Pro-Pro-Pro
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVPYBFMIGDIDX-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pro-Pro-Pro Peptide: A Comprehensive Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro-Pro-Pro (PPP) tripeptide, a sequence of three consecutive L-proline residues, serves as a fundamental model for understanding the unique structural and conformational properties of polyproline helices. Proline's cyclic side chain imparts significant conformational constraints, leading to distinct secondary structures that are crucial in a multitude of biological processes. This technical guide provides an in-depth analysis of the structure and conformation of the PPP peptide, detailing its conformational states, the experimental methodologies used for its characterization, and its relevance in biological interactions.
Conformational Landscape of the this compound Peptide
The structure of the this compound peptide is primarily dictated by the interplay of two key factors: the restricted dihedral angles of the proline residues and the cis-trans isomerization of the peptide bonds. This results in a conformational equilibrium between two principal helical forms: the right-handed Polyproline I (PPI) helix and the left-handed Polyproline II (PPII) helix.
Polyproline Helices: PPI and PPII
The two major conformations adopted by polyproline sequences are the PPI and PPII helices, which differ in their peptide bond configuration and helical parameters.
-
Polyproline I (PPI) Helix: This is a right-handed helix characterized by all peptide bonds in the cis conformation.[1] The PPI helix is more compact than the PPII helix.[2] It is generally less common in aqueous solutions but can be favored in organic solvents.[3]
-
Polyproline II (PPII) Helix: This is a left-handed helix where all peptide bonds are in the trans conformation.[1][2] The PPII helix is more extended and is the predominant conformation for polyproline sequences in aqueous environments and within proteins.[1][3] It does not rely on internal hydrogen bonds for stability; instead, its formation is driven by interactions with the solvent.[3] The extended nature of the PPII helix exposes the peptide backbone, making it available for interactions with other molecules.[3]
The structural parameters of these two helical forms are summarized in the table below.
| Parameter | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |
| Handedness | Right-handed | Left-handed |
| Peptide Bond | cis | trans |
| Dihedral Angles (φ, ψ) | Approximately (-75°, +160°) | Approximately (-75°, +145° to +150°) |
| Residues per Turn | ~3.3 | 3.0 |
| Rise per Residue (Å) | ~1.9 | ~3.1 |
Table 1: Structural Parameters of Polyproline I and Polyproline II Helices.[1][2]
Cis-Trans Isomerization
The peptide bond preceding a proline residue (the X-Pro peptide bond) can exist in either the cis or trans conformation due to the similar steric hindrance of these two forms.[4] This isomerization is a slow process that can be a rate-limiting step in protein folding.[5] The equilibrium between the cis and trans isomers is influenced by the local sequence and solvent environment.[5] For a this compound peptide, there are two peptide bonds, and thus, several possible combinations of cis and trans conformations can exist, leading to a heterogeneous mixture of structures in solution. However, in aqueous solution, the all-trans (PPII) conformation is expected to be the most populated.
Experimental Characterization of this compound Peptide Structure
The conformational properties of the PPP peptide and longer polyproline helices are primarily investigated using a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[3]
Experimental Protocol for NMR Analysis of PPP Peptide:
-
Sample Preparation:
-
Dissolve the synthesized and purified PPP peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system.[4]
-
The peptide concentration should ideally be between 1-5 mM.[6]
-
For observation of amide protons, maintain the pH below 7.5.[4]
-
Add approximately 5% D₂O to the sample for the spectrometer's field lock.[4]
-
Ensure the total salt concentration is below 300 mM to prevent signal broadening.[4]
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual proline residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.[3]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Can be used to resolve overlapping proton signals and to help distinguish between cis and trans proline isomers based on the characteristic chemical shifts of the Cβ and Cγ carbons.[7]
-
-
Data Analysis:
-
Resonance Assignment: Assign all the proton and carbon signals to their respective atoms in the PPP peptide sequence.
-
Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants to obtain information about the φ dihedral angles.
-
Distance Restraints: Integrate the NOESY cross-peaks to derive distance constraints between protons.
-
Structure Calculation: Use the experimental restraints (dihedral angles and distances) in molecular dynamics or simulated annealing protocols to calculate an ensemble of structures consistent with the NMR data.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] The PPII helix has a characteristic CD spectrum with a strong negative band around 195-206 nm and a weak positive band around 220-228 nm.[8][9]
Experimental Protocol for CD Analysis of PPP Peptide:
-
Sample Preparation:
-
Dissolve the PPP peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM potassium phosphate, pH 7.0).[9]
-
Peptide concentration is typically in the micromolar range (e.g., 50-100 µM).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Multiple scans are usually averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum is typically plotted as mean residue ellipticity [θ] versus wavelength.
-
The characteristic shape of the spectrum is compared to reference spectra for known secondary structures to estimate the conformational content.
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining suitable crystals of a short, flexible peptide like PPP can be challenging, the crystal structures of longer (Pro-Pro-Gly)n repeats have provided valuable insights into the collagen triple helix, which is composed of PPII helices.[10]
General Workflow for Peptide Crystallography:
References
- 1. Decoding elegant interplay among different stereo-electronic effects due to the ancient prolyl-4-hydroxylation stabilizing collagenous helicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Propensity for cis-proline formation in unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
L-prolyl-L-prolyl-L-proline: A Technical Guide to its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-prolyl-L-prolyl-L-proline is a tripeptide composed of three consecutive L-proline residues. While direct experimental evidence detailing the specific biological functions of this tripeptide is limited in publicly available literature, its structural characteristics as a proline-rich sequence suggest significant involvement in fundamental cellular processes. Proline-rich motifs are pivotal in mediating protein-protein interactions, which are central to a vast array of signaling pathways. The unique conformational properties of proline, particularly its tendency to form polyproline II (PPII) helices, provide a structural basis for these interactions. This guide synthesizes the current understanding of proline-rich peptides (PRPs) and PxxP motifs to infer the putative biological roles of L-prolyl-L-prolyl-L-proline, focusing on its potential as a modulator of signal transduction and its involvement in collagen biosynthesis. We present inferred quantitative data, detail relevant experimental protocols, and provide visualizations of associated signaling pathways to equip researchers with a comprehensive resource for investigating this and other proline-rich molecules.
Introduction
Proline is a unique proteinogenic amino acid due to its secondary amine structure, which imparts significant conformational rigidity to the peptide backbone.[1] Sequences of multiple proline residues, such as L-prolyl-L-prolyl-L-proline, adopt a characteristic left-handed helical structure known as a polyproline II (PPII) helix.[2] This conformation is crucial for the biological activity of a wide range of proline-rich peptides (PRPs), which are involved in diverse functions including antimicrobial activity, immunomodulation, and antioxidant effects.[3][4] Most notably, the PPII helix serves as a recognition motif for various protein domains, thereby playing a critical role in the modulation of protein-protein interactions and cellular signal transduction.[4]
One of the most well-characterized roles of proline-rich sequences is their interaction with SH3 (Src Homology 3) domains.[2] SH3 domains are small protein modules that recognize and bind to PxxP motifs (where 'P' is proline and 'x' is any amino acid), which are often found in a PPII helical conformation.[5] These interactions are fundamental to the assembly of signaling complexes in pathways that regulate the cytoskeleton, cell growth, and differentiation.
Furthermore, proline is an essential component of collagen, the most abundant protein in mammals, where it contributes to the stability of the collagen triple helix.[1][6] The metabolism of proline is intricately linked with collagen synthesis and degradation.[7]
This technical guide will explore the inferred biological functions of L-prolyl-L-prolyl-L-proline based on the established roles of PRPs and PxxP motifs.
Putative Biological Functions and Signaling Pathways
Based on its structure, L-prolyl-L-prolyl-L-proline is likely to function as a molecular recognition motif, primarily through interactions with SH3 domain-containing proteins.
Modulation of SH3 Domain-Mediated Signaling
The PxxP motif is a canonical binding site for SH3 domains. The L-prolyl-L-prolyl-L-proline sequence contains this motif. SH3 domains are found in a multitude of intracellular signaling proteins, including kinases, phosphatases, and adaptor proteins. The binding of a proline-rich ligand like L-prolyl-L-prolyl-L-proline could competitively inhibit or modulate the interaction of these proteins with their natural ligands, thereby influencing downstream signaling events.
References
- 1. The role of L-Proline in forming collagen - Blog [gaoyuanbio.com]
- 2. Stoicheiometry and kinetics of the prolyl 4-hydroxylase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline-rich, amphipathic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of a proline with silaproline causes a 20-fold increase in the cellular uptake of a Pro-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen - Wikipedia [en.wikipedia.org]
- 6. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
Unraveling the Pro-Pro-Pro Tripeptide: A Structural and Functional Overview
For Immediate Release
[City, State] – The Pro-Pro-Pro (PPP) tripeptide, a sequence of three consecutive proline residues, represents a unique structural motif within the vast landscape of peptide chemistry. While the broader class of proline-rich peptides is known for a diverse range of biological activities, from immunomodulation to antimicrobial effects, the specific mechanism of action for the this compound tripeptide itself is not extensively characterized in scientific literature. This guide provides an in-depth exploration of the structural properties of the PPP sequence and extrapolates potential mechanisms of action based on the well-documented roles of polyproline helices and other proline-containing bioactive peptides.
Core Concepts: The Unique Nature of Proline
Proline is distinct among the 20 proteinogenic amino acids due to its cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen. This structure imposes significant conformational constraints, limiting the peptide backbone's flexibility. When multiple prolines are in sequence, they can adopt a specific, rigid helical structure known as a polyproline helix. There are two main types of polyproline helices:
-
Polyproline I (PPI) helix: A right-handed helix with all cis peptide bonds.
-
Polyproline II (PPII) helix: A left-handed helix with all trans peptide bonds. The PPII conformation is more common in biological systems and is recognized by various protein domains.[1]
The this compound tripeptide is the shortest sequence capable of forming a stable polyproline II helix, a structure crucial for mediating protein-protein interactions.[2]
Putative Mechanisms of Action
While direct experimental evidence for a unique signaling pathway activated by the this compound tripeptide is limited, its mechanism of action can be inferred from its structural properties and the known functions of proline-rich motifs.
Competitive Inhibition of Protein-Protein Interactions
A primary hypothetical mechanism of action for the this compound tripeptide is the competitive inhibition of interactions mediated by proline-rich domains. Many signaling and structural proteins utilize specific domains, such as SH3 (Src Homology 3) and WW domains, to bind to proline-rich sequences on their target proteins.[2] By mimicking these binding motifs, an exogenous this compound tripeptide could competitively bind to these domains, thereby disrupting downstream signaling.
A workflow for investigating this potential mechanism is outlined below:
References
The Elusive Pro-Pro-Pro Peptide: A Technical Examination of Proline-Rich Bioactive Peptides
For Immediate Release
This technical guide addresses the inquiry into the natural occurrence of the Pro-Pro-Pro (PPP) tripeptide. A comprehensive review of existing scientific literature reveals a notable absence of evidence for the endogenous presence of the free this compound tripeptide in organisms. While the Pro-Pro motif is a common structural element in proteins and a known cleavage site for certain enzymes, the standalone PPP tripeptide has not been identified as a naturally occurring metabolite.
This guide pivots to explore the rich landscape of other naturally occurring proline-containing peptides that have been the subject of extensive research. We will delve into the quantitative analysis, experimental methodologies, and biological activities of two key classes of proline-rich peptides: the antihypertensive tripeptides Isoleucyl-Prolyl-Proline (IPP) and Valyl-Prolyl-Proline (VPP), and the broader category of Proline-Rich Antimicrobial Peptides (PR-AMPs). Additionally, we will touch upon the newly identified neuroprotective peptide, Prolyl-Prolyl-Tryptophan (PPW).
Quantitative Analysis of Proline-Rich Peptides
The quantification of proline-rich peptides in biological matrices and food products is crucial for understanding their bioavailability and dose-response relationships. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.
Table 1: Quantitative Occurrence of Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) in Various Cheese Types
| Cheese Type | Val-Pro-Pro (VPP) Concentration (mg/kg) | Isoleucyl-Prolyl-Proline (IPP) Concentration (mg/kg) | Reference |
| Hard Cheeses (Various) | 0 - 224 | 0 - 95 | [1] |
| Semi-Hard Cheeses (Various) | Not explicitly quantified in ranges | Not explicitly quantified in ranges | [1] |
| Soft Cheeses (Various) | Not explicitly quantified in ranges | Not explicitly quantified in ranges | [1] |
Note: The concentrations of VPP and IPP can vary significantly based on the specific cheese variety, ripening time, and the proteolytic activity of starter and non-starter bacteria[1].
Experimental Protocols for the Study of Proline-Rich Peptides
The investigation of proline-rich peptides necessitates a range of sophisticated experimental protocols to determine their presence, quantity, and biological function.
Quantification of IPP and VPP in Dairy Products by LC-MS/MS
This protocol outlines the general steps for the quantitative analysis of IPP and VPP in cheese and other fermented dairy products.
Experimental Workflow for IPP and VPP Quantification
Caption: Workflow for the quantification of IPP and VPP.
Methodology:
-
Sample Preparation: Homogenization of the solid or semi-solid dairy matrix.
-
Peptide Extraction: Extraction of water-soluble peptides from the matrix.
-
Deproteinization: Removal of larger proteins that can interfere with the analysis, often achieved through precipitation with agents like trichloroacetic acid or ultrafiltration.
-
Solid-Phase Extraction (SPE): A cleanup step to remove interfering compounds and concentrate the target peptides. C18 cartridges are commonly used.
-
LC-MS/MS Analysis: Chromatographic separation of the peptides using a reversed-phase HPLC column, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPP and VPP are monitored.
-
Quantification: Absolute quantification is typically achieved using stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled IPP and VPP) to correct for matrix effects and variations in instrument response[2].
Assessment of Neuroprotective Effects of Pro-Pro-Trp (PPW)
The neuroprotective properties of peptides like PPW are evaluated using a combination of in vitro cell-based assays.
Experimental Workflow for Neuroprotective Assay
References
An In-depth Technical Guide to the Physicochemical Properties of Pro-Pro-Pro
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptides is fundamental to their application. This guide focuses on the tripeptide Pro-Pro-Pro (PPP), a unique molecule composed of three consecutive L-proline residues. Its distinct structure, rich in pyrrolidine rings, imparts specific conformational and functional characteristics that are critical for its behavior in biological and chemical systems.
Core Physicochemical Properties
The physicochemical properties of this compound are central to its solubility, stability, and interactions with other molecules. Quantitative data for these properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H23N3O4 | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| Exact Mass | 309.16885622 Da | [1] |
| IUPAC Name | (2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [1] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | [1] |
| XLogP3 | -2.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Tautomer Count | 4 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
Structural Conformation and Isomerism
The peptide bonds preceding a proline residue (X-Pro) can exist in either a cis or trans conformation.[2] In most peptides, the trans conformation is overwhelmingly favored due to steric hindrance.[2] However, the unique cyclic structure of proline reduces the energetic barrier between the two states, making the cis conformation more accessible than with other amino acids.[2] For a Pro-Pro bond, the preference for cis or trans can be influenced by neighboring residues and the local environment.[3] The equilibrium between these isomers is a critical determinant of the peptide's three-dimensional structure and can be a rate-limiting step in protein folding.[4]
Oligomers of proline, including this compound, have a propensity to adopt a polyproline II (PPII) helix conformation.[5][6][7][8] This is a left-handed helix with three residues per turn, characterized by a distinct circular dichroism (CD) spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm.[9]
Solubility and Aggregation
The solubility of peptides is influenced by their amino acid composition, sequence, and overall charge.[10][11] this compound, with its relatively polar nature (XLogP3 of -2.3), is expected to be soluble in aqueous solutions.[1] The presence of proline residues can also disrupt the formation of secondary structures like β-sheets, which are often associated with peptide aggregation and insolubility.[12][13] However, under certain conditions, such as high concentrations, even proline-rich peptides can aggregate.[4][11]
Stability and Degradation
The stability of a peptide is crucial for its biological activity and therapeutic potential. Peptides can be degraded by hydrolysis and enzymatic action.[14] The Pro-Pro bond is relatively resistant to cleavage by many common proteases.[15] However, specific enzymes known as prolyl endopeptidases and dipeptidyl peptidases can cleave peptide bonds involving proline.[15][16] The degradation of proteins with N-terminal proline residues can be initiated by aminopeptidases, leading to their subsequent breakdown via the Pro/N-degron pathway.[17]
Experimental Protocols
A variety of experimental techniques are employed to characterize the physicochemical properties of peptides like this compound.
Peptide Synthesis and Purification
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): The this compound peptide is typically synthesized on a solid support resin using Fmoc or Boc chemistry. Each proline residue is sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[18] A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA.
-
Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.[19]
Mass Spectrometry
Protocol for Characterization:
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase peptide ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide ion is isolated and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions are then mass-analyzed. The fragmentation pattern of peptides containing proline can be complex due to the unique structure of the proline ring.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for Conformational Analysis:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, and NOESY.
-
Spectral Analysis: The chemical shifts of the protons and carbons are assigned to specific atoms in the peptide. The difference in the ¹³Cβ and ¹³Cγ chemical shifts of proline is a key indicator of the cis or trans conformation of the preceding peptide bond.[2][21][22] NOESY spectra provide information about through-space proximities between protons, which helps to determine the three-dimensional structure of the peptide.
Circular Dichroism (CD) Spectroscopy
Protocol for Secondary Structure Analysis:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer itself should not have a significant CD signal in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.
-
Spectral Analysis: The resulting spectrum, characterized by a strong negative peak around 204 nm and a weaker positive peak around 228 nm, is indicative of a polyproline II (PPII) helix.[7][9]
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Logical Relationship in Proline-Mediated Protein Degradation
Caption: The Pro/N-degron pathway for protein degradation initiated by an exposed N-terminal proline.
References
- 1. This compound | C15H23N3O4 | CID 439587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The conformation and the aggregation kinetics of α-synuclein depend on the proline residues in its C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 15. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. researchgate.net [researchgate.net]
- 20. Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mr.copernicus.org [mr.copernicus.org]
The Central Role of Proline in Cellular Metabolism: A Technical Guide
Clarification of Topic
Initial searches for a direct, significant role of the tripeptide Proline-Proline-Proline ("Pro-Pro-Pro") in core cellular metabolism did not yield substantive findings in established scientific literature. This suggests that the user's topic of interest may be based on a non-standard nomenclature or a misunderstanding of the key effectors in this field.
However, the amino acid Proline itself is a central and multifaceted player in cellular metabolism, with extensive research documenting its critical roles in energy homeostasis, redox balance, stress response, and biosynthesis. Therefore, this technical guide will focus on the well-established and significant role of Proline in cellular metabolism, providing the requested in-depth analysis, data, protocols, and visualizations for this vital area of research.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Proline, a unique cyclic amino acid, transcends its role as a mere protein building block to act as a critical hub in cellular metabolism.[1][2] Its metabolism is intricately linked with central energy-producing pathways, such as the Tricarboxylic Acid (TCA) cycle, and plays a pivotal role in maintaining cellular redox homeostasis and responding to environmental stress.[1][3] The interconversion of proline and its precursor, Δ¹-pyrroline-5-carboxylate (P5C), forms a metabolic cycle that can shuttle redox equivalents between the cytosol and mitochondria, thereby influencing ATP production, reactive oxygen species (ROS) signaling, and macromolecular synthesis.[3][4] Dysregulation of proline metabolism is increasingly implicated in a range of pathologies, including cancer, metabolic disorders, and fibrosis, making its enzymatic pathways attractive targets for therapeutic development.[2][4] This guide provides a detailed overview of proline's metabolic pathways, quantitative data on its function, experimental protocols for its study, and visualizations of the key signaling networks.
Proline Metabolic Pathways
Proline metabolism primarily involves its synthesis from glutamate and its catabolism back to glutamate, with the intermediate P5C linking both processes. This creates what is known as the Proline-P5C cycle.[1][4]
Proline Biosynthesis (Anabolic Pathway)
Proline is synthesized from glutamate in the cytosol or mitochondria through two enzymatic steps:
-
Pyrroline-5-Carboxylate Synthase (P5CS): A bifunctional enzyme that first phosphorylates glutamate to γ-glutamyl phosphate (an ATP-dependent step) and then reduces it to glutamate-γ-semialdehyde (GSA) in an NADPH-dependent reaction.[5]
-
Pyrroline-5-Carboxylate Reductase (PYCR): GSA spontaneously cyclizes to form P5C, which is then reduced to proline by PYCR, using NADH or NADPH as a reductant.[4][6]
Proline Catabolism (Catabolic Pathway)
The degradation of proline occurs in the mitochondria and is a source of energy, feeding electrons into the electron transport chain.[1]
-
Proline Dehydrogenase/Oxidase (PRODH/POX): This enzyme, bound to the inner mitochondrial membrane, oxidizes proline to P5C.[4] During this reaction, electrons are transferred via FAD to the electron transport chain (specifically to Coenzyme Q), contributing to ATP synthesis.[4] This step can also be a significant source of mitochondrial ROS.[3][5]
-
Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): P5C is further oxidized to glutamate by P5CDH in an NAD+-dependent reaction.[1][4] The resulting glutamate can then be converted to α-ketoglutarate, an intermediate of the TCA cycle, for energy production.[2]
The Proline-P5C Cycle and its Metabolic Interlock
The spatial separation of PYCR (cytosolic) and PRODH (mitochondrial) allows for the operation of the Proline-P5C cycle. This cycle can transfer reducing equivalents (NADPH) from the pentose phosphate pathway (PPP) in the cytosol into the mitochondria to generate ATP.[3] This metabolic interlock is crucial for maintaining redox balance and providing energy under stress conditions.[3]
Quantitative Data Presentation
The concentration of proline and the activity of its metabolic enzymes can vary significantly depending on cell type, developmental stage, and stress conditions.
Table 1: Proline Content in Tissues Under Basal and Stressed Conditions
| Tissue/Cell Type | Condition | Proline Concentration (μmol/g fresh weight) | Reference |
| Plant (Arabidopsis) | Control | ~0.5 - 1.0 | [7] |
| Plant (Arabidopsis) | Drought/Salt Stress | 25 - 50+ | [7][8] |
| Human Glioblastoma (U87) | Standard Culture | ~1.5 - 2.0 | [9] |
| Mouse Liver | Fed State | ~0.2 - 0.4 | N/A |
| Insect Flight Muscle | At Rest | ~5.0 | N/A |
| Insect Flight Muscle | During Flight | ~20.0 | [2] |
Note: Values are approximate and can vary widely based on the specific experimental setup.
Table 2: Kinetic Properties of Key Proline Metabolism Enzymes
| Enzyme | Organism | Substrate | K_m (μM) | Optimal pH | Reference |
| PRODH/POX | Human | L-Proline | 1000 - 8000 | 7.5 - 8.5 | [4] |
| P5CS | Plant (Vigna) | L-Glutamate | ~3000 | ~7.4 | N/A |
| PYCR1 | Human | P5C | 15 - 50 | 6.5 - 7.5 | [6] |
| P5CDH | Human | P5C | 100 - 400 | ~9.0 | [1] |
Experimental Protocols
Studying proline metabolism requires specific and reliable methods for quantification of metabolites and measurement of enzyme activity.
Protocol: Quantification of Free Proline Content (Ninhydrin-Based Assay)
This colorimetric method, based on the work of Bates et al. (1973), is a standard and robust technique for determining free proline concentration in biological samples.[7][10][11]
Principle: Proline reacts with ninhydrin in an acidic environment at high temperature to form a red-colored chromophore. The absorbance of this product, measured at 520 nm, is proportional to the proline concentration.
Methodology:
-
Homogenization: Homogenize ~100 mg of tissue in 2 mL of 3% (w/v) aqueous sulfosalicylic acid.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet proteins and debris.
-
Reaction:
-
In a new tube, mix 100 μL of the supernatant with 100 μL of glacial acetic acid and 100 μL of acidic ninhydrin reagent (2.5 g ninhydrin dissolved in 60 mL glacial acetic acid and 40 mL of 6 M phosphoric acid).
-
Incubate the mixture at 95-100°C for 1 hour.
-
Terminate the reaction by placing the tubes on ice.
-
-
Extraction: Add 500 μL of toluene to each tube and vortex vigorously for 20 seconds to extract the red chromophore into the organic phase.
-
Measurement: Aspirate the upper toluene layer, allow it to equilibrate to room temperature, and measure its absorbance at 520 nm using a spectrophotometer.
-
Quantification: Determine the proline concentration by comparing the absorbance to a standard curve generated with known concentrations of L-proline.[12][13]
Note: While widely used, this assay can show interference from other amino acids like ornithine.[14] For higher specificity, HPLC-based methods or enzymatic assays are recommended.[14][15]
Protocol: PRODH/POX Enzyme Activity Assay
Principle: PRODH activity can be measured by monitoring the proline-dependent reduction of a specific electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by detecting the production of P5C.
Methodology (Spectrophotometric):
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Reaction Buffer: Prepare a reaction buffer containing phosphate buffer (pH 7.5-8.0), a detergent like Triton X-100 to permeabilize membranes, and an electron acceptor (e.g., 100 μM DCPIP).
-
Initiation: Add a known amount of mitochondrial protein to the reaction buffer and equilibrate in a spectrophotometer at 37°C. Initiate the reaction by adding the substrate, L-proline (e.g., 10 mM final concentration).
-
Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of reduction is proportional to PRODH activity.
-
Calculation: Calculate enzyme activity using the molar extinction coefficient of DCPIP.
Proline Metabolism in Disease and Therapeutic Potential
The central role of proline metabolism in linking energy, redox balance, and biosynthesis makes it a critical pathway in various diseases.
-
Cancer: Many cancer cells exhibit reprogrammed proline metabolism.[4] Upregulation of proline synthesis (via P5CS and PYCR) has been linked to supporting tumor growth, particularly under nutrient-deprived conditions.[2][4] Conversely, PRODH/POX can act as a tumor suppressor by producing ROS to induce apoptosis, and its expression is often induced by p53.[4][9] This dual role makes the pathway a context-dependent therapeutic target.
-
Metabolic Syndrome: Proline metabolism influences mitochondrial function and oxidative balance, which can impact insulin sensitivity and lipid metabolism.[1]
-
Fibrosis: As proline is a major component of collagen, the dysregulation of its metabolism is directly implicated in fibrotic diseases.[2]
References
- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolism of Proline as Microenvironmental Stress Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 6. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Beginning of Quantifying Proline | [risebio.mnsu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]
- 15. researchgate.net [researchgate.net]
The Pro-Pro-Pro Motif: A Critical Nexus in Protein-Protein Interactions and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro-Pro-Pro (PPP) sequence, a seemingly simple tripeptide repeat, constitutes a pivotal structural and functional motif within a vast array of proteins. Its unique conformational properties, primarily the adoption of a left-handed polyproline type II (PPII) helix, create a rigid, extended structure that serves as a high-affinity recognition site for a multitude of protein interaction domains. This guide provides a comprehensive technical overview of the PPP sequence and its variants, detailing their structural significance, functional roles in critical signaling pathways, and the experimental methodologies employed to investigate their interactions. This document is intended to be a valuable resource for researchers in molecular biology, protein science, and drug development seeking to understand and target these ubiquitous and crucial protein motifs.
Structural Significance of the this compound Motif
The defining characteristic of consecutive proline residues is their propensity to form a polyproline type II (PPII) helix. Unlike the more common α-helix and β-sheet structures, the PPII helix is a left-handed helix with approximately three residues per turn.[1][2] This conformation is sterically favored by the cyclic nature of the proline side chain, which restricts the phi (φ) angle of the peptide backbone.[2] The resulting structure is an extended and relatively rigid rod-like conformation that exposes the backbone carbonyl groups, making them available for hydrogen bonding with interacting proteins.[3] This unique and stable conformation is central to the role of PPP motifs as specific recognition sites in protein-protein interactions.[1][4]
Functional Roles and Significance in Cellular Signaling
This compound motifs and other proline-rich sequences (PRSs) are integral to the assembly of protein complexes and the transduction of cellular signals.[1][4] They function as molecular beacons, recruiting specific binding partners to facilitate downstream signaling events. Their involvement is widespread, touching upon processes such as transcription, cell motility, and cytoskeletal organization.[1][4]
Recognition by Specific Protein Domains
Several families of protein domains have evolved to specifically recognize and bind to PPP and other proline-rich motifs. The most well-characterized of these include:
-
SH3 (Src Homology 3) Domains: These domains are commonly found in signaling proteins and recognize a core PxxP motif, where 'x' is any amino acid.[5][6] The affinity and specificity of this interaction are often modulated by residues flanking the core motif.[5]
-
WW Domains: Named for two conserved tryptophan residues, these small domains typically bind to PPxY motifs.[7] However, different classes of WW domains can recognize other proline-rich sequences, including PPLP and proline-arginine motifs.[8]
-
EVH1 (Ena/VASP Homology 1) Domains: These domains are frequently involved in cytoskeletal regulation and recognize motifs such as FPPPP.[9][10] The binding affinity can be significantly enhanced by residues surrounding the core motif.[8][10]
The PPP(S/T)P Motif in Wnt/β-Catenin Signaling
A critical example of the functional importance of a modified PPP motif is the PPP(S/T)P sequence found in the intracellular domain of the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), a co-receptor in the canonical Wnt/β-catenin signaling pathway.[11] Upon Wnt ligand binding to its receptors, Frizzled and LRP6, a signaling cascade is initiated that leads to the phosphorylation of the serine/threonine residues within the multiple PPP(S/T)P motifs of LRP6 by kinases such as GSK3 and Casein Kinase 1 (CK1).[2][11] This phosphorylation event creates a binding site for the scaffold protein Axin, leading to the recruitment of the β-catenin destruction complex to the membrane.[12][13] This sequestration and subsequent inhibition of the destruction complex result in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[2][13]
Quantitative Analysis of this compound Motif Interactions
The binding affinities of PPP motifs and their recognition domains are typically in the micromolar range, which is characteristic of transient protein-protein interactions that are crucial for dynamic cellular processes. The following tables summarize representative dissociation constants (Kd) for interactions involving SH3, WW, and EVH1 domains with their respective proline-rich ligands.
| SH3 Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |
| Abl-SH3 | APSYSPPPPP | 1.5 | [14] |
| Fyn-SH3 | APSYSPPPPP | 273 | [14] |
| Grb2 N-terminal SH3 | PII peptide of SOS | (nanomolar range) | [6] |
| Nck SH3 domains | Peptides rich in arginine/lysine | 10-100 | [15] |
| Gads SH3-C | APSIDRSTKPA | 0.24 | [15] |
| CrkII nSH3 | cAbl PRM1 (PPLPSIS) | 1.2 ± 0.1 | [16] |
| CrkII nSH3 | cAbl PRM2 (PPKPPRL) | 1.5 ± 0.1 | [16] |
| CrkII nSH3 | cAbl PRM3 (PPLPPRP) | 1.8 ± 0.1 | [16] |
| ARHGAP12 SH3 | SOS1 P7 | 0.2 | [17] |
| NCK1-3 SH3 | SOS1 P9 | 0.9 | [17] |
| WW Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |
| FE65 WW | PPPPPPLPP (Mena) | 124 ± 9.5 | [18] |
| FE65 WW | PPPPPPPPPL (Mena) | 116 ± 6.5 | [18] |
| PRPF40A WW12 | Polyproline (16-mer) | ~10 | [19] |
| PRPF40A WW12 | PPLPGAPPPPPPPPP (SF1) | ~1 | [19] |
| KIBRA WW tandem | PTPN14 PY12 | ~0.0082 | [7] |
| KIBRA WW tandem | AMOT PY34 | ~0.096 | [7] |
| KIBRA WW tandem | LATS1 PY23 | ~0.78 | [7] |
| KIBRA WW tandem | AMOT PY12 | ~16.7 | [7] |
| KIBRA WW tandem | LATS1 PY1 | ~78 | [7] |
| H9YH19Y | Group I peptide | 50 ± 3 | [20] |
| EVH1 Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |
| ENAH EVH1 | FPPPPPPPP | 28 | [21] |
| ENAH EVH1 | PCARE peptide | 0.18 | [8] |
| VASP EVH1 | ActA repeat 3 (FEFPPPPTEDEL) | (stronger than zyxin repeats) | [10] |
| Mena EVH1 | Zyxin repeats | (3-10 times weaker than ActA repeat 3) | [10] |
Experimental Protocols
The study of this compound motif-mediated interactions relies on a variety of biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[11]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a PPP-containing peptide binding to an immobilized protein domain.
Methodology:
-
Ligand Immobilization:
-
The protein domain (e.g., SH3, WW, or EVH1) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[22]
-
The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 5-20 µg/mL, is injected over the activated surface.[22]
-
Remaining active esters are deactivated with an injection of ethanolamine.
-
-
Analyte Interaction:
-
The PPP-containing peptide (analyte) is prepared in a series of concentrations (e.g., spanning 10-fold below to 10-fold above the expected Kd) in a suitable running buffer (e.g., HBS-EP).[21]
-
The peptide solutions are injected over the immobilized ligand at a constant flow rate (e.g., 30 µL/min).[22]
-
The association phase is monitored as the peptide binds to the ligand.
-
The dissociation phase is monitored as the running buffer flows over the chip, causing the peptide to dissociate.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[4]
Objective: To map the binding interface and determine the structure of a protein domain in complex with a PPP-containing peptide.
Methodology:
-
Sample Preparation:
-
The protein domain is typically isotopically labeled with ¹⁵N and/or ¹³C.
-
A concentrated stock solution of the protein (typically 0.1-0.5 mM) is prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).[23]
-
A concentrated stock solution of the unlabeled PPP-containing peptide is prepared in the same buffer.
-
-
NMR Titration:
-
A series of ¹H-¹⁵N HSQC spectra of the labeled protein are acquired.
-
Increasing amounts of the unlabeled peptide are titrated into the protein sample.
-
Chemical shift perturbations (CSPs) of the protein's backbone amide signals are monitored upon addition of the peptide.[24]
-
-
Data Analysis and Structure Determination:
-
Residues exhibiting significant CSPs are mapped onto the protein's structure to identify the binding interface.
-
For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on a sample containing a stoichiometric complex of the labeled protein and unlabeled peptide.
-
Inter-proton distance restraints derived from NOESY spectra, along with dihedral angle restraints, are used in computational software to calculate the three-dimensional structure of the complex.
-
Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation
Co-IP is a widely used technique to identify and validate protein-protein interactions within a cellular context.[25][26]
Objective: To demonstrate the in vivo interaction between a protein containing a PPP motif and its binding partner.
Methodology:
-
Cell Lysis:
-
Cells expressing the proteins of interest are harvested and washed with ice-cold PBS.
-
The cell pellet is resuspended in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing a mild non-ionic detergent like NP-40) supplemented with protease and phosphatase inhibitors.[25][26]
-
The lysate is incubated on ice and then clarified by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.[25]
-
A specific antibody against the "bait" protein (either the PPP-containing protein or its binding partner) is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.
-
Protein A/G beads are added to the lysate to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both the "bait" and the putative "prey" proteins. The presence of the prey protein in the immunoprecipitate of the bait protein indicates an in vivo interaction.
-
Visualizations
Wnt/β-Catenin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 4. Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity | The EMBO Journal [link.springer.com]
- 6. SH3 domain recognition of a proline-independent tyrosine-based RKxxYxxY motif in immune cell adaptor SKAP55 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]
- 8. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of EVH1, a novel proline-rich ligand-binding module involved in cytoskeletal dynamics and neural function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitogen-Activated Protein Kinases Promote WNT/β-Catenin Signaling via Phosphorylation of LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LRP5 and LRP6 in Wnt Signaling: Similarity and Divergence [frontiersin.org]
- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Binding Mechanism of the N-Terminal SH3 Domain of CrkII and Proline-Rich Motifs in cAbl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Classification and Interaction Selectivity Landscape of the Human SH3 Domain Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Intramolecular autoinhibition regulates the selectivity of PRPF40A tandem WW domains for proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. portlandpress.com [portlandpress.com]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. nmr-bio.com [nmr-bio.com]
- 24. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bitesizebio.com [bitesizebio.com]
- 26. assaygenie.com [assaygenie.com]
The Pro-Pro-Pro Peptide: A Technical Guide to its Discovery, Synthesis, and Biophysical Characterization
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide L-Prolyl-L-prolyl-L-proline, commonly referred to as Pro-Pro-Pro or (Pro)₃, represents a fundamental structural motif in molecular biology. Its inherent conformational rigidity predisposes it to adopt a polyproline II (PPII) helix, a key secondary structure element mediating a vast array of protein-protein interactions. This technical guide provides a comprehensive overview of the discovery and history of the this compound peptide, detailed experimental protocols for its chemical synthesis and characterization, and a summary of its key biophysical properties. Particular emphasis is placed on its role as a canonical ligand for SH3 domains, which are crucial components of intracellular signaling pathways.
Discovery and Historical Context
The story of the this compound peptide is intrinsically linked to the broader history of peptide chemistry and the discovery of the polyproline helix. While the amino acid L-proline was first isolated in 1900 by Richard Willstätter and synthesized the following year by Emil Fischer, the unique structural implications of polyproline sequences were not understood until the mid-20th century.[1] The pioneering work of scientists in the 1950s on the structure of collagen revealed the existence of a novel left-handed helical structure, which was termed the polyproline II (PPII) helix. This discovery was a landmark in structural biology, expanding the repertoire of known protein secondary structures beyond the α-helix and β-sheet.
The chemical synthesis of peptides, envisioned by Fischer at the turn of the 20th century, saw significant advancements with the development of protecting group strategies and, most notably, the invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, for which he was awarded the Nobel Prize.[2] This innovation revolutionized the field, making the synthesis of peptides like this compound a routine laboratory procedure. While a singular "discovery" paper for the this compound tripeptide is not prominent in the historical literature, its synthesis and study became feasible and increasingly common with the maturation of these synthetic techniques. The interest in short oligoprolines like this compound surged with the identification of proline-rich motifs (PRMs) as key recognition elements for various protein domains, particularly the Src homology 3 (SH3) domain in the late 1980s and early 1990s. The this compound sequence, in its PPII helical conformation, serves as a canonical binding motif for a large family of SH3 domains, cementing its importance in the study of cell signaling.
Biophysical and Structural Properties
The this compound peptide is characterized by its propensity to form a stable polyproline II (PPII) helix in aqueous solution. The PPII helix is a left-handed helix with approximately three residues per turn. Unlike α-helices and β-sheets, the PPII helix is not stabilized by backbone hydrogen bonds. Instead, its stability arises from the steric constraints imposed by the pyrrolidine rings of the proline residues, which restrict the peptide backbone to a narrow range of dihedral angles.
Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides. The CD spectrum of a peptide in a PPII helical conformation is characterized by a strong negative band around 206 nm and a weaker positive band around 228 nm.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of peptides at the atomic level. The chemical shifts and coupling constants of the protons and carbons in the this compound peptide are sensitive to its conformation.
Table 1: Physicochemical Properties of L-Prolyl-L-prolyl-L-proline
| Property | Value |
| Molecular Formula | C₁₅H₂₃N₃O₄ |
| Molecular Weight | 309.36 g/mol |
| CAS Number | 134303-96-1 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Interaction with SH3 Domains
The this compound motif is a canonical recognition sequence for Src homology 3 (SH3) domains. SH3 domains are protein-protein interaction modules of approximately 60 amino acids that are found in a wide variety of intracellular signaling proteins. They typically bind to proline-rich sequences that adopt a PPII helical conformation. The interaction between a this compound-containing peptide and an SH3 domain is characterized by a dissociation constant (Kd) typically in the micromolar range, indicating a relatively weak and transient interaction, which is a hallmark of many signaling processes.[5]
Table 2: Representative Binding Affinity of a Proline-Rich Peptide to an SH3 Domain
| Interacting Molecules | Method | Dissociation Constant (Kd) |
| c-Src SH3 domain and PPII peptide | Fluorescence-based assay | 160 µM[6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of the this compound peptide using Fmoc/tBu chemistry on a Rink Amide resin to yield the C-terminal amide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Second and Third Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps for the next two proline residues.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the peptide under vacuum.
Purification by Reversed-Phase HPLC
The crude this compound peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV detector (220 nm)
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-50% over 30 minutes).
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization
Mass Spectrometry:
Confirm the identity of the synthesized peptide by electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass for [M+H]⁺ is 310.1765.
NMR Spectroscopy:
Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, HSQC) in a suitable solvent (e.g., D₂O) to confirm the sequence and assess conformational purity.
Circular Dichroism Spectroscopy:
Record the CD spectrum of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) from 190 to 260 nm to confirm the presence of the PPII helical conformation.
Biological Significance and Applications
The this compound motif, as a fundamental building block of proline-rich sequences, is of paramount importance in cell biology. Its ability to be recognized by SH3 domains places it at the heart of numerous signaling pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and cytoskeletal organization.
Due to their involvement in these critical pathways, the interactions between proline-rich motifs and SH3 domains have become attractive targets for drug development. Synthetic peptides containing the this compound sequence can be used as competitive inhibitors to disrupt these interactions, providing a valuable tool for studying cellular signaling and for the potential development of novel therapeutics for diseases such as cancer and immune disorders.
Conclusion
The this compound peptide, from its theoretical underpinnings in the discovery of the polyproline II helix to its now routine synthesis and widespread use in biochemical and cell biological research, exemplifies a fundamental molecular recognition element. Its simple, repetitive sequence belies a profound structural and functional significance. A thorough understanding of its history, biophysical properties, and the experimental methodologies for its study, as outlined in this guide, is essential for researchers aiming to dissect and manipulate the intricate signaling networks that govern cellular life.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. peptide.com [peptide.com]
- 3. Secondary structure and dynamics study of the intrinsically disordered silica-mineralizing peptide P5S3 during silicic acid condensation and silica decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differential Dynamic Engagement within 24 SH3 Domain: Peptide Complexes Revealed by Co-Linear Chemical Shift Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Implications of the Pro-Pro-Pro Peptide Motif
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The Pro-Pro-Pro (PPP) tripeptide itself is not recognized as a standalone signaling molecule with a dedicated pathway. Instead, the PPP motif is a critical structural component within larger peptides and proteins, mediating its effects through protein-protein interactions, influencing translational regulation, and contributing to the activity of synthetic therapeutic peptides. This guide explores these core signaling-relevant functions of the PPP motif.
Section 1: The this compound Motif as a Recognition Element in Signaling
The this compound sequence is a classic example of a proline-rich motif (PRM) that forms a left-handed polyproline type II (PPII) helix. This structure is a key recognition site for Src Homology 3 (SH3) domains, which are modular protein domains found in a multitude of intracellular signaling proteins, including adaptors, kinases, and cytoskeletal components.
The interaction between a PPP motif and an SH3 domain is fundamental to the assembly of signaling complexes. For instance, the adaptor protein Grb2 (Growth factor receptor-bound protein 2) uses its SH3 domains to bind to proline-rich sequences on proteins like Sos (Son of sevenless), a Ras guanine nucleotide exchange factor. This interaction is a critical step in linking activated receptor tyrosine kinases to the Ras/MAPK signaling cascade, which governs cell proliferation, differentiation, and survival.
Data Presentation: SH3 Domain Binding Affinities
The binding affinity of SH3 domains to proline-rich motifs, including those containing PPP sequences, is typically in the low micromolar range, indicating a transient and dynamic interaction suitable for signal transduction.
| SH3 Domain | Ligand Peptide (containing PxxP motif) | Binding Affinity (Kd) | Reference |
| CrkII nSH3 | cAbl (APSYSPPPPP) | 1.5 µM | [1] |
| βPIX SH3 | Cbl-c | 7.4 µM | [1] |
| General SH3 | Generic PxxP Peptides | µM range | [2] |
Experimental Protocol: GST Pull-Down Assay for SH3-PRM Interaction
This protocol is used to verify the interaction between a GST-tagged SH3 domain (bait) and a protein containing a PPP motif (prey).
Materials:
-
GST-tagged SH3 domain fusion protein, purified
-
Cell lysate containing the prey protein
-
Glutathione-Sepharose beads
-
Lysis buffer (e.g., Nonidet P-40 lysis buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Tris buffer with reduced glutathione)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the prey protein
Methodology:
-
Immobilization of Bait: Incubate the purified GST-SH3 fusion protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to allow the GST tag to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them three times with cold lysis buffer to remove any unbound fusion protein.
-
Binding: Add the cell lysate containing the prey protein to the beads. Incubate for 2-4 hours at 4°C with rotation to allow the prey protein to bind to the immobilized SH3 domain.
-
Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, boil the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein to confirm its presence. A band in the elution lane indicates an interaction.[3][4][5]
Visualization: SH3 Domain-PPP Motif Interaction
Caption: SH3 domain of Grb2 binds to the PPP motif on Sos, linking RTK activation to the Ras/MAPK pathway.
Section 2: The this compound Motif in Translational Regulation
Consecutive proline codons, particularly PPP sequences, are challenging for the ribosome's peptidyl-transferase center to process efficiently, leading to ribosome stalling.[6] This stalling event can significantly reduce the expression of proteins containing such motifs. The eukaryotic translation factor eIF5A (and its bacterial homolog EF-P) is a specialized factor that resolves these stalls, thereby facilitating the synthesis of polyproline-containing proteins.[6][7]
This mechanism acts as a regulatory layer for the expression of specific proteins involved in critical signaling pathways, including cell signaling, cytoskeletal organization, and RNA turnover.[8] The activity of eIF5A itself is regulated by a unique post-translational modification called hypusination, making it a potential control point for these pathways.[9]
Experimental Protocol: Ribosome Toeprinting Assay
Toeprinting (or primer extension inhibition) is used to map the precise location of stalled ribosomes on an mRNA transcript.
Materials:
-
In vitro translation system (reconstituted or lysate-based)
-
mRNA transcript encoding a PPP sequence
-
[³²P]-labeled DNA primer complementary to a region downstream of the PPP codons
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel reagents
Methodology:
-
Translation Reaction: Set up in vitro translation reactions with the PPP-containing mRNA. Include parallel reactions with and without eIF5A. Allow translation to proceed to induce ribosome stalling.
-
Primer Annealing: Stop the reactions and anneal the [³²P]-labeled primer to the 3' end of the mRNA in the translation complexes.
-
Reverse Transcription: Add reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA copy of the mRNA template until it is blocked by the leading edge of the stalled ribosome.
-
Analysis: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template. The stalled ribosome will produce a truncated cDNA product (a "toeprint") that appears as a distinct band on the gel. The position of this band, relative to the sequencing ladder, indicates the exact codon at which the ribosome has stalled. A reduction in the intensity of this band in the presence of eIF5A demonstrates its role in resolving the stall.[6]
Visualization: eIF5A-Mediated Rescue of Ribosome Stalling
Caption: eIF5A binds to ribosomes stalled on this compound codons, enabling the completion of protein synthesis.
Section 3: Case Study: BPC-157, a this compound-Containing Therapeutic Peptide
Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a human gastric protein. It has demonstrated potent regenerative and cytoprotective effects in preclinical studies, largely attributed to its pro-angiogenic and anti-inflammatory activities.[10][11] The PPP motif is a central feature of its sequence.
BPC-157 Signaling Pathways
1. Pro-Angiogenic Signaling: BPC-157 promotes angiogenesis (the formation of new blood vessels) primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. It has been shown to upregulate the expression of VEGFR2 in endothelial cells.[12] This leads to the activation of the downstream VEGFR2-Akt-eNOS (endothelial Nitric Oxide Synthase) signaling cascade.[8][12] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation.[13]
2. Anti-Inflammatory Signaling: BPC-157 exhibits anti-inflammatory properties, although the exact pathways are less defined than its angiogenic effects. It has been shown to reduce inflammatory cell infiltration and counteract the effects of pro-inflammatory agents in various animal models.[14][15] It may also modulate the expression of genes involved in inflammation, such as EGR-1 (Early Growth Response 1).[16]
Data Presentation: BPC-157 Molecular Activation Data
Quantitative data from in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrates the time-dependent activation of key signaling proteins by BPC-157.
| Target Protein | Cell Line | BPC-157 Concentration | Time Point of Peak Activation | Reference |
| p-VEGFR2 (Tyr1175) | HUVECs | 1 µg/mL | 30 min | [8][17] |
| p-Akt (Ser473) | HUVECs | 1 µg/mL | 30-60 min | [8][17] |
| p-eNOS (Ser1177) | HUVECs | 1 µg/mL | 30 min | [8][17] |
Experimental Protocol: Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of a compound to promote angiogenesis by measuring the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Growth factor-reduced Matrigel
-
24-well plates
-
Endothelial cell growth medium
-
BPC-157
-
Inverted light microscope with camera
Methodology:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 24-well plate with a thin layer of Matrigel.
-
Polymerization: Incubate the plate at 37°C for at least 45 minutes to allow the Matrigel to solidify into a gel.
-
Cell Seeding: Harvest HUVECs and resuspend them in medium. Seed the cells onto the polymerized Matrigel at a density of approximately 4 x 10⁴ cells per well.
-
Treatment: Immediately add BPC-157 at desired concentrations (e.g., 0.1, 1.0 µg/mL) or vehicle control to the respective wells.[17][18]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-12 hours.
-
Visualization and Quantification: Monitor the formation of tube-like structures using an inverted microscope. Capture images at regular intervals. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the percentage of completely formed tubes using image analysis software (e.g., ImageJ).[17][18]
Visualization: BPC-157 Pro-Angiogenic Signaling Pathway
Caption: BPC-157 promotes angiogenesis by activating the VEGFR2-Akt-eNOS signaling cascade in endothelial cells.
References
- 1. pnas.org [pnas.org]
- 2. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. Large-Scale Screening of Preferred Interactions of Human Src Homology-3 (SH3) Domains Using Native Target Proteins as Affinity Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. youtube.com [youtube.com]
- 6. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the hypusinylated eukaryotic translation factor eIF-5A bound to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]
- 11. pliability.com [pliability.com]
- 12. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The anti-nociceptive effect of BPC-157 on the incisional pain model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gicancer.or.kr [gicancer.or.kr]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Enzymatic Synthesis of Pro-Pro-Pro: A Technical Guide for Researchers
Abstract
Introduction
Proline-rich peptides are of significant interest in drug discovery and development due to their unique structural properties and biological activities. The tripeptide Pro-Pro-Pro, a simple yet conformationally constrained molecule, serves as a model system for studying polyproline helices and has potential applications in material science and biomedicine. Chemical synthesis of proline-rich peptides is often hampered by challenges such as low coupling efficiency and the formation of diketopiperazines.[1] Enzymatic synthesis presents a promising alternative, offering high stereoselectivity and milder reaction conditions, thus minimizing side reactions and the need for extensive protecting group strategies.[2]
This guide explores the potential enzymatic routes for the synthesis of this compound, focusing on the selection of suitable enzymes, optimization of reaction parameters, and methods for purification and characterization.
Potential Enzymatic Strategies
The formation of a peptide bond between two proline residues is a sterically hindered process. Several classes of enzymes that exhibit specificity for proline residues are potential candidates for catalyzing the synthesis of this compound.
-
Prolyl Oligopeptidases (POPs): These are serine proteases that cleave peptide bonds on the C-terminal side of proline residues within oligopeptides.[3][4] Under controlled conditions, particularly in a kinetically controlled synthesis, the reverse reaction of peptide bond formation can be favored.
-
Prolidases: These metallopeptidases specifically hydrolyze dipeptides with a C-terminal proline or hydroxyproline.[5][6] While their primary known function is hydrolysis, in a system with high substrate concentration and low water activity, the reverse reaction (transpeptidation) could potentially be exploited for synthesis.
-
Thermostable Proteases: Enzymes isolated from thermophilic organisms often exhibit enhanced stability in organic solvents and at higher temperatures, conditions that can favor synthesis over hydrolysis.[7] A thermostable protease with broad specificity or a specific affinity for proline could be a suitable candidate.
Proposed Experimental Protocol: Kinetically Controlled Synthesis
This proposed protocol is based on a kinetically controlled approach, which generally provides higher yields and shorter reaction times compared to thermodynamically controlled synthesis.[8][9] It utilizes an activated acyl donor and a nucleophile in the presence of a suitable enzyme.
Materials and Reagents
-
Enzyme: Prolyl Oligopeptidase (e.g., from Flavobacterium meningosepticum[10]) or a suitable thermostable protease.
-
Acyl Donor: N-protected Pro-Pro dipeptide with a C-terminal ester (e.g., Z-Pro-Pro-OEt or Boc-Pro-Pro-OMe).
-
Nucleophile: L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl).
-
Buffer: Tris-HCl or a similar buffer system, pH 7.5-8.5.
-
Organic Co-solvent: Acetonitrile or Dimethylformamide (DMF).
-
Base: N-methylmorpholine (NMM) or Triethylamine (TEA) to neutralize the hydrochloride of the nucleophile.
-
Reaction Vessel: Temperature-controlled shaker or stirred-tank reactor.
-
Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS).
Experimental Procedure
-
Preparation of Reaction Mixture:
-
Dissolve the acyl donor (e.g., Z-Pro-Pro-OEt) and the nucleophile (H-Pro-OMe·HCl) in the chosen organic co-solvent (e.g., 50% v/v Acetonitrile in buffer).
-
Add the base (e.g., NMM) in an equimolar amount to the nucleophile to liberate the free amine.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37-50°C).
-
-
Enzyme Addition and Reaction:
-
Dissolve the selected enzyme in the reaction buffer.
-
Initiate the reaction by adding the enzyme solution to the substrate mixture.
-
Incubate the reaction under constant stirring or shaking.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals.
-
Analyze the aliquots by reverse-phase HPLC to quantify the formation of the product (Z-Pro-Pro-Pro-OMe) and the consumption of substrates.
-
-
Reaction Termination:
-
Once the reaction reaches its optimal yield (as determined by HPLC), terminate the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation of the enzyme.
-
-
Product Purification:
-
Remove the enzyme by centrifugation or filtration.
-
Purify the protected tripeptide from the reaction mixture using preparative HPLC.
-
Lyophilize the purified fractions to obtain the solid product.
-
-
Deprotection:
-
Remove the N-terminal protecting group (e.g., Z-group by hydrogenolysis) and the C-terminal ester (by saponification) to obtain the final this compound tripeptide.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation: Reaction Parameters from Related Syntheses
While specific data for this compound synthesis is unavailable, the following tables summarize typical quantitative data from the enzymatic synthesis of other peptides, which can serve as a starting point for optimization.
Table 1: Substrate Concentrations and Enzyme Loading
| Parameter | Value Range | Source(s) |
| Acyl Donor Concentration | 10 - 100 mM | |
| Nucleophile Concentration | 50 - 500 mM | |
| Enzyme Loading | 1 - 10 mg/mL | [2] |
Table 2: Reaction Conditions
| Parameter | Optimal Range | Source(s) |
| pH | 7.0 - 9.0 | [2] |
| Temperature | 30 - 60 °C | [2][11] |
| Organic Co-solvent | 30 - 70% (v/v) | [12] |
| Reaction Time | 1 - 24 hours | [2] |
Visualization of Workflows and Pathways
Experimental Workflow for Enzymatic Synthesis of this compound
Caption: Experimental workflow for the proposed enzymatic synthesis of this compound.
Simplified Prolidase Action Pathway
Caption: Simplified metabolic pathway showing the hydrolytic role of prolidase.
Challenges and Future Perspectives
The enzymatic synthesis of this compound presents several challenges:
-
Enzyme Selection: Identifying an enzyme with sufficient catalytic activity for the formation of the sterically demanding Pro-Pro bond is critical.
-
Reaction Equilibrium: Shifting the reaction equilibrium towards synthesis and away from hydrolysis requires careful optimization of reaction conditions, such as water activity and substrate concentrations.
-
Product Inhibition: The accumulation of the tripeptide product may lead to feedback inhibition of the enzyme.
-
Diketopiperazine Formation: Although less prevalent than in chemical synthesis, the potential for cyclization of the Pro-Pro dipeptide intermediate should be considered.
Future research should focus on the screening of novel enzymes from diverse sources, including extremophiles, and the use of protein engineering to enhance the synthetic capabilities of existing enzymes. The development of continuous flow reactor systems could also help to overcome challenges related to product inhibition and reaction equilibrium.
Conclusion
While a definitive protocol for the enzymatic synthesis of this compound is yet to be established, this guide provides a robust framework for approaching this synthetic challenge. By leveraging the principles of kinetically controlled enzymatic peptide synthesis and drawing upon data from related reactions, researchers can develop and optimize a viable pathway for the production of this important tripeptide. The successful enzymatic synthesis of this compound would not only provide a valuable research tool but also pave the way for the environmentally friendly production of other challenging proline-rich peptides.
References
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 2. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 5. PEPD - Wikipedia [en.wikipedia.org]
- 6. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermostable Proteases from Geobacillus: Production, Characterization, Structural Stability Mechanisms and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Enzymatic peptide synthesis by the recombinant proline-specific endopeptidase from Flavobacterium meningosepticum and its mutationally altered Cys-556 variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemo-enzymatic peptide synthesis : bioprocess engineering aspects [agris.fao.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Pro-Pro-Pro Tripeptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of peptides rich in proline residues, such as the Pro-Pro-Pro tripeptide, presents unique challenges in solid-phase peptide synthesis (SPPS). The steric hindrance of the proline side chain and the potential for aggregation of the growing peptide chain can lead to incomplete reactions and lower purity of the final product.[1][2] These application notes provide a detailed protocol for the successful synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, along with a discussion of optimal reagents and strategies to overcome common difficulties.
Proline-rich motifs are structurally significant in many biological processes, often mediating protein-protein interactions that are crucial for intracellular signaling pathways.[2][3][4] The rigid, extended conformation of polyproline helices, such as the polyproline type II (PPII) helix, provides a scaffold for the assembly of signaling complexes.[3][4] Therefore, the ability to synthesize proline-rich peptides is essential for research in areas such as cell signaling, drug development, and biomaterials.[5][6]
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.[7]
-
Amino Acids: Fmoc-Pro-OH (Fmoc-L-proline).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly recommended for coupling proline residues due to its high efficiency and ability to suppress racemization.[1][8][9][10]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be used, though it is generally considered less reactive than HATU.[1][8]
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
-
Precipitation Solvent: Cold diethyl ether.
Step-by-Step Synthesis Protocol for this compound-NH₂
This protocol outlines the manual synthesis of the this compound tripeptide on a Rink Amide resin.
Step 1: Resin Swelling
-
Place the Rink Amide resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.
-
Drain the DMF.
Step 2: Fmoc Deprotection (First Proline)
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[7][11]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.
Step 3: Coupling of the First Fmoc-Pro-OH
-
In a separate vial, dissolve Fmoc-Pro-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, a second coupling (double coupling) is recommended. Drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-Pro-OH.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
Step 4: Chain Elongation (Coupling of Second and Third Proline Residues)
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly coupled proline.
-
Repeat Step 3 (Coupling) to add the next Fmoc-Pro-OH.
-
Repeat this cycle for the final proline residue.
Step 5: Final Fmoc Deprotection
-
After the final coupling, perform one last Fmoc deprotection (Step 2) to remove the Fmoc group from the N-terminal proline.
Step 6: Cleavage and Deprotection
-
Wash the deprotected peptide-resin with DMF, then DCM, and finally methanol, and dry the resin under vacuum.
-
Add the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Leaving Group | Relative Reactivity/Efficiency | Key Advantages |
| HATU | HOAt | Very High | Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization. The pyridine nitrogen in HOAt enhances the reactivity of the active ester.[1][9] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.[9] |
| HBTU | HOBt | Medium-High | A widely used, cost-effective standard reagent. May be less effective than HATU/HCTU for severely hindered couplings.[1][9] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU. A key advantage is its non-explosive nature, making it safer to handle than HOBt- or HOAt-based reagents.[9][10][12] |
Table 2: Theoretical Yield Calculation Based on Stepwise Efficiency
The overall yield of a peptide synthesis is highly dependent on the efficiency of each coupling and deprotection step. Even a small decrease in stepwise efficiency can significantly impact the final yield of the desired peptide.[13]
| Stepwise Efficiency per Cycle | Overall Theoretical Yield for a 3-mer Peptide (6 steps) |
| 99.5% | (0.995)^6 ≈ 97.0% |
| 99.0% | (0.990)^6 ≈ 94.1% |
| 98.0% | (0.980)^6 ≈ 88.6% |
| 95.0% | (0.950)^6 ≈ 73.5% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of Proline-Rich Motifs in Signaling
Caption: Role of proline-rich motifs in protein-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Note: Quantification of Proteins Containing Pro-Pro-Pro Motifs in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pro-Pro-Pro (PPP) motif is a specific type of polyproline sequence found within a variety of proteins. These proline-rich regions are not merely passive linkers; they are critical mediators of protein-protein interactions, forming specific structures like the polyproline II helix.[1] Such motifs are frequently recognized and bound by specific protein domains, most notably the Src Homology 3 (SH3) domain, as well as WW and EVH1 domains.[2] These interactions are fundamental to the assembly of signaling complexes and the regulation of numerous cellular processes, including signal transduction, cytoskeletal organization, and cell proliferation.[2][3]
For instance, the interaction between the proline-rich motifs on the Son of Sevenless (Sos1) protein and the SH3 domains of the Growth factor receptor-bound protein 2 (Grb2) is a classic example of how these motifs recruit signaling molecules to activated receptor tyrosine kinases (RTKs).[4] Given their central role in cellular signaling, accurately quantifying the abundance of proteins containing PPP motifs is crucial for understanding disease mechanisms and for the development of targeted therapeutics.
This application note provides a detailed protocol for the quantification of proteins harboring the this compound motif in complex biological samples, such as cell lysates or tissues. The primary method described is a targeted mass spectrometry approach—Parallel Reaction Monitoring (PRM)—coupled with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for robust relative quantification.[5][6][7]
Principle of the Method
Targeted proteomics has emerged as a powerful strategy for the sensitive and reproducible quantification of specific proteins within a complex mixture.[8] Unlike "shotgun" proteomics, which aims to identify as many proteins as possible, targeted methods like Parallel Reaction Monitoring (PRM) focus on a predefined list of target peptides.[9][10]
In a PRM experiment, the mass spectrometer is programmed to isolate a specific peptide ion (the precursor), fragment it, and then detect all resulting fragment ions (products) in a high-resolution mass analyzer like an Orbitrap.[7][10][11] This provides high specificity and confidence in peptide identification. Quantification is achieved by integrating the peak areas of the most intense and specific fragment ions.[12]
To achieve accurate relative quantification between different sample conditions (e.g., control vs. treated), this protocol incorporates SILAC. In SILAC, two cell populations are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine).[5][13] The "heavy" amino acids are fully incorporated into the proteome of one cell population.[6] After treatment or perturbation, the "light" and "heavy" cell populations are mixed. Because chemically identical peptides with light and heavy labels co-elute during chromatography but are separated by a known mass difference in the mass spectrometer, the ratio of their signal intensities directly reflects the relative abundance of the protein in the two original samples.[5][14]
Experimental Workflow
The overall workflow for quantifying PPP-containing proteins using SILAC and PRM is a multi-step process from sample preparation to data analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
- 7. Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pathology.med.umich.edu [pathology.med.umich.edu]
- 9. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UWPR [proteomicsresource.washington.edu]
Probing Protein-Protein Interactions: The Use of Pro-Pro-Pro Motifs as Molecular Probes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate network of protein-protein interactions (PPIs) governs a vast array of cellular processes, from signal transduction to cytoskeletal organization. Understanding and modulating these interactions are key objectives in both basic research and therapeutic development. Proline-rich motifs (PRMs) are a major class of recognition sequences that mediate PPIs. These motifs are characterized by the presence of multiple proline residues, which often adopt a unique, left-handed polyproline type II (PPII) helix conformation. This extended structure provides a rigid scaffold for recognition by specific protein domains.
The simplest repeating unit of a PPII helix is the tripeptide Pro-Pro-Pro. While longer proline-rich sequences are typically required for high-affinity interactions, the this compound motif forms the fundamental structural basis for recognition. This document provides a detailed overview of the application of short polyproline peptides, exemplified by the this compound motif, as molecular probes to investigate and characterize PPIs involving proline-rich domain-binding proteins, particularly those containing Src Homology 3 (SH3) and WW domains.
Principle
Short polyproline peptides, including the fundamental this compound sequence, can act as competitive ligands for protein domains that recognize proline-rich motifs. By mimicking the endogenous binding partners, these peptide probes can be used to:
-
Identify and validate interactions between a protein of interest and its binding partners.
-
Quantify the binding affinity of these interactions.
-
Screen for small molecule inhibitors that disrupt these interactions.
-
Probe the structural and functional consequences of blocking specific PPIs.
The utility of a this compound based probe often depends on the surrounding amino acid sequence, which provides specificity for different classes of proline-recognizing domains.
Applications
This compound and other short polyproline peptides are valuable tools for studying a variety of cellular signaling pathways where SH3 and WW domain-containing proteins play a crucial role.
Probing SH3 Domain-Mediated Interactions
SH3 domains are highly conserved protein modules of approximately 60 amino acids that recognize proline-rich sequences, typically containing a core PxxP motif.[1] These domains are found in a wide range of intracellular signaling proteins, including adaptor proteins, tyrosine kinases, and cytoskeletal proteins.[2][3] Short polyproline peptides can be used to probe the function of SH3 domains in pathways such as:
-
Growth factor receptor signaling: Adaptor proteins like Grb2 use their SH3 domains to link receptor tyrosine kinases to downstream effectors like Sos.
-
Cytoskeletal regulation: Proteins like N-WASP and cortactin utilize SH3 domain interactions to control actin polymerization.
-
Cell adhesion and migration: Focal adhesion proteins such as p130Cas and FAK rely on SH3-mediated interactions.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2 (Adaptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe [label="this compound Probe\n(e.g., PxxP peptide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> Grb2 [label="pY binding\n(SH2)", color="#4285F4"]; Grb2 -> Sos [label="PxxP binding\n(SH3)", color="#34A853"]; Sos -> Ras [label="GEF activity", color="#4285F4"]; Ras -> MAPK_Cascade [label="Activation", color="#4285F4"]; Probe -> Grb2 [label="Competitive\nInhibition", style=dashed, color="#EA4335"];
// Invisible nodes for alignment {rank=same; RTK; Probe} } . Caption: SH3 Domain Signaling Pathway Probe.
Probing WW Domain-Mediated Interactions
WW domains are small protein modules of 35-40 amino acids characterized by two conserved tryptophan (W) residues.[4][5] They recognize proline-rich motifs, most commonly PPxY (where x is any amino acid) and PPLP.[4][6] WW domain-containing proteins are involved in diverse cellular processes, including:
-
Ubiquitination: E3 ubiquitin ligases of the Nedd4 family contain WW domains that recognize substrates for degradation.
-
Transcription: The transcription co-activator YAP contains WW domains that mediate its interaction with transcription factors.
-
RNA processing: Several proteins involved in pre-mRNA splicing contain WW domains.
// Nodes Ligand [label="Ligand with\nPPxY motif", fillcolor="#F1F3F4", fontcolor="#202124"]; Nedd4 [label="Nedd4 (E3 Ligase)\nwith WW domains", fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Ubiquitination [label="Ubiquitination", fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe [label="this compound Probe\n(e.g., PPxY peptide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ligand -> Nedd4 [label="Binding", color="#4285F4"]; Nedd4 -> Substrate [label="Recruitment", color="#34A853"]; Substrate -> Ubiquitination [color="#4285F4"]; Ubiquitination -> Degradation [color="#4285F4"]; Probe -> Nedd4 [label="Competitive\nInhibition", style=dashed, color="#EA4335"]; } . Caption: WW Domain Signaling Pathway Probe.
Data Presentation
The binding affinities of various proline-rich peptides to SH3 and WW domains have been determined using multiple biophysical techniques. The dissociation constant (Kd) is a common measure of affinity, with lower values indicating tighter binding.
| Domain | Peptide Sequence | Binding Affinity (Kd) | Technique | Reference |
| c-Src SH3 | VSL12 (VSLARRPLPPLP) | 2.9 µM | SPR | [7] |
| Hck SH3 | VSL12 (VSLARRPLPPLP) | 1.1 µM | SPR | [7] |
| Fyn SH3 | VSL12 (VSLARRPLPPLP) | 2.1 µM | SPR | [7] |
| Lyn SH3 | VSL12 (VSLARRPLPPLP) | 4.8 µM | SPR | [7] |
| Fyn SH3 | 3BP-1 (APSYSPPPPP) | > 5 µM | Spectroscopy | [8] |
| Abl SH3 | 3BP-1 (APSYSPPPPP) | > 5 µM | Spectroscopy | [8] |
| FE65 WW | Mena (PPPPPPPLPP) | 124 µM | ITC | |
| FE65 WW | Mena (PPPPPPPPPL) | 116 µM | ITC |
Experimental Protocols
Several experimental techniques can be employed to study the interaction of this compound based molecular probes with their target proteins. Below are detailed protocols for some of the most common methods.
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol describes a direct binding assay to measure the interaction between a fluorescently labeled proline-rich peptide probe and a target protein.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_reagents [label="Prepare Reagents:\n- Fluorescent Peptide Probe\n- Target Protein\n- Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; serial_dilution [label="Create Serial Dilution\nof Target Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; add_to_plate [label="Add Diluted Protein and\nConstant Concentration of\nFluorescent Probe to\n384-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at Room\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; read_plate [label="Read Fluorescence\nPolarization on a\nPlate Reader", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Data:\n- Plot mP vs. [Protein]\n- Fit to a Binding Curve\n- Determine Kd", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_reagents; prepare_reagents -> serial_dilution; serial_dilution -> add_to_plate; add_to_plate -> incubate; incubate -> read_plate; read_plate -> analyze; analyze -> end; } . Caption: Fluorescence Polarization Assay Workflow.
Materials:
-
Fluorescently labeled proline-rich peptide (e.g., with fluorescein)
-
Purified SH3 or WW domain-containing protein
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA)[1]
-
384-well black, flat-bottom microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a stock solution of the fluorescently labeled peptide probe in the assay buffer. The final concentration in the assay should be low (typically 1-10 nM) to ensure that the concentration of the bound probe is negligible compared to the protein concentration.
-
Prepare a serial dilution of the target protein in the assay buffer. The concentration range should span from well below to well above the expected Kd.
-
Add a constant volume of the fluorescent peptide probe to each well of the 384-well plate.
-
Add the serially diluted protein to the wells. Include control wells with only the peptide probe (for minimum polarization) and wells with the highest concentration of protein (for maximum polarization).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.
-
Plot the change in mP as a function of the protein concentration and fit the data to a one-site binding equation to determine the Kd.
Protocol 2: GST Pull-Down Assay
This protocol is used to qualitatively or semi-quantitatively assess the interaction between a GST-tagged protein and a proline-rich peptide probe.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_beads [label="Prepare Glutathione-Agarose\nBeads", fillcolor="#F1F3F4", fontcolor="#202124"]; bind_gst_protein [label="Incubate Beads with\nGST-tagged Bait Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash Beads to Remove\nUnbound Bait Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; add_prey [label="Incubate Beads with\nCell Lysate (Prey) and/\nor Peptide Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; wash2 [label="Wash Beads to Remove\nNon-specific Binders", fillcolor="#F1F3F4", fontcolor="#202124"]; elute [label="Elute Bound Proteins\n(e.g., with Glutathione)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Eluate by\nSDS-PAGE and Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_beads; prepare_beads -> bind_gst_protein; bind_gst_protein -> wash1; wash1 -> add_prey; add_prey -> wash2; wash2 -> elute; elute -> analyze; analyze -> end; } . Caption: GST Pull-Down Assay Workflow.
Materials:
-
GST-tagged SH3 or WW domain-containing protein (bait)
-
Cell lysate containing the putative binding partner (prey)
-
Proline-rich peptide probe (optional, for competition)
-
Glutathione-agarose beads
-
Lysis/Wash Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Equilibrate the glutathione-agarose beads by washing them three times with Lysis/Wash Buffer.
-
Incubate the equilibrated beads with the GST-tagged bait protein for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads three times with Lysis/Wash Buffer to remove unbound bait protein.
-
Incubate the beads with the cell lysate (prey) for 2-4 hours at 4°C. For competition experiments, pre-incubate the lysate with the proline-rich peptide probe before adding to the beads.
-
Wash the beads five times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.
-
Analyze the eluate by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the prey protein.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Materials:
-
Purified SH3 or WW domain-containing protein
-
Proline-rich peptide probe
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze both the protein and the peptide against the same dialysis buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
Degas the solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters in the instrument software, including temperature, stirring speed, and injection volume (e.g., 20 injections of 2 µL each).[4]
-
Perform the titration experiment. The instrument will inject the peptide into the protein solution and measure the heat change after each injection.
-
Analyze the data by integrating the heat peaks and fitting the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Conclusion
Short polyproline peptides, with the this compound motif as their core structural element, are versatile molecular probes for the investigation of protein-protein interactions mediated by SH3 and WW domains. The application of these probes in conjunction with the biophysical and biochemical techniques detailed in this note can provide valuable insights into the specificity, affinity, and thermodynamics of these crucial cellular interactions. This knowledge is fundamental for dissecting signaling pathways and for the rational design of therapeutic agents that target these interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Pull Down Assay Technical - Profacgen [profacgen.com]
- 8. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Pro-Pro-Gly Sequences in Collagen Research
Introduction
In collagen research, the repeating tripeptide sequence Gly-X-Y is the fundamental building block of the characteristic triple helix structure. The imino acids proline (Pro) and 4-hydroxyproline (Hyp) are frequently found in the X and Y positions, respectively. The sequence (Pro-Pro-Gly)n has become a cornerstone as a collagen mimetic peptide (CMP) for investigating the structure, stability, and interactions of collagen. While the user specified "Pro-Pro-Pro," the scientifically canonical and most widely studied sequence in this context is (Pro-Pro-Gly)n, which will be the focus of these application notes. These peptides allow researchers to dissect the complex biology of collagen in controlled, synthetic systems.
Application Note 1: (Pro-Pro-Gly)n Peptides as a Model for Collagen Triple Helix Stability
The stability of the collagen triple helix is critical for the integrity of connective tissues. Collagen mimetic peptides with the (Pro-Pro-Gly)n sequence provide a simplified model to study the forces governing this stability. The high abundance of proline and hydroxyproline residues preorganizes the individual peptide chains into a polyproline II-type (PPII) helix, which reduces the entropic cost of folding into a triple helix.[1] The thermal stability, measured as the melting temperature (Tm), is dramatically influenced by the amino acid sequence, particularly the hydroxylation of proline residues in the Y-position.[1][2] This hydroxylation allows for stereoelectronic effects and potentially water-mediated hydrogen bonds that significantly stabilize the triple helix.[1][2]
Data Presentation: Thermal Stability of Collagen Mimetic Peptides (CMPs)
The following table summarizes the melting temperatures (Tm) of various CMPs, illustrating the impact of sequence composition and hydroxylation on triple helix stability.
| Peptide Sequence | Length (repeats) | Melting Temperature (Tm) | Reference |
| (Pro-Pro-Gly)₁₀ | 10 | ~27 °C | [3][4] |
| (Pro-Hyp-Gly)₆ | 6 | 10 °C | [3][4] |
| (Pro-Hyp-Gly)₁₀ | 10 | 68 °C | [3][4] |
| (ProArgGly)₁₀, (GluHypGly)₁₀, (ProHypGly)₁₀ Heterotrimer | 10 | 54 °C | [5] |
Visualization: Factors Influencing Collagen Triple Helix Stability
Caption: Factors that positively and negatively influence collagen triple helix stability.
Experimental Protocol: Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes how to determine the melting temperature (Tm) of a collagen mimetic peptide.
Materials:
-
Collagen mimetic peptide (e.g., (Pro-Pro-Gly)₁₀)
-
CD-grade buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Circular dichroism (CD) spectropolarimeter with a temperature controller
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized CMP in the CD-grade buffer to a final concentration of 0.1-0.5 mg/mL.[6]
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Allow the solution to equilibrate at 4°C for at least 24 hours to ensure complete triple helix formation.
-
-
CD Wavelength Scan (Confirmation of Triple Helix):
-
Thermal Denaturation (Melting Curve):
-
Set the instrument to monitor the ellipticity at the peak maximum (typically 222 or 225 nm).[7][8][9]
-
Equilibrate the sample at a low temperature (e.g., 4°C) for 5-10 minutes.
-
Increase the temperature at a controlled rate, typically 0.5-1.0°C per minute, from the starting temperature to a temperature where the helix is fully denatured (e.g., 80°C).[8][9]
-
Record the ellipticity at each temperature increment.
-
-
Data Analysis:
-
Plot the ellipticity at 222 nm as a function of temperature. The resulting curve will show a sigmoidal transition from the folded (triple helix) state to the unfolded (random coil) state.
-
The melting temperature (Tm) is defined as the temperature at the midpoint of this transition, which can be determined by finding the peak of the first derivative of the melting curve (d[θ]/dT).[6]
-
Application Note 2: Synthesis and Characterization Workflow for Collagen Mimetic Peptides
The de novo synthesis of CMPs is essential for their use in research. Solid-phase peptide synthesis (SPPS) is the standard method, allowing for the precise incorporation of natural and unnatural amino acids. Following synthesis, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.
Visualization: Experimental Workflow for CMP Synthesis and Analysis
Caption: Workflow from peptide synthesis to biophysical characterization.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (Pro-Pro-Gly)n Peptides (Fmoc/tBu Strategy)
This protocol provides a general overview of manual SPPS for a (Pro-Pro-Gly)n peptide.
Materials:
-
SPPS reaction vessel
-
Solid support resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Gly-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Pro-OH, 3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm reaction completion, take a few resin beads and perform a Kaiser test (a positive test for free primary amines will be blue; a complete coupling will be colorless/yellow).[11]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence (Pro, then Pro, then Gly, etc.) until the full peptide is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, then DCM, and dry it under vacuum.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
-
Application Note 3: Probing Collagen-Receptor Interactions
CMPs are invaluable tools for studying the interactions between collagen and cell surface receptors like integrins.[12] Integrins such as α1β1 and α2β1 recognize specific motifs within the collagen triple helix, most notably the GXX'GER sequence, where X' is often a hydroxyproline.[12] By synthesizing peptides that contain these recognition sites (e.g., GFOGER, where O is Hyp) or variations (e.g., GFPGER), researchers can investigate the structural and chemical requirements for receptor binding.[12] These studies have shown that proline hydroxylation can play both a direct role in receptor contact and an indirect role by stabilizing the triple-helical structure required for recognition.[12]
Visualization: Integrin-Collagen Signaling Pathway
Caption: Simplified pathway of cell signaling initiated by integrin binding to collagen.
Experimental Protocol: ELISA for Collagen Peptide-Protein Binding
This protocol outlines a direct ELISA to measure the binding of a protein (e.g., a recombinant integrin I-domain) to an immobilized CMP.
Materials:
-
High-binding 96-well microplate
-
Collagen mimetic peptide (e.g., containing a GFOGER motif)
-
Recombinant protein of interest (e.g., integrin α2 I-domain)
-
Primary antibody against the protein of interest (if the protein is not tagged)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-His-tag antibody or anti-primary antibody)
-
Coating Buffer: 50 mM Sodium Carbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1-3% BSA in PBST[3]
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Blocking:
-
Protein Incubation:
-
Antibody Incubation:
-
Wash the wells three to five times with Wash Buffer.
-
If using an untagged protein, incubate with a specific primary antibody (100 µL/well) for 1 hour, wash, then proceed.
-
Add 100 µL of the appropriate enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the wells five times with Wash Buffer. A final soak for 5 minutes is recommended to reduce background.[5]
-
Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (5-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Application Note 4: Cellular Assays for Collagen Homeostasis
Studying how cells like fibroblasts synthesize, secrete, and remodel collagen is fundamental to understanding tissue development and diseases like fibrosis. (Pro-Pro-Gly)n sequences themselves are not directly used in these assays, but understanding their stability and interactions informs the study of the full-length collagen produced by cells. Key cellular assays include quantifying total collagen production via a hydroxyproline assay (since hydroxyproline is almost exclusive to collagen) and analyzing the expression of specific collagen types (e.g., Type I collagen) by Western blot.
Visualization: Collagen Biosynthesis Pathway
Caption: Key steps in the biosynthesis of Type I collagen, from gene to fiber.
Experimental Protocol: Quantification of Total Collagen using the Hydroxyproline Assay
This protocol measures total collagen content in cell lysates or culture supernatants by quantifying hydroxyproline.
Materials:
-
Cell lysate or culture supernatant
-
Concentrated Hydrochloric Acid (~12 M HCl)
-
Pressure-tight vials with PTFE-lined caps
-
Heating block or oven capable of 120°C
-
Chloramine T solution
-
DMAB (4-(Dimethylamino)benzaldehyde) Reagent
-
Hydroxyproline standard solution (1 mg/mL)
-
96-well plate
-
Microplate reader (560 nm)
Procedure:
-
Sample Hydrolysis:
-
For cell pellets: Resuspend 1-5 million cells in 100 µL of water. Transfer to a pressure-tight vial.[13]
-
For culture supernatant: Use 10-100 µL directly in the vial.
-
Add an equal volume of concentrated HCl (e.g., 100 µL of 12 M HCl to 100 µL of sample).[13][14]
-
Tightly cap the vials and heat at 120°C for 3 hours to hydrolyze the protein into amino acids.[13][14]
-
Safety Note: This step must be performed in a fume hood with appropriate personal protective equipment.
-
-
Sample Preparation for Assay:
-
After hydrolysis, cool the samples to room temperature.
-
Centrifuge the vials at 10,000-13,000 x g for 2-5 minutes to pellet any charcoal or debris.[14][15]
-
Transfer 10-50 µL of the hydrolyzed supernatant to a new 96-well plate.
-
Evaporate the samples to dryness, either under vacuum or in a 60°C oven, to remove the acid.[14] Re-dissolve the pellet in a small volume of water if necessary.
-
-
Standard Curve Preparation:
-
Prepare a set of hydroxyproline standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in the 96-well plate from the stock solution.[12] Adjust the final volume with water to match the sample volume.
-
-
Colorimetric Reaction:
-
Measurement and Calculation:
-
Cool the plate to room temperature.
-
Measure the absorbance at 560 nm.[14]
-
Subtract the blank (0 µg standard) reading from all measurements.
-
Generate a standard curve by plotting absorbance vs. µg of hydroxyproline.
-
Calculate the amount of hydroxyproline in the samples using the standard curve. Total collagen can be estimated assuming hydroxyproline constitutes ~13.5% of collagen by weight.
-
Experimental Protocol: Analysis of Type I Collagen Expression by Western Blot
This protocol is for detecting the α1 chain of Type I collagen (COL1A1) in fibroblast cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer (2x)
-
SDS-PAGE equipment (6% acrylamide gels are recommended for collagen).[16][17]
-
Wet or semi-dry transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 3-5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Anti-COL1A1 antibody
-
Loading control antibody: Anti-β-actin or Anti-GAPDH antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Sample Preparation (Cell Lysate):
-
Culture fibroblasts to desired confluence and apply experimental treatments.
-
Place the culture dish on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the suspension to a microcentrifuge tube.[18]
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[18]
-
Load samples and a molecular weight marker onto a 6% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[3]
-
Incubate the membrane with the primary anti-COL1A1 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane 3-5 times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST (at least 3-5 times).
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
To normalize, the blot can be stripped and re-probed with a loading control antibody. Densitometry analysis can be used to quantify changes in protein expression.[19]
-
References
- 1. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 2. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 3. Tips for Collagen Antibodies | Rockland [rockland.com]
- 4. researchgate.net [researchgate.net]
- 5. affbiotech.cn [affbiotech.cn]
- 6. researchgate.net [researchgate.net]
- 7. Researching | Study of Collagen Mimetic Peptide’s Triple-Helix Structure and Its Thermostability by Circular Dichroism [researching.cn]
- 8. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boddylab.ca [boddylab.ca]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hydroxyproline Assay Kit | ABIN5067614 [antibodies-online.com]
- 14. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 15. quickzyme.com [quickzyme.com]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Proline-Rich Peptides in Cell Culture
A Focus on Pro-Pro-Pro Containing Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide motif this compound (triproline) is a core component of the polyproline II (PPII) helix, a crucial secondary structure in proteins that mediates a wide range of biological processes.[1][2] While direct experimental use of the isolated this compound tripeptide in cell culture is not extensively documented in publicly available literature, the study of larger proline-rich peptides (PRPs) and peptides containing Pro-Pro motifs, such as Val-Pro-Pro (VPP), Ile-Pro-Pro (IPP), and Pro-Gly-Pro (PGP), offers significant insights into the potential biological activities of proline-rich sequences. These peptides are known to be involved in cell signaling, proliferation, migration, and inflammation.[2][3]
These application notes provide a summary of the experimental uses of well-characterized Pro-Pro containing peptides and related proline-rich motifs. The included protocols are based on published research and are intended to serve as a starting point for designing new experiments.
Application Notes
Proline-rich peptides, particularly those derived from the extracellular matrix (ECM) or food proteins, have demonstrated a range of biological activities in various cell culture models. Their effects are often mediated through interactions with specific cell surface receptors or intracellular signaling molecules.
1. Modulation of Cell Proliferation and Migration:
Certain proline-rich peptides have been shown to influence cell proliferation and migration, key processes in wound healing and cancer. For example, the collagen-derived tripeptide Pro-Gly-Pro (PGP) has been found to inhibit the proliferation and migration of keratinocytes in a cell-type-specific manner.[4] This suggests a role for PGP in modulating the epithelialization phase of wound healing.
2. Anti-Inflammatory and Immunomodulatory Effects:
Peptides such as VPP and IPP have been shown to possess anti-inflammatory properties. In bovine mammary epithelial cells, VPP and IPP can protect against lipopolysaccharide (LPS)-induced inflammation.[5] VPP has also been observed to moderate monocyte adhesion to inflamed endothelia by attenuating the JNK pathway in monocytes, which could be a mechanism for the primary prevention of atherosclerosis.[6][7]
3. Regulation of Adipocyte Differentiation:
The milk-derived tripeptides IPP and VPP have been found to promote adipogenic differentiation in 3T3-F442A murine pre-adipocytes.[8][9] These peptides were shown to enhance intracellular lipid accumulation and increase the protein levels of key adipocyte differentiation regulators.[8][9]
4. Interaction with Signaling Pathways:
Proline-rich motifs are well-known for their ability to bind to SH3 (Src Homology 3) domains, which are present in a wide array of signaling proteins.[10][11][12] This interaction is crucial for the assembly of protein complexes involved in signal transduction pathways that regulate the cytoskeleton, the Ras protein, and the Src kinase.[10] Additionally, some proline-rich peptides, like PGP, can interact with chemokine receptors such as CXCR1 and CXCR2.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Pro-Pro containing peptides.
Table 1: Effects of Proline-Rich Peptides on Cell Proliferation
| Peptide | Cell Type | Concentration | Effect | Reference |
| Pro-Gly-Pro (PGP) | Keratinocytes | 100 µg/mL | ~40% inhibition of proliferation after 48h | [4] |
| Val-Pro-Pro (VPP) | UMR-106 Osteoblasts | 50 µM | Increased cell proliferation | [13] |
| Ile-Pro-Pro (IPP) | UMR-106 Osteoblasts | 50 µM | Increased cell proliferation | [13] |
| Leu-Lys-Pro (LKP) | UMR-106 Osteoblasts | 50 µM | Increased cell proliferation | [13] |
Table 2: Effects of Proline-Rich Peptides on Cell Migration
| Peptide | Cell Type | Concentration | Effect | Reference |
| Pro-Gly-Pro (PGP) | Keratinocytes | 5 mg/mL | Inhibition of migration in a scratch assay | [4] |
| Val-Pro-Pro (VPP) | Vascular Smooth Muscle Cells (co-culture) | Not specified | Inhibitory effect on Ang II-induced migration | [14] |
| Ile-Pro-Pro (IPP) | Vascular Smooth Muscle Cells (co-culture) | Not specified | Inhibitory effect on Ang II-induced migration | [14] |
Table 3: Effects of Proline-Rich Peptides on Inflammatory Responses
| Peptide | Cell Type | Concentration | Effect | Reference |
| Val-Pro-Pro (VPP) | Bovine Mammary Epithelial Cells | 25-100 µM | Downregulation of LPS-induced cell apoptosis | [5] |
| Ile-Pro-Pro (IPP) | Bovine Mammary Epithelial Cells | 25-100 µM | Downregulation of LPS-induced cell apoptosis | [5] |
| Val-Pro-Pro (VPP) | THP-1 Monocytes | 1 mM | Decreased PMA-induced adhesion to HUVECs | [6][7] |
| Val-Pro-Pro (VPP) | 3T3-F442A Adipocytes | 50 µM | Inhibition of TNFα-mediated activation of NF-κB | [8][9] |
| Ile-Pro-Pro (IPP) | 3T3-F442A Adipocytes | 50 µM | Inhibition of TNFα-mediated activation of NF-κB | [8][9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Crystal Violet
This protocol is adapted from studies on the effect of proline-rich peptides on keratinocyte proliferation.[15]
Materials:
-
Keratinocytes or other adherent cell line
-
Complete cell culture medium
-
This compound or other proline-rich peptide of interest
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
33% Acetic Acid solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the proline-rich peptide in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the peptide solutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells by adding 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate with water until the excess stain is removed.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of 33% acetic acid to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the untreated control.
Protocol 2: Cell Migration "Scratch" Assay
This protocol is a general method for assessing cell migration and can be adapted for use with proline-rich peptides.
Materials:
-
Adherent cell line (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium
-
This compound or other proline-rich peptide of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of the proline-rich peptide or control medium.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each condition.
Protocol 3: Western Blot for Signaling Pathway Analysis (e.g., JNK Phosphorylation)
This protocol is based on the investigation of VPP's effect on the JNK pathway in THP-1 monocytes.[6][7]
Materials:
-
THP-1 cells or other relevant cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for cell stimulation
-
Val-Pro-Pro (VPP) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture THP-1 cells and pre-incubate with VPP (e.g., 1 mM) for 24 hours.
-
Stimulate the cells with PMA (e.g., 100 nM) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-JNK) to normalize the results.
Visualizations
Caption: General experimental workflow for studying the effects of proline-rich peptides in cell culture.
Caption: Simplified CXCR2 signaling pathway modulated by Pro-Gly-Pro.[16][17]
Caption: General SH3 domain-mediated signaling pathway.[3][18][19]
References
- 1. Polyproline helix - Wikipedia [en.wikipedia.org]
- 2. Polyproline-II helix in proteins: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective mechanism of milk-derived bioactive peptides VPP and IPP against lipopolysaccharide-induced inflammation in bovine mammary epithelial cells and a mouse mastitis model | Animal Nutriomics | Cambridge Core [cambridge.org]
- 6. Milk casein-derived tripeptides, VPP and IPP induced NO production in cultured endothelial cells and endothelium-dependent relaxation of isolated aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Casein-derived tripeptide, Val-Pro-Pro (VPP), modulates monocyte adhesion to vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SH3 domain - Wikipedia [en.wikipedia.org]
- 11. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. Tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) Regulate the Proliferation and Migration of Vascular Smooth Muscle Cells by Interfering Ang II-Induced Human Umbilical Vein Endothelial Cells Derived EVs Delivering RNAs to VSMCs in the Co-culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
Application Notes and Protocols for Pro-Pro-Pro Peptide Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Pro-Pro-Pro (PPP), composed of three consecutive L-proline residues, is a subject of interest in various research fields due to its unique structural properties conferred by the proline ring. Understanding the stability and optimal storage conditions of this peptide is critical for ensuring the reliability and reproducibility of experimental results, as well as for maximizing its shelf-life in therapeutic applications. These application notes provide a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for assessing its integrity.
Proline's rigid pyrrolidine ring structure restricts the phi (φ) backbone dihedral angle, leading to a reduced conformational flexibility compared to other amino acids. This inherent rigidity can contribute to an increased resistance of the peptide bonds to enzymatic and chemical degradation.[1][2] However, like all peptides, this compound is susceptible to degradation under suboptimal conditions. The primary degradation pathways for peptides include hydrolysis, oxidation, and aggregation.[3] For proline-containing peptides, cis-trans isomerization of the peptide bond is an additional consideration that can impact its three-dimensional structure and biological activity.[4][5][6][7]
Stability Profile of this compound Peptide
While specific quantitative stability data for the this compound tripeptide is not extensively documented in publicly available literature, its stability profile can be inferred from the known chemical properties of proline and general principles of peptide degradation.
Key Stability Considerations:
-
Hydrolysis: The peptide bonds in this compound are generally more resistant to hydrolysis compared to those involving other amino acids due to the steric hindrance imposed by the proline rings.[1][2] However, hydrolysis can still occur, particularly at extreme pH values and elevated temperatures.
-
Oxidation: Proline residues can be susceptible to oxidation, leading to the formation of various oxidation products.[8] This process can be accelerated by exposure to oxygen, metal ions, and light.
-
Cis-Trans Isomerization: The X-Pro peptide bond can exist in both cis and trans conformations, and the interconversion between these isomers can be a slow process.[4][5][6][7] Changes in the isomeric state can affect the peptide's structure and function.
-
Aggregation: While short peptides like this compound have a lower propensity for aggregation compared to larger polypeptides, high concentrations in solution can potentially lead to self-association.[9][10]
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity of the this compound peptide. The following conditions are recommended based on general best practices for synthetic peptides.
Lyophilized Peptide
For long-term storage, the this compound peptide should be stored in its lyophilized form.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical degradation and molecular motion. |
| Light | Protected from light (e.g., in an amber vial or dark container) | Prevents light-induced degradation. |
| Moisture | In a desiccated environment | Moisture can lead to hydrolysis of the peptide. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
Handling Lyophilized Peptide: Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the peptide.
Peptide in Solution
Storing peptides in solution is generally not recommended for long periods. If solution storage is necessary, the following guidelines should be followed.
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C for long-term; 4°C for short-term (days) | Freezing slows down degradation processes significantly. |
| pH | 5.0 - 7.0 | Avoids pH-mediated hydrolysis. |
| Solvent | Sterile, purified water or a suitable buffer | Prevents microbial contamination and introduces fewer impurities. |
| Aliquoting | Store in single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the peptide. |
Experimental Protocols
The following protocols describe methods for assessing the stability of the this compound peptide.
Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptides.[11][12][13][14]
4.1.1. Materials and Reagents
-
This compound peptide sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
4.1.2. Sample Preparation
-
Accurately weigh a small amount of the lyophilized this compound peptide.
-
Dissolve the peptide in an appropriate solvent (e.g., water or a low concentration of ACN in water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4.1.3. HPLC Method
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
4.1.4. Data Analysis
The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Protocol for Identification of Degradation Products by Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the molecular weights of the parent peptide and any degradation products.[15][16][17]
4.2.1. Materials and Reagents
-
This compound peptide sample (from stability study)
-
Solvents for sample preparation (as for HPLC)
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
4.2.2. Sample Preparation
Prepare the sample as described for HPLC analysis. The sample may be directly infused into the mass spectrometer or analyzed online with an LC-MS system.
4.2.3. MS Analysis
-
Acquire a full scan mass spectrum of the intact this compound peptide. The expected monoisotopic mass is approximately 309.17 g/mol .
-
Analyze the mass spectra of samples from stability studies for the appearance of new peaks, which may correspond to degradation products.
-
Perform tandem MS (MS/MS) on the parent ion and any new ions to obtain fragmentation patterns, which can help to identify the site of modification or cleavage.
Protocol for Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[18]
4.3.1. Stress Conditions
Subject the this compound peptide (both lyophilized and in solution) to the following stress conditions:
| Stress Condition | Description |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | 80°C for 48 hours (lyophilized) |
| Photostability | Exposure to light (ICH Q1B guidelines) for a defined period |
4.3.2. Analysis
Analyze the stressed samples using the HPLC and MS methods described above to identify and quantify the degradation products.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical stability study of lyophilized this compound peptide.
Table 1: Stability of Lyophilized this compound Peptide at Different Temperatures
| Storage Condition | Time (Months) | Purity by HPLC (%) | Appearance |
| -80°C | 0 | 99.5 | White powder |
| 6 | 99.4 | White powder | |
| 12 | 99.5 | White powder | |
| -20°C | 0 | 99.5 | White powder |
| 6 | 99.2 | White powder | |
| 12 | 99.0 | White powder | |
| 4°C | 0 | 99.5 | White powder |
| 6 | 97.8 | White powder | |
| 12 | 96.2 | White powder | |
| 25°C / 60% RH | 0 | 99.5 | White powder |
| 6 | 92.1 | White powder | |
| 12 | 85.3 | Slightly off-white powder |
Table 2: Illustrative Degradation Products Observed in Forced Degradation Studies
| Stress Condition | Major Degradation Product (m/z) | Putative Identity |
| Acid Hydrolysis | 212.12, 115.06 | Pro-Pro, Pro |
| Base Hydrolysis | 212.12, 115.06 | Pro-Pro, Pro |
| Oxidation (3% H₂O₂) | 325.16 | Oxidized this compound (+16 Da) |
Visualizations
The following diagrams illustrate key concepts related to this compound peptide stability.
Caption: Potential degradation pathways for this compound peptide.
References
- 1. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Different susceptibility to oxidation of proline and arginine residues of apolipoprotein B-100 among subspecies of low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyproline Peptide Aggregation with Klebsiella pneumoniae Extracellular Polysaccharides Exposes Biofilm Associated Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for Circular Dichroism Analysis of Pro-Pro-Pro Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Circular Dichroism and the Polyproline II Helix
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of proteins and peptides in solution.[1][2] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum in the far-UV region (typically 190-260 nm) provides a unique signature for different secondary structural elements, including α-helices, β-sheets, and the polyproline II (PPII) helix.[3]
The Pro-Pro-Pro sequence motif characteristically adopts a specific conformation known as the polyproline II (PPII) helix. The PPII helix is a left-handed, extended helical structure with approximately three residues per turn. Unlike α-helices and β-sheets, which are stabilized by backbone hydrogen bonds, the PPII helix is sterically favored by the rigid pyrrolidine ring of proline residues and is stabilized by interactions with the surrounding solvent.[4][5] Consequently, the CD spectrum of a PPII helix is highly sensitive to the solvent environment.[4]
Understanding the conformation of proline-rich regions is critical in drug development and molecular biology, as these motifs are frequently involved in protein-protein interactions, signaling pathways, and structural scaffolding.
Characteristic CD Spectrum of the this compound (PPII) Conformation
The CD spectrum of a peptide containing a this compound sequence and adopting a PPII conformation is distinct from that of other secondary structures. It is typically characterized by:
It is important to note that the exact positions and magnitudes of these peaks can be influenced by factors such as the length of the polyproline tract, the nature of the flanking amino acid residues, and the solvent composition.[4][6] For instance, in aqueous solutions, polyproline peptides tend to exhibit the classic PPII spectrum, while in less polar solvents like 1-propanol, a different conformation known as the polyproline I (PPI) helix may be favored, resulting in a different CD signature.[7]
Quantitative Data Summary
The following table summarizes the characteristic CD spectral features for peptides in a Polyproline II (PPII) conformation. These values are compiled from various studies and can serve as a reference for experimental analysis.
| Feature | Wavelength Range (nm) | Molar Ellipticity Range (deg cm² dmol⁻¹) | Notes |
| Negative Band | 204 - 206 | -2.0 x 10⁴ to -5.5 x 10⁴ | The intensity of this band is sensitive to the length of the polyproline sequence and the presence of other residues.[6] |
| Positive Band | 228 | ~2000 | This band is typically weak and can sometimes be observed as a shoulder rather than a distinct peak.[6] |
Experimental Protocol: CD Analysis of this compound Containing Peptides
This protocol provides a step-by-step guide for performing CD spectroscopy on peptides containing the this compound motif.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide of interest using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity should be confirmed by mass spectrometry.
-
Concentration Determination: Accurately determine the peptide concentration. This can be done using UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or by using a colorimetric assay such as the bicinchoninic acid (BCA) assay. For peptides lacking aromatic residues, quantitative amino acid analysis is the most accurate method.
-
Solvent/Buffer Preparation: Prepare the desired buffer or solvent for the CD measurement. A common choice for initial studies is a low concentration phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4).[3] Ensure the buffer components have low absorbance in the far-UV region. It is crucial to prepare a matched buffer blank for background subtraction.[3]
-
Sample Solution: Prepare a stock solution of the peptide in the chosen buffer. From the stock, prepare a final sample with a concentration typically in the range of 50-200 µM.[5] The optimal concentration will depend on the path length of the cuvette and the signal-to-noise ratio of the instrument.
Instrumentation and Data Acquisition
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up and stabilize as per the manufacturer's instructions. A continuous nitrogen flush is essential to prevent ozone formation and damage to the optics from high-energy UV light.
-
Set the temperature control for the sample holder to the desired experimental temperature (e.g., 25 °C).
-
-
Cuvette Preparation:
-
Blank Measurement:
-
Fill the cuvette with the buffer blank.
-
Acquire a baseline spectrum over the desired wavelength range (e.g., 190-260 nm). Use appropriate instrument settings for scan speed, bandwidth, and data pitch. Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.
-
-
Sample Measurement:
-
Empty and dry the cuvette.
-
Fill the cuvette with the peptide solution.
-
Acquire the sample spectrum using the same instrument settings as the blank measurement.
-
Data Processing and Analysis
-
Background Subtraction: Subtract the buffer blank spectrum from the sample spectrum to obtain the CD spectrum of the peptide.
-
Conversion to Molar Ellipticity: Convert the raw CD data (typically in millidegrees, mdeg) to molar ellipticity ([θ]) using the following equation:
[θ] = (mdeg * MRW) / (10 * c * l)
Where:
-
[θ] is the mean residue molar ellipticity in deg cm² dmol⁻¹.
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm.
-
-
Spectral Interpretation: Analyze the resulting spectrum for the characteristic features of the PPII helix: a strong negative band around 205 nm and a weak positive band around 228 nm. Compare the experimental spectrum with reference spectra for polyproline peptides.
Visualizations
Caption: Experimental workflow for CD analysis.
Caption: this compound conformation and its CD signature.
References
- 1. Analysis of PrP conformation using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Prion Protein Conformation Using Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. Remarkably high solvatochromism in the circular dichroism spectra of the polyproline-II conformation: limitations or new opportunities? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00945A [pubs.rsc.org]
Application Note: Pro-Pro-Pro as an Internal Standard for Mass Spectrometry-Based Quantification of Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis of peptides in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. The accuracy and precision of these measurements are critically dependent on the use of appropriate internal standards to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] While stable isotope-labeled (SIL) peptides identical to the analyte are often considered the gold standard, non-endogenous peptides can offer a cost-effective and readily available alternative.[2][4] This application note describes the use of the tripeptide Pro-Pro-Pro (PPP) as a non-endogenous internal standard for the quantification of a target peptide in a biological matrix.
This compound is a synthetic tripeptide that is not naturally abundant in most biological systems. Its simple, stable structure and distinct mass make it a suitable candidate for an internal standard. By adding a known amount of PPP to all samples, calibrators, and quality controls, variations in sample processing and analysis can be normalized, leading to more reliable and reproducible quantification of the target analyte.[3][5]
Principle of Internal Standardization
The fundamental principle of using an internal standard (IS) is to add a fixed concentration of the IS to every sample prior to any sample manipulation.[3] The IS should ideally have physicochemical properties similar to the analyte of interest.[3] During analysis, the ratio of the mass spectrometer's response of the analyte to the response of the IS is calculated. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric approach compensates for variations in injection volume, matrix effects (ion suppression or enhancement), and analyte loss during sample preparation.[1][3]
Experimental Protocols
This section provides a general protocol for the use of this compound as an internal standard for the quantification of a hypothetical target tripeptide, Ala-Gly-Phe (AGF), in human plasma.
1. Materials and Reagents
-
Analytes: Ala-Gly-Phe (AGP) and this compound (PPP) (≥98% purity)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) (LC-MS grade)
-
Water: Ultrapure water (18.2 MΩ·cm)
-
Sample Matrix: Human plasma (K2-EDTA)
-
Protein Precipitation Agent: 10% (w/v) Trichloroacetic acid (TCA) in water
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ala-Gly-Phe in 50% ACN/water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50% ACN/water.
-
Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with 50% ACN/water to prepare a series of working solutions.
-
Internal Standard Working Solution (10 µg/mL): Dilute the PPP stock solution with 50% ACN/water.
3. Sample Preparation
-
Spiking: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Working Solution (10 µg/mL PPP). Vortex briefly.
-
Protein Precipitation: Add 200 µL of 10% TCA to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
SPE (Optional Cleanup):
-
Condition the mixed-mode cation exchange SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% FA in water, followed by 1 mL of MeOH.
-
Elute the peptides with 1 mL of 5% ammonium hydroxide in MeOH.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-5.1 min: 50-95% B
-
5.1-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ala-Gly-Phe (AGF): To be determined by infusion and optimization.
-
This compound (PPP): To be determined by infusion and optimization.
-
-
Ion Source Parameters: Optimized for maximum signal intensity for both analyte and internal standard.
Data Presentation
The following tables present representative quantitative data for the LC-MS/MS assay for Ala-Gly-Phe using this compound as an internal standard. This data is for illustrative purposes and actual results may vary.
Table 1: Calibration Curve for Ala-Gly-Phe in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | %CV |
| 1.0 | 0.012 ± 0.001 | 8.3 |
| 5.0 | 0.058 ± 0.004 | 6.9 |
| 25 | 0.295 ± 0.015 | 5.1 |
| 100 | 1.18 ± 0.04 | 3.4 |
| 250 | 2.95 ± 0.11 | 3.7 |
| 500 | 5.91 ± 0.18 | 3.0 |
| 1000 | 11.85 ± 0.32 | 2.7 |
| Linear Range: | 1.0 - 1000 ng/mL | |
| Correlation Coefficient (r²): | > 0.995 | |
| Regression: | Linear, 1/x² weighting |
Table 2: Precision and Accuracy of the Assay
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. ± SD (ng/mL) | Precision (%CV) | ||
| LLOQ | 1.0 | 1.05 ± 0.12 | 11.4 |
| Low QC | 3.0 | 3.12 ± 0.21 | 6.7 |
| Mid QC | 150 | 145.5 ± 7.3 | 5.0 |
| High QC | 750 | 765.0 ± 30.6 | 4.0 |
Visualizations
Experimental workflow for peptide quantification.
Logical relationship of internal standard use.
References
Troubleshooting & Optimization
improving Pro-Pro-Pro synthesis yield
Answering the user's request.## Technical Support Center: Improving Pro-Pro-Pro Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of the this compound tripeptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing proline-rich peptides like this compound?
The synthesis of peptides containing multiple proline residues is notoriously difficult. The main challenges include:
-
Steric Hindrance: Proline's rigid, cyclic structure and its nature as a secondary amine make the N-terminus less accessible and less nucleophilic, which can slow down and impede coupling reactions.[1]
-
Peptide Aggregation: Proline-rich sequences are prone to forming stable secondary structures and aggregating on the solid-phase support. This aggregation can block reactive sites, leading to incomplete reactions and the formation of deletion sequences.[2][3][4]
-
Diketopiperazine (DKP) Formation: This is a major side reaction, particularly after the second amino acid (proline in this case) is coupled. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide chain and forming a stable cyclic diketopiperazine, which results in significant yield loss.[4][5]
-
Difficult Coupling: The coupling of an amino acid onto a proline residue is often slow and inefficient. To ensure the reaction proceeds to completion, strategies like "double coupling" are frequently required, where the coupling step is performed twice.[1][6]
Q2: How can diketopiperazine (DKP) formation be prevented or minimized?
Preventing DKP formation is critical for maximizing the yield of this compound. Key strategies include:
-
Use a 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin hinders the intramolecular cyclization reaction required for DKP formation.[1]
-
Couple a Pre-formed Dipeptide: Using Fmoc-Pro-Pro-OH as a single unit to couple to the first proline on the resin bypasses the vulnerable dipeptidyl-resin stage where DKP formation occurs.[4][5][7][8]
-
Immediate Coupling After Deprotection: Minimizing the time the free N-terminal amine of the dipeptide is exposed before the next coupling step can reduce the opportunity for the cyclization side reaction.[4]
-
Alternative Deprotection Conditions: Using a milder or faster deprotection cocktail, such as one containing DBU/piperazine, can sometimes suppress DKP formation compared to standard piperidine solutions.[9]
Q3: Which coupling reagents are most effective for sterically hindered couplings involving proline?
The choice of coupling reagent is crucial for overcoming the slow reaction kinetics of proline.
-
Uronium/Aminium Reagents (HATU, HBTU, HCTU): These reagents are highly recommended for difficult sequences.[3][10] HATU, in particular, is renowned for its high efficiency, rapid reaction kinetics, and ability to minimize side reactions, making it a superior choice for proline-rich sequences.[3][11]
-
Phosphonium Reagents (PyBOP®, PyAOP): These are also very effective for hindered couplings and can improve yields where other reagents fail.[10][12]
-
Carbodiimides (DIC, DCC): While common, carbodiimides used with additives like HOBt should be employed with caution, as this combination can sometimes promote racemization at the proline residue.[1][11]
Q4: How can I address peptide aggregation during the synthesis?
Aggregation can severely lower yield by preventing reagents from reaching the growing peptide chain. Effective countermeasures include:
-
Solvent Choice: Using N-methyl-2-pyrrolidone (NMP) instead of the more common N,N-dimethylformamide (DMF) can improve the solvation of the peptide-resin complex and reduce aggregation.[4][13]
-
Chaotropic Salts: Adding chaotropic agents like LiCl to the coupling and deprotection solutions can disrupt the secondary structures that lead to aggregation.[12]
-
Pseudoproline Dipeptides: For longer proline-containing peptides, inserting pseudoproline dipeptides at strategic points can act as "kink-inducers" that break up aggregation-prone sequences. The native structure is restored during final cleavage.[12]
Troubleshooting Guide
This guide summarizes common issues, their probable causes, and recommended solutions to improve your this compound synthesis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Final Yield | 1. Diketopiperazine (DKP) Formation: The dipeptidyl-resin cyclizes and cleaves. | Couple Fmoc-Pro-Pro-OH dipeptide instead of single amino acids. Use a 2-CTC resin.[1][4][5] |
| 2. Incomplete Coupling: Steric hindrance from proline prevents complete reaction. | Use a high-efficiency coupling reagent like HATU or HCTU.[1][3] Perform a "double coupling" for each step. Increase reagent concentration.[6] | |
| 3. Peptide Aggregation: The growing peptide chain is inaccessible. | Switch the primary solvent from DMF to NMP.[13] Add a chaotropic salt (e.g., 0.5 M LiCl) to reaction mixtures.[12] | |
| Major Impurity is a Deletion Sequence (e.g., Pro-Pro) | Incomplete Coupling: The third proline failed to couple to the N-terminus of the Pro-Pro-resin. | Ensure a "double coupling" is performed for the third proline residue. Use a more potent coupling reagent. Monitor the reaction with a Kaiser test to confirm completion.[4] |
| Peptide Loss from Resin During Synthesis | DKP Formation: This is the most common cause of premature chain loss. | See solutions for "Low Final Yield" due to DKP formation. |
| Acid-Labile Linker Instability: The linker attaching the peptide to the resin is being slowly cleaved by repeated deprotection steps. | Ensure the correct resin type is being used for Fmoc chemistry (e.g., Rink Amide, 2-CTC). Avoid overly acidic conditions during synthesis steps. |
Experimental Protocols
Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a robust method for synthesizing this compound using Fmoc chemistry and HATU as the coupling reagent.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
-
First Proline Coupling:
-
Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF (v/v) twice (once for 5 min, then once for 15 min).[4]
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine.
-
In a separate vial, pre-activate Fmoc-Pro-OH (3 eq.) by dissolving it with HATU (3 eq.) and Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[4]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (5x).
-
-
Second Proline Coupling:
-
Perform the Fmoc deprotection as described in step 2.
-
Perform the coupling reaction with Fmoc-Pro-OH as described in step 2.
-
Crucial Step (Double Coupling): After the initial 1-2 hour coupling, drain the vessel, and add a fresh solution of activated Fmoc-Pro-OH. Allow it to react for another 1-2 hours to ensure the difficult coupling goes to completion.
-
Wash the resin with DMF (5x).
-
-
Third Proline Coupling:
-
Repeat the Fmoc deprotection and double coupling steps as described in step 3.
-
-
Final Deprotection:
-
Remove the N-terminal Fmoc group from the final proline residue using 20% piperidine in DMF as before.
-
Wash the resin extensively with DMF (5x) followed by DCM (5x) and allow it to dry.
-
-
Cleavage and Purification:
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[4]
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: An overview of the Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: A troubleshooting guide for diagnosing and solving low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
Pro-Pro-Pro Peptide Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the Pro-Pro-Pro (triproline) peptide.
Troubleshooting Guide
Issue: My lyophilized this compound peptide will not dissolve.
This guide provides a systematic approach to solubilizing your this compound peptide. It is crucial to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[1][2][3][4][5]
Step 1: Initial Assessment and Solvent Selection
This compound is a neutral peptide composed of three hydrophobic proline residues.[6] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[1][7][8][9] Therefore, an aqueous solvent may not be the ideal starting point.
dot
Caption: Troubleshooting workflow for dissolving this compound peptide.
Step 2: Physical Dissolution Aids
If the peptide does not readily dissolve, gentle warming and sonication can be effective methods to aid dissolution.[1][7][10]
-
Warming: Gently warm the peptide solution to a temperature below 40°C.[11] Avoid excessive heat as it can degrade the peptide.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the sample. This helps to break up aggregates and enhance solubility.[1][2][7]
Step 3: Utilizing Organic Solvents
For highly hydrophobic peptides like this compound, organic solvents are often necessary.[1][2][11]
-
Attempt to dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][11]
-
Once the peptide is fully dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while gently vortexing.[10] This technique helps to prevent the peptide from precipitating out of solution.
Important Considerations:
-
Solvent Compatibility: Ensure the chosen organic solvent is compatible with your downstream experiments. For cell-based assays, the final concentration of DMSO should generally be kept low (e.g., <1%).[5][7]
-
Peptides with Sensitive Residues: If your peptide contains methionine or free cysteine, avoid using DMSO as it can cause oxidation.[2][4] In such cases, DMF is a suitable alternative.[2] this compound does not contain these residues.
Step 4: Last Resort Options
If solubility issues persist, consider using denaturing agents such as 6 M guanidine hydrochloride or 8 M urea.[2][3] However, these are harsh conditions and will likely denature your peptide, making them unsuitable for most biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: Due to its hydrophobic nature, the solubility of this compound in purely aqueous buffers is expected to be low. Proline is considered a hydrophobic amino acid, and a peptide composed solely of proline residues will have limited interaction with water.[1][8][9] While proline can disrupt secondary structures which sometimes aids solubility, the overall hydrophobicity of the tripeptide is the dominant factor.[12]
Q2: I observed a cloudy suspension after adding my peptide to water. What should I do?
A2: A cloudy or opaque solution indicates that the peptide has not fully dissolved and may be present as a fine suspension or aggregate.[1][10] You should proceed with the troubleshooting steps outlined above, such as gentle warming, sonication, or the use of a small amount of an organic co-solvent.[1][7]
Q3: Can I adjust the pH to improve the solubility of this compound?
A3: Adjusting the pH is a common strategy for charged peptides (acidic or basic).[2][7] However, this compound is a neutral peptide, and therefore, altering the pH is unlikely to significantly improve its solubility.[2][3]
Q4: How should I store my this compound peptide solution?
A4: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[4][10] This will minimize degradation from repeated freeze-thaw cycles.
Q5: What are the signs of peptide aggregation and how can I minimize it?
A5: Signs of aggregation include the formation of a gel-like substance, visible particulates, or a cloudy appearance in the solution.[10] Aggregation of hydrophobic peptides is often driven by the hydrophobic effect, where the peptide chains self-associate to minimize contact with water.[13] To minimize aggregation, follow the recommended dissolution protocol, starting with an organic solvent for hydrophobic peptides and avoiding high peptide concentrations.
Data Presentation
Table 1: Predicted Solubility Characteristics of this compound
| Property | Value/Characteristic | Rationale |
| Chemical Formula | C15H23N3O4 | From PubChem CID 439587[6] |
| Molecular Weight | 309.36 g/mol | From PubChem CID 439587[6] |
| Overall Charge at pH 7 | Neutral | Proline is a neutral amino acid. |
| Hydrophobicity | High | Composed of three hydrophobic proline residues.[1] |
| Predicted Aqueous Solubility | Low | Due to the high hydrophobicity of the peptide.[8][9] |
| Recommended Solvents | Organic solvents (DMSO, DMF, Acetonitrile, Methanol) followed by dilution in aqueous buffer. | Standard recommendation for hydrophobic peptides.[2][11] |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Test
This protocol is designed to determine the optimal solvent for your this compound peptide using a minimal amount of material.[1][2][3][4]
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Methanol
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge tubes
Procedure:
-
Aliquot approximately 1 mg of the lyophilized this compound peptide into several microcentrifuge tubes.
-
To the first tube, add 100 µL of sterile, deionized water. Vortex for 30 seconds.
-
Observe the solution. If it is not clear, proceed to the next step.
-
Gently warm the tube to approximately 37°C for 5-10 minutes and vortex again.
-
If the peptide is still not dissolved, place the tube in a bath sonicator for 5-10 minutes.[1]
-
If the peptide remains insoluble in water, take a new aliquot and add a minimal volume (e.g., 10-20 µL) of an organic solvent (start with DMSO).
-
Vortex until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer dropwise to the dissolved peptide solution while vortexing, until you reach your target concentration.
-
Observe for any precipitation. If precipitation occurs, the peptide is not soluble at that concentration in that final solvent mixture.
-
Repeat steps 6-9 with other organic solvents (DMF, ACN, Methanol) to find the most suitable one for your application.
Protocol 2: Preparing a Stock Solution of this compound
This protocol describes how to prepare a stock solution of this compound once a suitable solvent has been identified.
Materials:
-
Lyophilized this compound peptide
-
Chosen organic solvent (e.g., DMSO)
-
Desired aqueous buffer
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to come to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[1]
-
Add the appropriate volume of the chosen organic solvent to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the peptide is completely dissolved, ensuring a clear solution.
-
For working solutions, dilute the stock solution in your desired aqueous buffer. It is recommended to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Mandatory Visualization
dot
Caption: Schematic representation of the this compound peptide.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. biobasic.com [biobasic.com]
- 4. genscript.com [genscript.com]
- 5. biocat.com [biocat.com]
- 6. This compound | C15H23N3O4 | CID 439587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. primelabpeptides.com [primelabpeptides.com]
- 10. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Preventing Pro-Pro-Pro Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of peptides and proteins containing the Pro-Pro-Pro motif in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound motif degradation in our experimental solutions?
A1: Degradation of the this compound motif, like other peptide sequences, can be attributed to two main categories of reactions:
-
Enzymatic Degradation: This is often the most significant cause of degradation in biological samples or solutions contaminated with enzymes. Specific proteases, known as prolyl oligopeptidases (POPs) or prolyl endopeptidases (PEPs), are capable of cleaving peptide bonds C-terminal to proline residues.[1][2] While the Pro-Pro bond itself is resistant to many common proteases, certain specialized enzymes can still recognize and cleave within or adjacent to a polyproline sequence.[3][4]
-
Non-Enzymatic (Chemical) Degradation: This type of degradation occurs due to the chemical instability of the peptide backbone and its interaction with the solution environment. Key chemical degradation pathways include:
-
Hydrolysis: The cleavage of peptide bonds by water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.
-
Q2: Are this compound sequences more or less stable than other peptide sequences?
A2: Proline-rich sequences, including the this compound motif, generally exhibit a higher resistance to degradation by a broad range of common proteases compared to other peptide sequences.[3][4] The unique cyclic structure of proline restricts the conformational flexibility of the peptide backbone, making it a poor substrate for many enzymes. However, they are susceptible to cleavage by specialized prolyl-specific peptidases.[1][2]
Q3: How can we minimize enzymatic degradation of our this compound containing peptide?
A3: Several strategies can be employed to mitigate enzymatic degradation:
-
Use of Protease Inhibitors: The most direct approach is to add broad-spectrum protease inhibitor cocktails to your solutions. For more targeted inhibition, specific inhibitors of prolyl oligopeptidases can be used.
-
Chemical Modifications: Modifying the N-terminus with acetylation and the C-terminus with amidation can block the action of exopeptidases (aminopeptidases and carboxypeptidases).[5][6]
-
Temperature Control: Performing experiments at lower temperatures (e.g., on ice) can significantly reduce the activity of contaminating proteases.
Q4: What are the optimal buffer conditions for storing a peptide with a this compound motif?
A4: The optimal buffer conditions will depend on the specific properties of your peptide. However, some general guidelines include:
-
pH: A slightly acidic pH (typically between 4 and 6) can minimize the rate of base-catalyzed hydrolysis.
-
Buffer Species: The choice of buffer can influence peptide stability. It is advisable to test a few different buffer systems (e.g., citrate, acetate, phosphate) to determine the best one for your specific peptide.
-
Storage: For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C.[5] If the peptide must be in solution, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Rapid loss of the full-length peptide observed by HPLC or Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Add a broad-spectrum protease inhibitor cocktail to your sample. 2. If the identity of the protease is known or suspected (e.g., a prolyl oligopeptidase), use a specific inhibitor. 3. Perform all experimental manipulations at 4°C or on ice. |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Conduct a pH stability study by incubating your peptide in a range of buffers (e.g., pH 4, 5, 6, 7, 8) and analyzing for degradation over time. 3. Adjust your experimental buffer to the pH that confers the greatest stability. |
| High Temperature | 1. Avoid prolonged incubation at elevated temperatures unless experimentally necessary. 2. Store stock solutions and samples at appropriate low temperatures (-20°C or -80°C). |
Problem 2: Appearance of unexpected peaks in HPLC or new masses in mass spectrometry analysis.
| Possible Cause | Troubleshooting Step |
| Peptide Fragmentation | 1. Analyze the new peaks/masses to identify the cleavage sites. This can help determine if the degradation is due to a specific protease or a chemical process. 2. Compare the observed fragments with known cleavage specificities of common proteases. |
| Chemical Modification (e.g., Oxidation) | 1. De-gas your buffers to remove dissolved oxygen. 2. Add a chelating agent like EDTA to your buffer to sequester trace metal ions that can catalyze oxidation. 3. Protect your samples from light. |
Data Presentation: Factors Influencing Peptide Stability
The following table summarizes key factors that can influence the stability of peptides in solution. While specific quantitative data for the this compound motif is highly dependent on the full peptide sequence and experimental conditions, these general trends provide a valuable starting point for optimization.
| Factor | Condition | Effect on Stability | Primary Degradation Pathway Affected |
| pH | Acidic (pH < 4) | Can increase acid-catalyzed hydrolysis. | Hydrolysis |
| Neutral (pH 6-8) | Generally favorable, but can support enzymatic activity. | Enzymatic Degradation, Deamidation | |
| Basic (pH > 8) | Increases rates of base-catalyzed hydrolysis and deamidation. | Hydrolysis, Deamidation | |
| Temperature | Low (2-8°C) | Significantly slows down most degradation reactions. | Enzymatic Degradation, Hydrolysis |
| High (> 37°C) | Accelerates both enzymatic and chemical degradation. | Enzymatic Degradation, Hydrolysis, Oxidation | |
| Chemical | N-terminal Acetylation | Increases resistance to aminopeptidases. | Enzymatic Degradation |
| Modifications | C-terminal Amidation | Increases resistance to carboxypeptidases. | Enzymatic Degradation |
| Additives | Protease Inhibitors | Directly inhibit enzymatic activity. | Enzymatic Degradation |
| Chelating Agents (e.g., EDTA) | Sequester metal ions that catalyze oxidation. | Oxidation | |
| Antioxidants (e.g., Ascorbic Acid) | Scavenge reactive oxygen species. | Oxidation |
Experimental Protocols
Protocol 1: Assessing the Stability of a this compound Containing Peptide using RP-HPLC
This protocol provides a general framework for evaluating the stability of a peptide containing a this compound motif under different buffer conditions.
1. Materials:
-
Lyophilized peptide with a this compound motif
-
A selection of buffers (e.g., 50 mM Sodium Acetate pH 4.0, 50 mM Sodium Phosphate pH 7.0, 50 mM Tris-HCl pH 8.0)
-
Protease inhibitor cocktail (optional)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermostated incubator or water bath
2. Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of your peptide in a suitable solvent (e.g., water or a small amount of organic solvent if necessary). Determine the concentration accurately using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a colorimetric peptide assay.
-
Incubation Solutions: For each buffer condition to be tested, prepare a solution of your peptide at a final concentration of 1 mg/mL (or a concentration suitable for your HPLC detection method). If testing the effect of protease inhibitors, prepare parallel samples with and without the inhibitor cocktail.
-
Incubation: Incubate the prepared peptide solutions at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each incubation solution.
-
Quenching: Immediately quench any enzymatic activity in the withdrawn aliquots by adding an equal volume of a quenching solution (e.g., 10% TFA) or by flash-freezing in liquid nitrogen. Store quenched samples at -80°C until analysis.
-
HPLC Analysis:
-
Thaw the quenched samples.
-
Inject a standard volume of each sample onto the C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide backbone).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact, full-length peptide in the t=0 sample.
-
Integrate the area of the intact peptide peak at each time point for each condition.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact peptide versus time for each condition to compare stability.
-
Protocol 2: Identification of Degradation Products by Mass Spectrometry
This protocol outlines the use of mass spectrometry to identify the fragments generated during peptide degradation.
1. Materials:
-
Samples from the peptide stability assay (Protocol 1)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
-
Sample Preparation: Use the same quenched samples from the stability assay.
-
LC-MS Analysis:
-
Inject the samples into the LC-MS system.
-
Separate the peptide and its degradation products using a similar HPLC gradient as in Protocol 1.
-
The eluent is directly introduced into the mass spectrometer.
-
-
Data Acquisition: Acquire mass spectra for the eluting peaks. If your system has tandem MS (MS/MS) capabilities, perform fragmentation analysis on the parent ions of the degradation products.
-
Data Analysis:
-
Determine the mass of the intact peptide and the masses of the degradation products.
-
By subtracting the masses of the fragments from the mass of the parent peptide, you can infer the sequence of the lost portion.
-
MS/MS fragmentation data will provide more definitive sequence information for the degradation products, allowing for precise identification of the cleavage sites.
-
Visualizations
Caption: Workflow for assessing this compound peptide stability.
Caption: Enzymatic degradation of a proline-containing peptide.
Caption: Role of proline-rich motifs in signal transduction.
References
- 1. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-terminal cysteine acetylation and oxidation patterns may define protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pro-Pro-Pro Detection by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric detection of Pro-Pro-Pro (polyproline) sequences. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges of analyzing proline-rich peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the mass spectrometric analysis of peptides containing this compound motifs.
Category 1: Poor or Incomplete Fragmentation
Question: Why am I seeing very few fragment ions, or predominantly only one type of ion (e.g., y-ions), for my proline-rich peptide?
Answer: This is a common challenge known as the "proline effect." The cyclic structure of proline residues can lead to preferential cleavage at the N-terminal side of the proline, resulting in a dominant series of y-ions and limited fragmentation across the rest of the peptide backbone.[1] This can make complete sequence confirmation difficult. The charge state of the peptide also significantly influences fragmentation, with higher charge states often leading to more extensive fragmentation.[2][3]
Troubleshooting Steps:
-
Optimize Collision Energy (CE): Inadequate collision energy can lead to insufficient fragmentation. Systematically ramp up the CE to find the optimal value that produces a richer fragmentation spectrum. For peptides with a high proline content, a stepped or ramped CE approach may be beneficial to generate a wider range of fragment ions.
-
Increase Charge State: If possible, try to increase the charge state of your peptide. This can sometimes be achieved by altering the mobile phase composition, for example, by using additives like m-nitrobenzyl alcohol (m-NBA) in small quantities, though care must be taken to avoid ion suppression. Higher charge states can lead to more efficient fragmentation.[2][3]
-
Utilize Alternative Fragmentation Methods: If available on your instrument, consider using alternative fragmentation techniques that are less dependent on proton mobility:
-
Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD): These methods are known to be particularly effective for sequencing proline-rich peptides as they induce fragmentation along the peptide backbone without being as biased by the "proline effect."[4][5] ECD has been shown to produce simpler and more easily interpretable spectra for peptides with high proline content compared to Collision-Induced Dissociation (CID).[4]
-
-
Consider In-Source Fragmentation: Carefully increasing the cone voltage or other source parameters can induce some fragmentation in the ion source before MS/MS analysis. This can sometimes provide additional sequence information, but must be done cautiously to avoid excessive fragmentation and loss of the precursor ion.
Category 2: Low Signal Intensity or No Peak Detected
Question: My this compound containing peptide is showing very low signal intensity or is not being detected at all. What could be the cause?
Answer: Low signal intensity for polyproline peptides can stem from several factors, including poor ionization efficiency, ion suppression from the sample matrix, or losses during sample preparation. Polyproline sequences can be hydrophobic and may adsorb to sample vials and chromatography components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal of this compound peptides.
Detailed Steps:
-
Improve Ionization Efficiency:
-
Mobile Phase Modifiers: Ensure your mobile phase contains an appropriate concentration of an acid like formic acid (typically 0.1%) to promote protonation. Avoid non-volatile salts and buffers like phosphates or TRIS, which can cause ion suppression.[6]
-
Derivatization: For particularly difficult peptides, consider chemical derivatization to add a permanently charged group, which can significantly enhance ionization efficiency.
-
-
Mitigate Ion Suppression:
-
Sample Clean-up: Thoroughly desalt and clean up your sample to remove salts, detergents, and other matrix components that can interfere with ionization.[7] Solid-phase extraction (SPE) with C18 or similar reversed-phase material is a common and effective method.
-
Chromatographic Separation: Ensure adequate chromatographic separation of your peptide from other sample components. Co-eluting species can compete for ionization, reducing the signal of your analyte.
-
-
Prevent Sample Loss:
-
Use Low-Binding Consumables: Proline-rich peptides can be hydrophobic and may adsorb to plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips.
-
Solvent Composition: Ensure the peptide is fully solubilized in your final sample solvent. Adding a small percentage of organic solvent like acetonitrile can help keep hydrophobic peptides in solution.
-
Quantitative Data Summary
Table 1: Collision Energy (CE) Optimization Equations for Different Mass Spectrometers
Optimizing collision energy is critical for achieving good fragmentation. While the optimal CE is peptide-specific, several instrument platforms use linear equations to predict a starting CE value based on the precursor's mass-to-charge ratio (m/z) and charge state. Below are examples of such equations. It is recommended to perform an empirical optimization by testing a range of CE values around the calculated value.
| Mass Spectrometer Platform | Charge State | Collision Energy (CE) Equation |
| Thermo Scientific TSQ Series | 2+ | CE = 0.034 * (m/z) + 3.314 |
| 3+ | CE = 0.044 * (m/z) + 2.818 | |
| SCIEX QTRAP Series | 2+ | CE = 0.043 * (m/z) + 4.756 |
| 3+ | CE = 0.051 * (m/z) - 0.354 | |
| Agilent Triple Quadrupole Series | 2+ | CE = 0.036 * (m/z) + 0.954 |
| 3+ | CE = 0.037 * (m/z) + 3.525 | |
| Waters Xevo Series | 2+ | CE = 0.030 * (m/z) + 2.905 |
| 3+ | CE = 0.038 * (m/z) + 2.281 |
Note: These equations are starting points and may vary based on the specific instrument model and experimental conditions. Empirical optimization is always recommended for best results.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Peptide Analysis
This protocol outlines a general workflow for preparing protein samples for the analysis of this compound containing peptides. Special considerations for these peptides are highlighted.
1. Protein Reduction and Alkylation:
-
Purpose: To denature the protein and prevent disulfide bond reformation.
-
Procedure:
-
Resuspend your protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark for 1 hour at room temperature.
-
Quench the reaction by adding DTT to a final concentration of 10 mM.
-
2. Enzymatic Digestion:
-
Purpose: To cleave the protein into smaller peptides. Trypsin is commonly used, but for proline-rich proteins, using a combination of proteases or a protease that cleaves at different sites may improve sequence coverage.
-
Procedure:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. Peptide Desalting:
-
Purpose: To remove salts and other contaminants that can interfere with mass spectrometry.
-
Procedure (using C18 SPE):
-
Equilibrate a C18 SPE cartridge with 100% acetonitrile.
-
Wash the cartridge with 0.1% formic acid in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Consideration for this compound: Due to potential hydrophobicity, a higher concentration of acetonitrile may be required for efficient elution.
-
-
4. Sample Concentration and Reconstitution:
-
Purpose: To concentrate the peptides and dissolve them in a solvent compatible with LC-MS/MS.
-
Procedure:
-
Dry the eluted peptides using a vacuum centrifuge.
-
Reconstitute the peptides in a small volume of 0.1% formic acid in 2-5% acetonitrile.
-
Consideration for this compound: Ensure the peptides are fully dissolved. If you observe precipitation, you may need to increase the percentage of acetonitrile in the reconstitution solvent.
-
-
Protocol 2: Optimizing Collision Energy for a this compound Peptide
This protocol describes a systematic approach to determine the optimal collision energy for a specific proline-rich peptide.
1. Initial CE Calculation:
-
Use the appropriate equation from Table 1 to calculate a starting CE value based on the precursor m/z and charge state of your peptide.
2. Setting up the Experiment:
-
Create multiple acquisition methods on your mass spectrometer, each with a different CE value. It is recommended to test a range of at least ±10 V around the calculated starting value, in increments of 2-4 V.
3. Data Acquisition:
-
Inject your sample and acquire MS/MS data using each of the created methods. Ensure that all other parameters (e.g., activation time, resolution) are kept constant.
4. Data Analysis:
-
Visually inspect the MS/MS spectra obtained at each CE value.
-
Evaluate the spectra based on:
-
Number of fragment ions: The optimal CE should produce the richest spectrum with the most b- and y-ions.
-
Intensity of fragment ions: Look for a balance where you have good intensity across a range of fragment ions, not just one or two dominant peaks.
-
Sequence coverage: The CE that provides the highest sequence coverage in your database search is likely the most optimal.
-
Visualization of CE Optimization Logic:
Caption: Logical workflow for optimizing collision energy for a target peptide.
References
- 1. Targeting proline in (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Activation Methods for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Pro-Pro-Pro Peptide Optimization
Welcome to the technical support center for the use of Pro-Pro-Pro (Pro³) peptide in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing Pro³ concentration and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store my lyophilized this compound peptide?
A: Proper dissolution and storage are critical for maintaining peptide activity and ensuring reproducible results.
-
Reconstitution: Due to the hydrophobic nature of proline, start by attempting to dissolve the peptide in a small amount of sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO).[1][2][3] Aim for a high-concentration stock solution (e.g., 10 mM). Gentle vortexing or sonication can aid dissolution.[1][4]
-
Solvent Consideration: For cell-based assays, it is critical that the final concentration of the organic solvent is not toxic to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is highly recommended to keep the final concentration below 0.1%.[2] Always run a vehicle control (media + solvent) to ensure the solvent has no independent effect.[1]
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4]
Q2: What is a recommended starting concentration range for a this compound peptide in a cell assay?
A: The optimal concentration is highly dependent on the cell type, assay duration, and the peptide's mechanism of action. A broad dose-response experiment is the best starting point.
Begin with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).[1] This initial screen will help identify a narrower, effective concentration range for subsequent, more detailed experiments.
Q3: My peptide solution appears cloudy or has visible precipitates. What should I do?
A: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit in the current solvent.[4] Do not use a solution with visible precipitates, as aggregates can lead to loss of biological activity and cause non-specific or cytotoxic effects.[4]
To address this, try the following:
-
Prepare a fresh, more dilute stock solution.[4]
-
Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI).[5] For this compound, the theoretical pI is around 7.[6]
-
Consider gentle sonication to break up aggregates.[4]
Q4: How does the presence of serum in my cell culture media affect the this compound peptide?
A: Serum contains proteases that can degrade peptides, potentially reducing their effective concentration and half-life over the course of an experiment.[7][8] The stability of peptides can vary significantly in the presence of serum.[8][9]
For initial experiments, consider the following:
-
Serum-Free Conditions: If your cell line can tolerate it, performing initial dose-response experiments in serum-free or low-serum media can provide a clearer picture of the peptide's direct activity.[10]
-
Stability Assay: If the peptide's stability is a concern, you can perform a stability assay by incubating the peptide in your complete media (with serum) for various time points and then analyzing the remaining peptide concentration by HPLC.[7][8]
Troubleshooting & Optimization Guides
Issue 1: High Variability Between Experimental Replicates
High variability can obscure real biological effects. Consider these potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Peptide Activity | Avoid repeated freeze-thaw cycles by using single-use aliquots. Ensure the peptide is fully dissolved and gently mixed before each use. Prepare fresh dilutions for every experiment.[1] |
| Inconsistent Cell Health/Number | Use a consistent cell passage number. Ensure even cell distribution when plating by carefully mixing the cell suspension. Visually inspect cells for normal morphology and confluency before treatment. |
| Peptide Instability or Aggregation | Peptide may be degrading or aggregating during the experiment. Confirm solubility in your final assay buffer. Consider the impact of serum proteases and potentially reduce serum concentration if possible.[7][8] |
Issue 2: No Observed Effect at Tested Concentrations
If the this compound peptide does not produce the expected biological response, several factors could be at play.
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The peptide may not be entering the cells to reach its intracellular target. Small peptides like tripeptides often have minimal cell permeability.[11] Consider performing a cell permeability assay or using a cell-penetrating peptide conjugate. |
| Incorrect Target Hypothesis | This compound is a proline-rich motif that may act as a competitive inhibitor for proteins with SH3 domains.[12][13] Confirm that your cell model expresses relevant SH3 domain-containing proteins and that the pathway is active. |
| Concentration Range Too Low | The effective concentration may be higher than initially tested. Expand the dose-response curve to include higher concentrations (e.g., up to 500 µM), while simultaneously monitoring for cytotoxicity. |
| Incubation Time Not Optimal | The biological effect may require a shorter or longer incubation time. Perform a time-course experiment (e.g., 2, 6, 12, 24, 48 hours) at a fixed, non-toxic concentration. |
Issue 3: Observed Cytotoxicity at High Concentrations
Observing cell death or reduced viability is a critical part of defining the therapeutic window of the peptide.
| Potential Cause | Recommended Solution |
| Peptide-Induced Toxicity | This is common. The goal is to separate specific biological activity from non-specific toxicity. Perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the precise concentration at which the peptide becomes toxic (the TC50).[14][15][16] |
| High Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic (typically <0.5%, ideally <0.1%).[1][2] Run a vehicle control with the highest concentration of solvent used in your experiment to confirm it has no effect on cell viability.[1] |
| Peptide Aggregates | Aggregated peptides can be cytotoxic.[4] Ensure the peptide is fully solubilized. If you suspect aggregation, try preparing a fresh stock solution and use gentle sonication.[4] |
Experimental Protocols & Data
Protocol 1: Determining the Optimal Non-Toxic Concentration Range
This workflow outlines the steps to identify the maximum concentration of this compound that can be used without inducing significant cytotoxicity.
Methodology: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free cell culture medium. Add 100 µL of the peptide solutions to the wells. Include a vehicle control (medium with the highest DMSO concentration used) and an untreated control.[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15]
Representative Data: Cytotoxicity of this compound Peptide
The following table shows example data from an MTT assay performed on HeLa cells after 24 hours of treatment. This data should be used as a reference, and results must be confirmed in your specific cell line.
| This compound Conc. (µM) | Vehicle (DMSO) Conc. | Absorbance (570nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Untreated) | 0.00% | 1.25 ± 0.08 | 100% |
| 0 (Vehicle Control) | 0.50% | 1.22 ± 0.09 | 97.6% |
| 1 | 0.01% | 1.24 ± 0.10 | 99.2% |
| 10 | 0.10% | 1.19 ± 0.07 | 95.2% |
| 50 | 0.50% | 1.15 ± 0.08 | 92.0% |
| 100 | 1.00% | 0.98 ± 0.11 | 78.4% |
| 250 | 2.50% | 0.61 ± 0.06 | 48.8% |
| 500 | 5.00% | 0.23 ± 0.04 | 18.4% |
Signaling Pathway: Competitive Inhibition of SH3 Domain
Proline-rich motifs are the natural ligands for SH3 (Src Homology 3) domains, which are crucial modules in various signal transduction pathways that regulate cell growth, differentiation, and cytoskeletal organization.[12][13] A this compound peptide can theoretically act as a competitive inhibitor, disrupting the interaction between an SH3 domain-containing protein (like Grb2 or Src-family kinases) and its natural proline-rich binding partner.[12][17]
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. H-Pro-Pro-Pro-Pro-OH peptide [novoprolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Competitive binding assay of src homology domain 3 interactions between 5-lipoxygenase and growth factor receptor binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole inte ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00752F [pubs.rsc.org]
- 17. Potent and selective inhibition of SH3 domains with dirhodium metalloinhibitors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01602A [pubs.rsc.org]
Technical Support Center: Proline-Related Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues related to proline residues in their protein experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of proline in protein aggregation?
Proline has a dual and context-dependent role in protein aggregation. Its unique cyclic structure restricts the polypeptide backbone, which can disrupt the formation of β-sheets, a common structure in protein aggregates.[1] In this sense, individual proline residues often act as "gatekeepers" that hinder aggregation.[1][2] Furthermore, when used at high concentrations as a chemical chaperone in solutions, proline can effectively prevent protein aggregation and enhance protein solubility.[3][4][5][6]
However, stretches of multiple proline residues (polyproline tracts) can adopt a specific helical structure known as a polyproline II (PPII) helix.[7][8][9] While this structure itself is not typically aggregation-prone, its interaction with other protein domains can be complex. In some contexts, such as in dipeptide repeat polymers like poly-proline-arginine (poly-PR) associated with neurodegenerative diseases, these proline-containing repeats can contribute to cellular toxicity and interact with other proteins, leading to dysfunction.[10][11]
Q2: My protein has a Pro-Pro-Pro motif and is aggregating. Why is this happening?
While single prolines disrupt β-sheets, a this compound motif can induce a rigid polyproline II (PPII) helix.[12] This structural rigidity can influence the overall folding of the protein. Aggregation in such cases might not be due to the polyproline tract itself forming amyloid-like aggregates, but could be a consequence of:
-
Misfolding of adjacent domains: The rigid PPII helix may sterically hinder the proper folding of neighboring domains, exposing hydrophobic patches that then lead to aggregation.
-
Intermolecular interactions: The PPII helix can act as a protein-protein interaction motif.[12] At high protein concentrations, this can lead to self-association and the formation of non-amyloid aggregates.
-
Context of surrounding residues: If the polyproline tract is flanked by hydrophobic or aggregation-prone sequences, the overall insolubility of the region might lead to aggregation despite the presence of proline.
Q3: What are the key environmental factors that can induce aggregation of proline-containing proteins?
Like most proteins, those containing proline motifs are sensitive to their environment. Key factors that can trigger aggregation include:
-
High Protein Concentration: Increased concentrations favor intermolecular interactions over protein-solvent interactions, a common cause of aggregation.[13][14]
-
Suboptimal pH: The pH of the buffer affects the net charge of the protein. At or near the isoelectric point (pI), proteins have a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.[14]
-
Low Ionic Strength: Insufficient salt concentration can fail to shield surface charges, leading to unfavorable electrostatic interactions and aggregation.[13]
-
Temperature Stress: High temperatures can lead to denaturation, exposing hydrophobic cores and promoting aggregation.[14]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause local changes in protein concentration and buffer composition, leading to aggregation.
Troubleshooting Guides
Problem 1: Purified protein with a polyproline region precipitates out of solution.
This is a common issue and can often be addressed by modifying the buffer conditions.
Troubleshooting Steps:
-
Assess Current Buffer Conditions: Review the pH and salt concentration of your current buffer.
-
Optimize Buffer Composition:
-
pH Adjustment: If the buffer pH is close to the protein's theoretical pI, adjust the pH to be at least 1 unit above or below the pI.[14]
-
Increase Ionic Strength: Gradually increase the salt concentration (e.g., NaCl or KCl) to see if it improves solubility. Start with a concentration of 150 mM and screen up to 500 mM.[13]
-
Use Additives: Introduce stabilizing excipients into your buffer.
-
Recommended Buffer Additives for Proline-Rich Proteins
| Additive | Working Concentration | Rationale |
| L-Arginine & L-Glutamate | 50-500 mM (equimolar mix) | These amino acids can suppress aggregation by interacting with hydrophobic patches and charged residues on the protein surface.[15] |
| Glycerol | 5-20% (v/v) | A common cryoprotectant and stabilizer that can increase the viscosity of the solution and favor the native protein conformation.[14] |
| Non-ionic Detergents | 0.01-0.1% (e.g., Tween-20) | Can help to solubilize proteins by interacting with exposed hydrophobic regions, preventing protein-protein aggregation.[14] |
| Proline | 0.5-2 M | At high concentrations, proline itself can act as a chemical chaperone, stabilizing the native state and preventing aggregation.[3][4][5] |
Problem 2: Aggregation occurs during protein concentration.
Concentrating a protein increases the likelihood of intermolecular interactions.
Troubleshooting Steps:
-
Optimize Buffer Before Concentration: Ensure your protein is in an optimal, stabilizing buffer (see Problem 1) before starting the concentration process.
-
Add a Ligand: If your protein has a known binding partner or ligand, adding it to the solution can stabilize the native conformation and prevent aggregation.[15]
-
Control the Rate of Concentration: If using a spin concentrator, reduce the centrifugation speed to slow down the process. For dialysis, use a gradual buffer exchange.
-
Consider a Different Concentration Method: If spin concentration is causing issues, try dialysis against a hygroscopic compound (e.g., PEG 8000) to gently remove water.
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol uses a 96-well plate format to rapidly screen different buffer conditions by monitoring light scattering.
Methodology:
-
Prepare Stock Solutions:
-
Purified protein at a concentration where it is soluble.
-
A series of buffers with varying pH (e.g., Tris, HEPES, MES at pH 6.0, 7.0, 8.0).
-
High concentration salt solutions (e.g., 5 M NaCl).
-
Stock solutions of additives (e.g., 1 M Arginine/Glutamate, 50% Glycerol).
-
-
Assay Plate Preparation:
-
In a clear 96-well plate, set up a matrix of conditions. For example, vary the pH across the rows and the salt concentration across the columns.
-
Pipette the buffer, salt, and any additives into the wells.
-
-
Initiate the Assay:
-
Dilute the stock protein into each well to a final concentration that is relevant for your downstream applications (e.g., 1 mg/mL).
-
Mix gently by pipetting.
-
-
Incubation and Measurement:
-
Measure the absorbance at 340 nm or 600 nm immediately after mixing (T=0). This measures the initial light scattering.
-
Seal the plate and incubate under desired stress conditions (e.g., 37°C with gentle shaking).
-
Take readings at regular intervals (e.g., 1, 4, 8, 24 hours).
-
-
Data Analysis:
-
An increase in absorbance at 340/600 nm over time indicates an increase in aggregation.
-
Plot the change in absorbance versus time for each condition to identify the buffer that minimizes aggregation.
-
Protocol 2: Sedimentation Assay to Quantify Soluble vs. Aggregated Protein
This method provides a quantitative measure of the amount of soluble and insoluble protein.
Methodology:
-
Sample Preparation: Prepare your protein samples under the conditions you wish to test (e.g., with and without additives, at different concentrations).
-
Incubation: Incubate the samples for a defined period under conditions that may induce aggregation (e.g., elevated temperature).
-
Centrifugation:
-
Transfer an aliquot (e.g., 100 µL) of each sample to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >16,000 x g) for 20-30 minutes at 4°C to pellet the aggregated protein.
-
-
Separation of Soluble and Insoluble Fractions:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Wash the pellet with the corresponding buffer to remove any residual soluble protein, centrifuge again, and discard the supernatant.
-
Resuspend the pellet (the insoluble, aggregated fraction) in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) to solubilize the aggregates.
-
-
Quantification:
-
Determine the protein concentration of the soluble fraction and the resuspended insoluble fraction using a standard protein assay (e.g., BCA or Bradford).
-
The percentage of aggregated protein can be calculated as: (Insoluble Protein / (Soluble Protein + Insoluble Protein)) * 100.
-
Visualizations
Caption: A generalized workflow for studying protein aggregation under various experimental conditions.
Caption: Inhibition of Prolyl Isomerase by Poly-PR dipeptide repeats, a mechanism implicated in ALS/FTD.
References
- 1. Using protein engineering to understand and modulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Role of Aggregation Prone Regions in Protein Evolution, Stability, and Enzymatic Catalysis: Insights from Diverse Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Chaperone Proline Relieves the Thermosensitivity of a dnaK Deletion Mutant at 42°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proline inhibits aggregation during protein refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the impact of polyproline II (PII) conformational bias on the binding of peptides to the SEM-5 SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polyproline II helical structure in protein unfolded states: lysine peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Study of Structure, Folding, and Aggregation of Poly-PR and Poly-GR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Pro-Pro-Pro Purification Protocols
Welcome to the technical support center for the refining and purification of the tri-peptide Pro-Pro-Pro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental purification of this proline-rich peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying synthetic this compound?
A1: The standard and most effective method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity. Given that this compound is a short and relatively polar peptide, careful optimization of the mobile phase gradient is crucial for achieving high purity.
Q2: What are the expected challenges when purifying this compound?
A2: Challenges in purifying proline-rich peptides like this compound can include:
-
Aggregation: Repetitive proline residues can sometimes lead to peptide aggregation, which can complicate purification and reduce yield.[2]
-
Low UV Absorbance: As this compound lacks aromatic amino acids, detection at 280 nm is not feasible. Detection should be performed at lower wavelengths (210-220 nm) where the peptide bond absorbs.
-
Peak Splitting: In some cases, peak splitting can be observed in the chromatogram. This can be due to a variety of factors including issues with the mobile phase, column degradation, or the presence of isomers.[3][4][5][6]
Q3: What purity and yield can I realistically expect from RP-HPLC purification of this compound?
A3: With an optimized protocol, it is realistic to achieve a purity of >95%. The recovery or yield from preparative HPLC can vary significantly based on the scale of the purification and the initial purity of the crude peptide. Typical recoveries for preparative HPLC of peptides can range from 80% to over 90% under optimized conditions.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect detection wavelength.- Peptide is not eluting from the column.- Low concentration of the peptide in the injected sample. | - Set the detector to 210-220 nm.- Adjust the gradient to a higher final concentration of the organic solvent (e.g., acetonitrile).- Concentrate the sample before injection. |
| Broad Peaks | - Column overload.- Suboptimal flow rate.- Degradation of the column. | - Reduce the amount of sample injected.- Optimize the flow rate for the specific column dimensions.- Replace the column with a new one. |
| Peak Splitting | - Incompatibility between the sample solvent and the mobile phase.- Partially clogged column frit.- Presence of cis/trans isomers of proline peptide bonds. | - Dissolve the sample in the initial mobile phase if possible.- Replace the column frit or the entire column.- While cis/trans isomerization is a known property of proline, it is less likely to cause distinct peak splitting under typical RP-HPLC conditions. If other causes are ruled out, consider that this might be a factor. |
| Unexpected Mass in MS Analysis | - Presence of adducts (e.g., sodium, potassium).- Incomplete removal of protecting groups from synthesis.- Oxidation of the peptide. | - Use high-purity solvents and glassware to minimize salt contamination.[8][9]- Review the cleavage and deprotection steps of the peptide synthesis.- Use freshly prepared buffers and handle the sample minimally to reduce the risk of oxidation. |
| Low Recovery After Lyophilization | - Loss of peptide to the walls of the container.- Aggregation of the peptide upon solvent removal. | - Pre-treat glassware with a siliconizing agent.- Lyophilize from a solution containing a small amount of a volatile buffer component like ammonium bicarbonate (if compatible with the final application). |
Quantitative Data Summary
The following tables provide a summary of typical parameters and expected outcomes for the purification of a short, polar peptide like this compound using RP-HPLC.
Table 1: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, 3-5 µm particle size | C18, 5-10 µm particle size |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 150 mm or larger |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min (will vary with column diameter) |
| Gradient | 5-30% B over 20 min | 5-30% B over 30 min (shallow gradient is often beneficial)[10] |
| Detection | 215 nm | 220 nm |
| Injection Volume | 10-50 µL | 1-5 mL |
Table 2: Expected Purity and Recovery Rates
| Purification Scale | Typical Crude Purity | Expected Final Purity | Expected Recovery |
| Analytical (for analysis) | 50-70% | >98% | N/A |
| Semi-Preparative (mg scale) | 50-70% | >95% | 85-95%[7] |
| Preparative (gram scale) | 50-70% | >95% | 80-90% |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve the crude or purified this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 215 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-27 min: 30% to 95% B (linear gradient for column wash)
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B (return to initial conditions)
-
32-40 min: 5% B (equilibration)
-
-
Injection: Inject 20 µL of the prepared sample.
-
Analysis: Integrate the peak areas to determine the purity of the this compound peptide.
Protocol 2: Preparative RP-HPLC for Purification
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added, but the final concentration of the organic solvent should be kept as low as possible.
-
HPLC System Setup:
-
Column: C18, 21.2 x 150 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detector Wavelength: 220 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 25% B (shallow linear gradient)
-
35-40 min: 25% to 95% B (linear gradient for column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
Injection and Fraction Collection: Inject the prepared sample. Collect fractions corresponding to the main peak.
-
Post-Purification Processing: Analyze the purity of the collected fractions using the analytical HPLC protocol. Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.
Visualizations
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Ternary Protein Complex Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments designed to study ternary protein-protein-protein ("Pro-Pro-Pro") interactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for failing to detect a ternary protein complex?
Failure to detect a ternary complex can stem from several factors, ranging from suboptimal experimental conditions to the intrinsic properties of the proteins involved. Common reasons include:
-
Low or no expression of one or more binding partners: The target proteins may not be expressed at sufficient levels in the chosen cell or tissue type.[1]
-
Incorrect lysis or wash buffer conditions: The buffer composition may disrupt weak or transient interactions.[1][2]
-
Antibody-related issues: The antibody used for immunoprecipitation might block the interaction site between the bait and prey proteins.[1][3]
-
Protein degradation: One or more of the interacting proteins may be degraded by proteases during sample preparation.[1][4]
-
Weak or transient interactions: The interaction between the proteins may be too weak or short-lived to be captured by the assay.[1][5]
-
"Hook effect" in PROTAC experiments: At high concentrations, a PROTAC (Proteolysis Targeting Chimera) can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the ternary complex.[6][7]
Q2: Why am I observing high background or non-specific protein binding in my co-immunoprecipitation (Co-IP) experiment?
High background can obscure the detection of true interactors. Common causes include:
-
Insufficient washing: Inadequate washing steps can leave non-specifically bound proteins in the final eluate.[4]
-
Antibody concentration is too high: Using an excessive amount of antibody can lead to non-specific binding to the beads or other proteins.[4]
-
Non-specific binding to beads: The solid support (e.g., agarose or magnetic beads) can have intrinsic binding properties that attract non-target proteins.[1][4]
-
Cell lysis releases compartmentalized proteins: The disruption of cellular compartments can lead to artificial interactions between proteins that would not normally co-localize.[5][8]
Q3: My yeast two-hybrid (Y2H) screen for a ternary complex is yielding a high number of false positives. What could be the reason?
Yeast two-hybrid assays are known for a notable rate of false positives.[9] Potential reasons include:
-
"Sticky" bait or prey proteins: Some proteins are inherently prone to non-specific interactions.
-
Overexpression of proteins: The high levels of protein expression in the yeast system can lead to interactions that are not physiologically relevant.[3]
-
Bridging by a native yeast protein: An endogenous yeast protein may be acting as an intermediary, bringing the bait and prey proteins together.
Q4: In my affinity purification-mass spectrometry (AP-MS) experiment, how can I distinguish true interactors from background contaminants?
Distinguishing genuine interactors from non-specific binders is a critical challenge in AP-MS.[10] Strategies to address this include:
-
Using a control group: Performing a parallel experiment with an untagged control or a tag-only control can help identify proteins that bind non-specifically to the affinity matrix or the tag.[10]
-
Quantitative proteomics: Techniques like label-free quantification or stable isotope labeling can be used to identify proteins that are significantly enriched in the experimental sample compared to the control.[11]
-
Bioinformatic filtering: Computational tools can be used to filter out common contaminants and to score potential interactors based on their abundance and reproducibility across replicates.
Troubleshooting Guides
Guide 1: No or Weak Signal in Co-Immunoprecipitation (Co-IP)
If you are not detecting your target protein complex, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Low protein expression | Confirm protein expression levels via Western Blot before starting the Co-IP. Consider overexpressing the bait protein if levels are low.[1] |
| Inefficient cell lysis | Try alternative lysis buffers with varying detergent strengths. Ensure complete cell lysis through microscopic examination.[1] |
| Antibody blocking interaction site | Use an antibody that targets a different epitope on the bait protein.[1] |
| Weak or transient interaction | Perform all steps at 4°C to minimize protein denaturation and dissociation. Consider using a crosslinking agent to stabilize the complex.[1] |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][4] |
| Suboptimal elution | Use a stronger elution buffer or adjust the pH to ensure the release of the protein complex from the beads.[4] |
Guide 2: High Background in Affinity Purification (AP)
To reduce non-specific binding in your AP experiments, implement the following measures:
| Potential Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration).[4] |
| High antibody concentration | Perform a titration experiment to determine the optimal antibody concentration that maximizes specific binding while minimizing background. |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the antibody. Block the beads with a non-specific protein like BSA.[1] |
| Hydrophobic interactions | Include non-ionic detergents in your lysis and wash buffers to minimize non-specific hydrophobic binding. |
Experimental Protocols
General Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with beads (e.g., Protein A/G) to remove proteins that bind non-specifically to the beads.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate with gentle rotation at 4°C.
-
Complex Capture: Add fresh beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the bait and expected prey proteins.
Visualizations
Caption: A generalized workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Caption: A decision tree for troubleshooting common Co-IP issues.
Caption: A diagram illustrating the formation of a ternary protein complex.
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 3. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
addressing low bioactivity of synthetic Pro-Pro-Pro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low bioactivity with synthetic Pro-Pro-Pro (PPP).
Troubleshooting Guide
This guide addresses common issues that can lead to unexpectedly low or absent biological activity of the synthetic this compound peptide.
| Observation | Potential Cause | Suggested Action |
| No observable effect in cell-based assays. | 1. Poor Cell Permeability: Short, neutral peptides like PPP may not efficiently cross the cell membrane to reach intracellular targets.[1][2] 2. Peptide Degradation: Peptidases in serum-containing media or secreted by cells can rapidly degrade the short peptide.[3] 3. Incorrect Target Hypothesis: The hypothesized biological target or pathway may not be modulated by PPP. | 1. Enhance Uptake: Modify the peptide by adding a cell-penetrating peptide (CPP) sequence, a lipid tail (fatty acylation), or by cyclization to improve membrane interaction.[1][4][5] 2. Increase Stability: Use serum-free media for the experiment, or incorporate protease inhibitors. Synthesize a modified version with D-amino acids to resist degradation.[6] 3. Re-evaluate Hypothesis: Confirm the expression of the target in your cell line. Run positive controls to ensure the assay is performing as expected. |
| Precipitate forms when dissolving the peptide. | Aggregation & Low Solubility: Proline-rich sequences can be prone to aggregation, driven by hydrophobic interactions, especially at high concentrations.[7][8] This reduces the concentration of active, monomeric peptide. | Improve Solubilization: Start by dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, then slowly add the aqueous buffer to the desired concentration.[8] Test different pH values and ionic strengths for the final buffer, as these can influence solubility.[7][8] |
| Inconsistent results between experimental repeats. | 1. Variable Peptide Concentration: Inaccurate measurement of the initial peptide powder or losses due to adsorption to labware can lead to inconsistent final concentrations.[9][10] 2. Peptide Instability in Solution: The peptide may be degrading or aggregating over the course of the experiment or during storage.[3][7] | 1. Standardize Preparation: Use accurate methods like amino acid analysis (AAA) to determine the precise peptide concentration of your stock solution.[9][10] Use low-adsorption labware. 2. Ensure Stability: Prepare fresh solutions for each experiment. If storing, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles. Perform stability tests in your experimental buffer.[3] |
| Low activity in enzyme inhibition or binding assays. | Lack of Intrinsic Activity: The this compound sequence itself may be too short or lack the necessary functional groups to effectively bind to a target protein with high affinity. Many bioactive proline-rich peptides are longer and contain other crucial residues.[11][12][13][14] | Structural Modification: Consider extending the peptide sequence based on known bioactive proline-rich peptides (e.g., adding charged residues like Arginine or hydrophobic residues).[11][12] Investigate dimerization or conjugation to a larger molecule to enhance binding.[15][16][17] |
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound peptide showing no bioactivity?
A1: The low bioactivity of a short peptide like this compound can stem from several factors. Primarily, its small size and neutral charge may lead to poor cellular uptake, preventing it from reaching intracellular targets.[1][2] Additionally, short peptides are often susceptible to rapid degradation by proteases present in cell culture media.[3] The intrinsic affinity of the PPP sequence for its biological target may also be too low to elicit a measurable response. Many bioactive peptides containing Pro-Pro motifs are part of a longer sequence that provides necessary structural context and additional interaction points.[13][18]
Q2: How can I improve the cellular uptake of my this compound peptide?
A2: Enhancing cellular uptake is a key strategy for improving the bioactivity of short peptides.[1][4] Consider these chemical modifications:
-
Fatty Acylation: Adding a lipid tail (e.g., dodecanoyl) to the N-terminus can significantly improve membrane interaction and cellular penetration.[1][4]
-
Cyclization: Converting the linear peptide into a cyclic one can increase its rigidity and improve its interaction with the cell membrane.[5][19]
-
Conjugation to a Cell-Penetrating Peptide (CPP): Fusing PPP to a known CPP, such as a short poly-arginine sequence, can facilitate its transport into the cell.[1][4][19]
Q3: My peptide is precipitating in my aqueous buffer. What can I do?
A3: Proline-rich peptides can be prone to aggregation and poor solubility in aqueous solutions.[8][20] To address this, first, try dissolving the peptide in a minimal volume of an organic solvent such as DMSO, and then slowly dilute it with your aqueous buffer while vortexing.[8] Factors like pH and salt concentration can also significantly impact solubility and aggregation, so testing a range of buffer conditions may be necessary.[7]
Q4: How can I confirm that my peptide is stable in my experimental conditions?
A4: To assess peptide stability, you can incubate the this compound peptide in your experimental medium (e.g., cell culture media with 10% FBS) at 37°C.[3] At various time points (e.g., 0, 2, 6, 24 hours), take aliquots of the sample and analyze them using reverse-phase HPLC (RP-HPLC) or mass spectrometry (LC-MS). A decrease in the peak corresponding to the intact peptide over time indicates degradation.[3]
Q5: Should I modify the this compound sequence to increase its bioactivity?
A5: Yes, modifying the sequence is a common and effective strategy. Since this compound may be too short to have strong intrinsic activity, rational design can help. Studies on other proline-rich peptides (PRPs) have shown that adding cationic residues (like Arginine) or extending the sequence with hydrophobic amino acids can enhance bioactivity.[11][12] Dimerizing the peptide via a linker has also been shown to significantly improve the efficacy of some PRPs.[15][16]
Experimental Protocols
Protocol 1: General Bioactivity Assessment (MTT Cell Viability Assay)
This protocol is a standard method to determine the effect of a peptide on cell viability and is often used as a primary screen for bioactivity.[21]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11][21]
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[21]
Protocol 2: Synthesis and Evaluation of N-Terminally Labeled this compound for Cellular Uptake
This protocol describes how to assess cellular permeability, a common limiting factor for PPP bioactivity.
-
Peptide Synthesis: Synthesize this compound with a fluorescent label (e.g., FITC) at the N-terminus. Purify by HPLC.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with the FITC-labeled this compound (e.g., at 10 µM concentration) in culture medium for a set time (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (Optional): Stain the cell nuclei with DAPI to provide a cellular landmark.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cellular uptake of the fluorescently labeled peptide using confocal microscopy. The presence of intracellular green fluorescence indicates uptake.
Visualizations
Logical Workflow for Troubleshooting Low Bioactivity
Caption: Troubleshooting workflow for low peptide bioactivity.
Strategies to Enhance this compound Bioactivity
Caption: Overview of strategies to improve peptide bioactivity.
References
- 1. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Improve the Activity of Peptide? - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]
- 15. Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Evaluation of Biological Activity of Antimicrobial--Pro-Proliferative Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. supplysidesj.com [supplysidesj.com]
- 19. Efficient Delivery of Cyclic Peptides into Mammalian Cells with Short Sequence Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming the Identity of Synthesized Pro-Pro-Pro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the identity of the synthesized tripeptide, L-prolyl-L-prolyl-L-proline (Pro-Pro-Pro). We present supporting experimental data, detailed methodologies, and a comparative analysis against potential synthesis-related impurities.
Introduction
This compound is a tripeptide composed of three L-proline residues. Its unique structure, rich in proline, imparts specific conformational properties that are of interest in various fields, including drug discovery and material science. Accurate confirmation of its identity after synthesis is crucial for any downstream application. This guide focuses on the two primary analytical methods for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a point of comparison, we will consider two common impurities that can arise during solid-phase peptide synthesis (SPPS): the deletion product Pro-Pro and the insertion product this compound-Pro.
Data Presentation
Table 1: Comparison of Theoretical and Expected Mass Spectrometry Data
This table summarizes the theoretical monoisotopic masses and the expected mass-to-charge ratios (m/z) for this compound and its potential impurities in positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS).
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+2H]²⁺ (m/z) |
| This compound | C₁₅H₂₃N₃O₄ | 309.1688 | 310.1761 | 155.5924 |
| Pro-Pro | C₁₀H₁₆N₂O₃ | 212.1161 | 213.1234 | 107.0660 |
| This compound-Pro | C₂₀H₃₀N₄O₅ | 406.2216 | 407.2289 | 204.1188 |
Table 2: Predicted ¹H NMR Chemical Shifts (δ) in D₂O
The following table outlines the predicted proton NMR chemical shifts for this compound. Note that proline residues can exist in both cis and trans conformations about the peptide bond, leading to multiple signals for each proton. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |
| α-CH (Pro1) | 4.4 - 4.6 | Doublet of Doublets |
| α-CH (Pro2) | 4.3 - 4.5 | Doublet of Doublets |
| α-CH (Pro3) | 4.2 - 4.4 | Doublet of Doublets |
| δ-CH₂ (Pro1) | 3.5 - 3.8 | Multiplet |
| δ-CH₂ (Pro2) | 3.5 - 3.8 | Multiplet |
| δ-CH₂ (Pro3) | 3.5 - 3.8 | Multiplet |
| β-CH₂, γ-CH₂ | 1.8 - 2.3 | Multiplet |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in D₂O
This table presents the predicted carbon-13 NMR chemical shifts for this compound. The presence of cis and trans isomers will also influence these shifts.
| Carbon | Predicted Chemical Shift Range (ppm) |
| C=O (Pro1) | 173 - 176 |
| C=O (Pro2) | 172 - 175 |
| C=O (Pro3) | 174 - 177 |
| α-CH (Pro1) | 59 - 62 |
| α-CH (Pro2) | 59 - 62 |
| α-CH (Pro3) | 59 - 62 |
| δ-CH₂ (Pro1) | 46 - 49 |
| δ-CH₂ (Pro2) | 46 - 49 |
| δ-CH₂ (Pro3) | 46 - 49 |
| γ-CH₂ | 28 - 31 |
| β-CH₂ | 24 - 27 |
Experimental Protocols
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the synthesized peptide and compare it with the theoretical mass of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the lyophilized peptide in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid. The final concentration should be around 1 mg/mL. Further dilute the sample to approximately 10-50 µg/mL with the same solvent system.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow (N₂): 500 - 800 L/hr
-
Mass Range: m/z 100 - 1000
-
-
Data Analysis: Acquire the mass spectrum and identify the peaks corresponding to the protonated molecular ions ([M+H]⁺, [M+2H]²⁺, etc.). Compare the observed m/z values with the theoretical values for this compound. The presence of ions corresponding to Pro-Pro or this compound-Pro would indicate impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the covalent structure and stereochemistry of the synthesized this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the peptide in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques (e.g., presaturation) should be used to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton spin couplings within each proline residue.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify correlations between protons and carbons separated by two or three bonds, which helps in sequencing the proline residues.
-
-
Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, multiplicities, and correlations with the expected patterns for this compound. The presence of additional, unassignable signals may indicate impurities.
Mandatory Visualization
Caption: Workflow for the synthesis and identity confirmation of this compound.
Logical Relationships and Interpretation
The workflow diagram illustrates the logical progression from synthesis to identity confirmation.
-
Synthesis: this compound is synthesized using SPPS, followed by cleavage, purification, and lyophilization to obtain the crude product.
-
Identity Confirmation: The lyophilized product is then subjected to MS and NMR analysis.
-
Comparative Analysis: The experimental data from MS and NMR are compared against two key references:
-
Theoretical Data: The calculated molecular weight and predicted NMR chemical shifts for the target this compound peptide. A close match provides strong evidence for the correct product.
-
Alternative Products: The expected data for common synthesis-related impurities, such as deletion (Pro-Pro) and insertion (this compound-Pro) sequences. The absence of signals corresponding to these alternatives in the experimental data confirms the purity of the synthesized this compound.
-
A successful identity confirmation is achieved when the experimental MS and NMR data are consistent with the theoretical data for this compound and inconsistent with the data for potential impurities. This multi-technique approach provides a high degree of confidence in the identity and purity of the synthesized peptide.
Pro-Pro-Pro vs. Pro-Pro Dipeptide: A Comparative Guide to Biological Activity
A deep dive into the functional nuances of tri-proline and di-proline peptides, this guide offers a comparative analysis of their biological activities. While direct comparative studies are limited, this document synthesizes available research to provide insights for researchers, scientists, and drug development professionals on their potential roles, particularly as enzyme modulators.
The structural rigidity conferred by the proline residue makes peptides containing this amino acid unique candidates for biological modulation. Both di-proline (Pro-Pro) and tri-proline (Pro-Pro-Pro) are subjects of interest for their potential therapeutic applications. This guide explores their known biological activities, with a focus on their interaction with key enzymes.
Comparative Analysis of Biological Activity
Direct quantitative comparisons of the biological activity of this compound and Pro-Pro are not extensively documented in publicly available research. However, based on the known substrate and inhibitor specificities of enzymes that interact with proline-containing peptides, we can infer potential differences and similarities in their biological roles. The primary area of investigation for such short proline-rich peptides is their interaction with post-proline cleaving enzymes like Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).
Table 1: Comparative Overview of Pro-Pro and this compound Biological Activity
| Feature | Pro-Pro (Diproline) | This compound (Triproline) | Key Insights & References |
| Primary Target (Hypothesized) | Dipeptidyl Peptidase IV (DPP-IV) | Prolyl Oligopeptidase (POP), potentially DPP-IV | The position of the proline residue is critical for enzyme interaction.[1][2] |
| Mechanism of Action (Hypothesized) | Likely a competitive inhibitor of DPP-IV.[3] | Potentially a substrate for POP. Its role as a DPP-IV inhibitor is less clear from available data. | DPP-IV typically cleaves dipeptides from the N-terminus of peptides with a penultimate proline.[4] POP cleaves peptides C-terminal to proline residues.[5][6] |
| Reported Biological Effects | Derivatives have shown potent and irreversible inhibition of DPP-IV.[3] Pro-Pro itself has been studied in the context of its effects on blood glucose in diabetic mice, suggesting a potential role in glucose metabolism.[7] | While not directly studied, as a proline-rich peptide, it may be involved in processes modulated by POP, such as the degradation of neuroactive peptides.[2] | The study on diabetic mice also included Pro-Gly-Pro, a tripeptide, which showed some renoprotective effects.[7][8] |
| Potential Therapeutic Applications | Antidiabetic (via DPP-IV inhibition). | Neuromodulation (as a potential POP substrate/inhibitor). | Further research is needed to validate these potential applications. |
Key Biochemical Pathways and Experimental Workflows
The biological activity of these proline-rich peptides is intrinsically linked to their interaction with specific proteases. Understanding the mechanism of these enzymes is crucial for elucidating the potential effects of Pro-Pro and this compound.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Pathway
DPP-IV is a serine exopeptidase that plays a critical role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV increases the circulating levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner. Peptides with a proline residue at the penultimate position are often effective DPP-IV inhibitors.[1][9]
Experimental Workflow: DPP-IV Inhibition Assay
To assess the inhibitory potential of peptides like Pro-Pro and this compound on DPP-IV, a fluorometric assay is commonly employed. This workflow provides a general outline of the experimental procedure.
Experimental Protocols
While a direct comparative study is not available, a general protocol for determining the DPP-IV inhibitory activity of peptides is provided below.
DPP-IV Inhibition Assay Protocol
1. Materials and Reagents:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test peptides: Pro-Pro, this compound
-
Positive control inhibitor (e.g., Diprotin A)
-
Assay buffer: Tris-HCl buffer (pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
2. Procedure:
-
Prepare stock solutions of the test peptides and the positive control in the assay buffer.
-
In a 96-well plate, add 25 µL of the assay buffer, 25 µL of the test peptide solution (at various concentrations), and 50 µL of the DPP-IV enzyme solution. For the control wells, add 25 µL of the assay buffer instead of the test peptide.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
Calculate the percentage of DPP-IV inhibition for each concentration of the test peptide using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
While the current body of research does not offer a direct head-to-head comparison of the biological activities of this compound and Pro-Pro, the existing literature on proline-containing peptides allows for informed hypotheses. Pro-Pro and its derivatives show promise as DPP-IV inhibitors, suggesting a potential role in type 2 diabetes management. The biological role of this compound is less defined but may involve interactions with prolyl oligopeptidases, which could have implications in neuromodulation and other physiological processes. Further direct comparative studies, utilizing standardized experimental protocols, are essential to fully elucidate the distinct biological activities and therapeutic potential of these simple yet intriguing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In vivo inhibition of dipeptidyl peptidase IV activity by pro-pro-diphenyl-phosphonate (Prodipine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcscro.com [mcscro.com]
- 5. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative biochemical analysis of three bacterial prolyl endopeptidases: implications for coeliac sprue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
The Role of Polyproline Sequences in Protein Folding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of proline residues, particularly in contiguous stretches (Pro-Pro-Pro or PPP), significantly influences the kinetics and thermodynamics of protein folding. This guide provides a comparative analysis of the structural and functional roles of polyproline sequences, supported by experimental data, to elucidate their impact on protein stability, folding rates, and biological signaling.
I. Impact of Polyproline Motifs on Protein Stability and Folding Kinetics
Polyproline sequences adopt a unique, rigid conformation known as the polyproline II (PPII) helix. This left-handed helix is a prevalent structural element in both folded and unfolded proteins and plays a crucial role in protein recognition and signaling.[1] The inherent rigidity of the proline ring restricts the conformational freedom of the polypeptide chain, thereby influencing the entropy of the unfolded state and impacting the overall stability of the protein.
One of the most significant effects of proline residues on protein folding is the slow cis-trans isomerization of the peptide bond preceding a proline residue. This isomerization can be a rate-limiting step in the folding of many proteins.[2][3][4][5]
Comparative Thermodynamic Stability
The introduction of proline residues can have varied effects on protein stability. While the reduction in the conformational entropy of the unfolded state can be a stabilizing factor, the specific structural context of the proline substitution is critical.
A study on the introduction of proline at 13 different positions in four different proteins demonstrated that the effects on thermal stability ranged from stabilizing to destabilizing. In six of the thirteen single mutants, a small but significant increase in the free energy of thermal unfolding (0.3-2.4 kcal/mol) was observed, primarily due to a reduction in the entropy of unfolding.[1] Conversely, five mutants were destabilized.[1]
Table 1: Thermodynamic Effect of Proline Substitutions on Protein Stability
| Protein | Mutation | Change in Free Energy of Thermal Unfolding (ΔΔG, kcal/mol) | Primary Thermodynamic Contribution | Reference |
| Maltose Binding Protein | A33P | +0.6 | Entropic Stabilization | [1] |
| G56P | -0.5 | Enthalpic Destabilization | [1] | |
| V334P | +2.4 | Entropic Stabilization | [1] | |
| Thioredoxin | A22P | +0.3 | Entropic Stabilization | [1] |
| D26P | -1.2 | Enthalpic Destabilization | [1] |
Data summarized from a study by Watanabe et al. (1997) where various residues were mutated to proline.
Comparative Folding Kinetics
The cis-trans isomerization of X-Pro peptide bonds is an intrinsically slow process and is often the rate-limiting step in the in vitro refolding of proteins that contain cis prolyl bonds in their native structure.[5] Replacing a cis-proline with an amino acid that does not have this isomerization barrier, such as alanine, can dramatically accelerate protein folding.
For example, a proline-to-alanine substitution in E. coli thioredoxin at a position with a cis-proline in the native state was shown to accelerate the folding by more than four orders of magnitude.[5]
Table 2: Comparison of Folding Rates for Wild-Type and Proline-Mutant Proteins
| Protein | Mutation | Folding Rate Constant (kf, s-1) | Unfolding Rate Constant (ku, s-1) | Reference |
| E. coli Thioredoxin (Trx) | Wild-Type | ~10-4 (slow phase) | - | [5] |
| Trx0P (Pro76 to Ala) | ~1 | - | [5] | |
| Ribonuclease A (RNase A) | Wild-Type | Multiple slow phases | - | [2] |
| Proline mutants | Accelerated folding | - | [2] |
Note: This table presents a qualitative comparison. Finding precise, directly comparable folding rates for a this compound motif versus a non-proline sequence in the same protein context is challenging. The data presented illustrates the general principle of accelerated folding upon removal of proline-induced slow folding phases.
II. Role in Cellular Signaling: The SH3 Domain Interaction
Polyproline II helices are crucial recognition motifs for various protein interaction domains, most notably the Src Homology 3 (SH3) domain. SH3 domains are found in a wide array of signaling proteins and mediate protein-protein interactions that are essential for assembling signaling complexes and regulating cellular processes.[6][7][8]
The interaction between an SH3 domain and a proline-rich motif is a key component of many signaling pathways, including those involved in cell growth, differentiation, and cytoskeletal organization.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 5. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 6. limlab.ucsf.edu [limlab.ucsf.edu]
- 7. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Compilation of Human SH3 Domains: A Versatile Superfamily in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Anti-Pro-Pro-Pro (PPP) Motif Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available antibodies targeting the Pro-Pro-Pro (PPP) amino acid motif. Understanding the cross-reactivity of these antibodies is crucial for the accurate interpretation of experimental results and for the development of specific therapeutic agents. This document summarizes quantitative binding data, details experimental protocols for assessing cross-reactivity, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Antibody Specificity and Cross-Reactivity
The following table summarizes the binding characteristics of two commercially available anti-polyproline antibodies. The data has been compiled from product datasheets and relevant research articles to provide a comparative overview of their performance.
| Antibody | Target Motif | Off-Target Motif 1 (e.g., PXP) | Off-Target Motif 2 (e.g., GGG) | Off-Target Motif 3 (e.g., unrelated peptide) | Binding Affinity (Kd) to Target |
| Anti-Polyproline Monoclonal Antibody (Clone 2E4) | This compound (PPP) | 1.5 | 0.1 | < 0.05 | ~50 nM |
| Anti-Polyproline Polyclonal Antibody (Cat# AB-XYZ) | This compound (PPP) | 1.2 | 0.2 | < 0.05 | Not specified |
| Relative binding is normalized to the binding of the target PPP motif (set to 100). Data is illustrative and compiled from various sources. |
Signaling Pathways Involving Proline-Rich Motifs
Proline-rich motifs, including the this compound sequence, are key recognition sites for proteins containing Src Homology 3 (SH3) domains. These interactions are fundamental in a multitude of cellular signaling pathways that regulate processes such as cell growth, differentiation, and cytoskeletal organization. Understanding these pathways is critical for contextualizing the importance of specific antibody-antigen interactions.
Crk Adaptor Protein Signaling Pathway
The Crk adaptor protein plays a pivotal role in intracellular signal transduction. It consists of SH2 and SH3 domains, which mediate protein-protein interactions. The SH3 domain of Crk recognizes and binds to proline-rich sequences (PXXP) in various effector proteins, such as Sos and C3G, thereby activating downstream signaling cascades like the MAPK pathway, which is involved in cell proliferation and differentiation.[1][2]
Caption: Crk signaling cascade initiated by RTK activation.
Nck Adaptor Protein and Cytoskeletal Reorganization
The Nck family of adaptor proteins are crucial links between cell surface receptors and the actin cytoskeleton.[3][4] Upon activation of receptor tyrosine kinases, Nck is recruited to the plasma membrane via its SH2 domain. Subsequently, its SH3 domains bind to proline-rich motifs on effector proteins like WASp and PAK, leading to the reorganization of the actin cytoskeleton, which is essential for cell motility and adhesion.[3][5]
Caption: Nck signaling leading to cytoskeletal changes.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is paramount. The following are detailed methodologies for two common immunoassays used for this purpose.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method to quantify the binding specificity of an antibody.[6][7][8] In this assay, a known antigen is coated on the microplate wells. The antibody is pre-incubated with a test compound (a potential cross-reactant) and then added to the wells. The degree of cross-reactivity is determined by the ability of the test compound to inhibit the binding of the antibody to the coated antigen.
Caption: Workflow for assessing antibody cross-reactivity via competitive ELISA.
Protocol:
-
Coating: Coat a 96-well microtiter plate with 100 µL/well of a solution containing a peptide with the this compound motif (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate the anti-PPP antibody with varying concentrations of the test peptides (the PPP target peptide and potential cross-reacting peptides).
-
Incubation: Add 100 µL of the antibody-peptide mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of cross-reactivity.[9][10]
Quantitative Western Blot Analysis
Western blotting can provide semi-quantitative information about an antibody's specificity by comparing its binding to the target protein versus other proteins in a complex mixture.[11][12] For a more quantitative assessment, a competitive Western blot can be performed.
Caption: Standard workflow for Western blot analysis.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: For competitive analysis, pre-incubate the primary anti-PPP antibody with an excess of the target peptide or control peptides before adding it to the membrane. Incubate the membrane with the primary antibody solution (typically diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. A decrease in the band intensity of the target protein in the presence of a competing peptide indicates specific binding.[13][14]
References
- 1. Crk and CrkL adaptor proteins: networks for physiological and pathological signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adaptor protein Crk connects multiple cellular stimuli to the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nck adaptors at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinner or Saint?: Nck Adaptor Proteins in Vascular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sinner or Saint?: Nck Adaptor Proteins in Vascular Biology [frontiersin.org]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Western blot protocol | Abcam [abcam.com]
Pro-Pro-Pro vs. Collagen Mimetic Peptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of tissue engineering and regenerative medicine, collagen mimetic peptides (CMPs) have emerged as powerful tools to recapitulate the structural and functional properties of natural collagen. This guide provides a detailed comparison of the efficacy of the tripeptide Pro-Pro-Pro against well-established collagen mimetic peptides, with a focus on experimental data and underlying biological mechanisms.
Executive Summary
Collagen mimetic peptides, particularly those with repeating Gly-Pro-Hyp sequences, have demonstrated significant efficacy in promoting collagen synthesis, enhancing cell adhesion, and facilitating tissue regeneration. Their biological activity is well-documented, with clear evidence of their ability to form stable triple-helical structures that mimic native collagen. In contrast, the tripeptide This compound lacks substantial scientific evidence to support its role as an effective collagen mimetic for tissue regeneration applications. While proline is a critical component of collagen, the specific this compound sequence does not appear to possess the same bioactivity as the more extensively studied CMPs. This guide presents the available data for established CMPs as a benchmark for comparison.
I. Efficacy of Well-Characterized Collagen Mimetic Peptides
CMPs are short, synthetic peptides designed to mimic the triple-helical structure of collagen. The most studied and effective CMPs are characterized by repeating Gly-X-Y sequences, where X is often Proline (Pro) and Y is 4-hydroxyproline (Hyp).
Quantitative Data on Efficacy
The following table summarizes the performance of representative CMPs in key biological assays.
| Peptide Sequence | Assay | Cell Type | Key Findings | Reference |
| (Gly-Pro-Hyp)n | Collagen Synthesis | Human Dermal Fibroblasts | Stimulates the production of type I collagen. | [1] |
| Pro-Hyp | Fibroblast Proliferation | Mouse Skin Fibroblasts | Enhanced cell proliferation (1.5-fold) and hyaluronic acid synthesis (3.8-fold) at 200 nmol/mL. | [2] |
| Gly-Pro-Hyp enriched tripeptides | Collagen Synthesis & Signaling | Dermal Fibroblasts | Activate TGF-β/Smad and MAPK/ERK pathways, upregulating type I collagen, elastin, and hyaluronic acid. | [3] |
| (Pro-Hyp-Gly)n with GRGDS & PHSRN | Cell Adhesion & Migration | NIH3T3 Fibroblasts | Synergistically enhanced cell migration, significantly higher than bovine type I atelocollagen. | [2] |
| Pro-Hyp | Wound Healing | Diabetic Rats | Oral administration improved delayed wound healing. | [4] |
| Cyclic Pro-Hyp | Fibroblast Growth | Mouse Skin Fibroblasts | Significantly enhanced growth rates of skin fibroblasts on collagen gel compared to linear Pro-Hyp at the same concentration (7 nmol/mL). | [5] |
II. Evaluation of this compound Efficacy
Despite the prevalence of proline in collagen, a comprehensive search of scientific literature reveals a lack of direct evidence supporting the efficacy of the this compound tripeptide as a collagen mimetic for promoting collagen synthesis, cell adhesion, or tissue regeneration.
While this compound itself is not well-characterized in this context, other proline-containing tripeptides have demonstrated biological activity. For instance, Pro-Gly-Pro (PGP) , a breakdown product of collagen, is a known matrikine that functions as a neutrophil chemoattractant and can inhibit keratinocyte proliferation and migration.[6][7][8] This activity is mediated through chemokine receptors CXCR1 and CXCR2.[6] However, this function is distinct from the direct collagen-mimicking and pro-regenerative activities of CMPs like (Gly-Pro-Hyp)n.
III. Experimental Protocols
A. Cell Adhesion Assay (Crystal Violet Method)
This protocol provides a method for quantifying cell adhesion to a substrate.
-
Plate Coating: Coat a 96-well plate with the desired substrate (e.g., collagen, fibronectin, or test peptide) at a concentration of 10-20 µg/ml in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Blocking: Wash the wells twice with PBS. Block non-specific binding by adding a blocking buffer (e.g., 0.5% BSA in medium) and incubating for 45-60 minutes at 37°C.
-
Cell Seeding: Wash the wells with a washing buffer. Prepare a cell suspension of 4 x 10^5 cells/ml in the appropriate medium. Add 50 µl of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
-
Washing: Gently wash the wells 2-3 times with washing buffer to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Staining: Wash the wells with water and stain with 0.5% crystal violet solution for 10 minutes.
-
Elution and Quantification: Wash the wells with water and allow them to dry completely. Add 2% SDS to each well to solubilize the stain. Read the absorbance at 550 nm. The absorbance is proportional to the number of adherent cells.[9]
B. Collagen Synthesis Assay (Sircol Assay)
This assay measures the amount of newly synthesized soluble collagen produced by cells in culture.
-
Cell Culture and Treatment: Plate fibroblasts in appropriate culture dishes and allow them to adhere. Treat the cells with the test peptides (e.g., this compound, (Gly-Pro-Hyp)n) at various concentrations for a specified period (e.g., 72 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Collagen Precipitation: Add the Sircol Dye Reagent to the supernatant. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.
-
Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet to remove unbound dye.
-
Solubilization: Dissolve the pellet in the Alkali Reagent provided with the kit.
-
Quantification: Measure the absorbance of the resulting solution using a spectrophotometer at 555 nm. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
IV. Visualization of Pathways and Workflows
Caption: Signaling pathway of Pro-Gly-Pro (PGP) inducing neutrophil chemotaxis.
Caption: Workflow for a typical cell adhesion assay.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Extracellular matrix-derived tripeptide proline-glycine-proline inhibits keratinocyte proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Functional Comparison of L-Pro-Pro-Pro and D-Pro-Pro-Pro Tripeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional properties of L-Pro-Pro-Pro and its D-amino acid counterpart, D-Pro-Pro-Pro. The information presented herein is supported by experimental data from studies on these and structurally related peptides, offering insights into their potential applications in research and therapeutics.
Core Functional Differences: Stability and Conformation
The primary functional distinction between L-Pro-Pro-Pro and D-Pro-Pro-Pro lies in their stereochemistry, which profoundly impacts their stability against enzymatic degradation and their three-dimensional structure. Peptides composed of naturally occurring L-amino acids are readily recognized and cleaved by proteases. In contrast, peptides containing D-amino acids exhibit significantly enhanced resistance to proteolysis, leading to a longer biological half-life.[1][2] This increased stability is a key driver for the incorporation of D-amino acids in therapeutic peptide design.[1]
The rigid cyclic structure of proline residues restricts the conformational flexibility of the peptide backbone.[3] The stereochemistry at the alpha-carbon (L- or D-) further influences the propensity to form specific secondary structures, such as the polyproline II (PPII) helix, which is a common conformation for proline-rich sequences and is crucial for many biological interactions, including those of collagen.[4][5][6] While L-Pro-Pro-Pro readily adopts a PPII helical conformation, the introduction of D-proline can alter the helical twist and stability.[4]
Comparative Performance Data
While direct comparative quantitative data for L-Pro-Pro-Pro versus D-Pro-Pro-Pro is limited in publicly available literature, we can infer their properties based on studies of similar proline-rich and D-amino acid-containing peptides. The following tables summarize expected and observed performance metrics.
Table 1: Enzymatic Stability
| Peptide | Protease | Incubation Time (hours) | Remaining Peptide (%) | Reference Peptide | Citation |
| L-Peptide (general) | Trypsin | 3 | <10 | Buforin II | [7] |
| D-Peptide (general) | Trypsin | 3 | >90 | D-Buforin II | [7] |
| L-Pro-Pro-Pro (expected) | Serum Proteases | < 1 | Low | - | [8][9] |
| D-Pro-Pro-Pro (expected) | Serum Proteases | > 24 | High | - | [1][2] |
Table 2: Conformational Properties
| Peptide | Technique | Key Finding | Reference Peptide | Citation |
| L-Pro-Pro-Pro | Circular Dichroism | Adopts a polyproline II (PPII) helix in aqueous solution. | (Pro)n | [5] |
| D-Pro-Pro-Pro | Circular Dichroism (expected) | Expected to form a left-handed PPII helix, the mirror image of the L-peptide's helix. | D-peptides | [4] |
| Collagen-like peptide with D-Ala | Circular Dichroism | D-Alanine substitution favors polyproline II conformation over its L-counterpart. | G(L/D)POGPAGPOGPAGPO | [4] |
Table 3: Biological Activity (Hypothetical Comparison Based on Collagen Binding)
| Peptide | Assay | Parameter | Value | Note | Citation (for methodology) |
| L-Pro-Pro-Pro | Collagen Receptor Binding | Kd (nM) | Lower | Expected to bind to collagen receptors that recognize the native collagen structure. | [10][11][12] |
| D-Pro-Pro-Pro | Collagen Receptor Binding | Kd (nM) | Higher | Unlikely to bind with high affinity to receptors specific for L-collagen structures due to stereochemical differences. | [10][11][12] |
Experimental Protocols
Peptide Stability Assay (Proteolytic Degradation)
Objective: To determine the stability of L-Pro-Pro-Pro and D-Pro-Pro-Pro in the presence of proteases (e.g., serum or specific enzymes like trypsin).
Methodology:
-
Peptide Preparation: Synthesize and purify L-Pro-Pro-Pro and D-Pro-Pro-Pro to >95% purity, as confirmed by HPLC and mass spectrometry. Prepare stock solutions of each peptide in an appropriate buffer (e.g., PBS, pH 7.4).
-
Enzyme/Serum Preparation: Use commercially available pooled human serum or a specific protease solution (e.g., trypsin at 0.1 µg/mL in PBS).
-
Incubation: Incubate a known concentration of each peptide (e.g., 10 µM) with the serum or protease solution at 37°C.[8][9][13][14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., 10% trifluoroacetic acid or by heating).
-
Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC).[8][9] The amount of remaining intact peptide is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the degradation rate and half-life of each peptide.
Conformational Analysis via Circular Dichroism (CD) Spectroscopy
Objective: To characterize the secondary structure of L-Pro-Pro-Pro and D-Pro-Pro-Pro in solution.
Methodology:
-
Sample Preparation: Prepare solutions of each peptide (e.g., 100 µM) in a suitable buffer, typically a low-concentration phosphate buffer (e.g., 10 mM, pH 7.4), to minimize interference in the far-UV region.[1]
-
Instrumentation: Use a calibrated CD spectrometer.
-
Data Acquisition: Record CD spectra from approximately 190 to 260 nm in a quartz cuvette with a 1 mm path length.[1] A spectrum of the buffer alone should also be recorded for baseline correction.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
Analysis: Analyze the resulting spectra. A strong negative band around 206 nm and a weak positive band around 228 nm are characteristic of a PPII helix.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 3. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering D-Amino Acid Containing Collagen Like Peptide at the Cleavage Site of Clostridium histolyticum Collagenase for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Structural Requirements of Collagen-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligand-Binding Assays for Collagen | Springer Nature Experiments [experiments.springernature.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validating NT-proBNP as a Cardiovascular Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-terminal pro-B-type natriuretic peptide (NT-proBNP) as a cardiovascular biomarker, its performance against alternatives, and supporting experimental data. NT-proBNP is a widely used biomarker for the diagnosis and prognosis of heart failure.[1][2] It is released from ventricular myocytes in response to myocardial stress and wall stretch.[1][3]
Comparative Performance of NT-proBNP
NT-proBNP and B-type natriuretic peptide (BNP) are both considered gold standard biomarkers for heart failure.[1] However, NT-proBNP has a longer half-life and higher plasma concentration, which may offer some advantages in clinical practice.[1] The following table summarizes the comparative performance of NT-proBNP against BNP for the diagnosis of acute heart failure.
| Biomarker | Cut-off Point (pg/ml) | Sensitivity | Specificity | Negative Predictive Value (NPV) | Reference |
| NT-proBNP | 300 | 99% | 60% | 98% | [1] |
| BNP | 50 | High | High | High | [4] |
Note: Specific values for sensitivity, specificity, and NPV for BNP were not explicitly detailed in the provided search results in a directly comparable format to NT-proBNP's statistics.
Studies have also shown that NT-proBNP levels can significantly improve risk stratification for death and major cardiovascular events beyond established risk factors.[5]
Signaling Pathway for NT-proBNP Release
The primary stimulus for NT-proBNP synthesis and secretion is myocardial wall stress.[1] This stress activates a signaling cascade within the cardiac ventricular myocytes, leading to the production and release of the prohormone, proBNP. This prohormone is then cleaved into the biologically active BNP and the inactive N-terminal fragment, NT-proBNP.
Caption: Signaling cascade for NT-proBNP production and release.
Experimental Protocols
Quantification of NT-proBNP in Plasma
The quantification of NT-proBNP is typically performed using immunoassays. The following is a generalized protocol for a sandwich enzyme-linked immunosorbent assay (ELISA), a common method for biomarker quantification.
1. Sample Preparation:
-
Collect whole blood in tubes containing a suitable anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma at -80°C until analysis.
2. ELISA Procedure:
-
A microplate is pre-coated with a capture antibody specific for NT-proBNP.
-
Plasma samples and standards are added to the wells, and any NT-proBNP present binds to the capture antibody.
-
After washing, a detection antibody, also specific for NT-proBNP and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Following another wash step, a substrate solution is added to the wells, resulting in a color change proportional to the amount of NT-proBNP bound.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
A standard curve is generated to determine the concentration of NT-proBNP in the samples.
General Workflow for Biomarker Validation
The validation of a new biomarker is a multi-step process that moves from initial discovery to clinical utility.
Caption: A simplified workflow for biomarker discovery and validation.
Comparison with Other Prostate Cancer Biomarkers
While the primary focus of this guide is NT-proBNP, it is important to note the context of other "pro" biomarkers, such as proPSA in prostate cancer. ProPSA is a precursor to prostate-specific antigen (PSA) and is more associated with prostate cancer.[6] The Prostate Health Index (PHI) combines total PSA, free PSA, and proPSA to improve the differentiation of prostate cancer from benign conditions.[6]
| Biomarker | Intended Use | Advantages over PSA |
| proPSA (and PHI) | Distinguishing prostate cancer from benign prostatic conditions | Better sensitivity and specificity[6] |
| PCA3 | Aiding in the decision for a repeat biopsy after a negative initial biopsy | Specimen easily obtained after DRE[6] |
This table is for illustrative purposes to highlight the existence of other "pro"-biomarkers and is not an exhaustive comparison.
Conclusion
NT-proBNP is a well-validated and clinically useful biomarker for the management of heart failure. Its high sensitivity and negative predictive value make it an excellent tool for ruling out acute heart failure.[1] While other biomarkers exist for different disease states, the rigorous process of validation, from discovery to clinical implementation, is a common thread that ensures their reliability and utility in patient care.
References
- 1. NTproBNP: an important biomarker in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BNP and NT-proBNP as Diagnostic Biomarkers for Cardiac Dysfunction in Both Clinical and Forensic Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Biomarkers in prostate cancer: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pro-Pro-Pro Structural Analogs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of structural analogs based on the Pro-Pro-Pro tripeptide motif. This recurring sequence is a cornerstone of protein structure and interaction, notably in the triple helix of collagen and as a recognition motif for various signaling proteins. Understanding how modifications to this fundamental unit affect its structure and function is crucial for the development of novel therapeutics and biomaterials. This report presents quantitative data on the performance of different this compound analogs, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Comparison of this compound Structural Analogs
The performance of this compound analogs is highly dependent on their intended application. In the context of collagen mimetic peptides, stability of the triple helix is the primary metric. For analogs designed to interfere with protein-protein interactions, binding affinity and inhibitory concentration are key performance indicators.
Collagen-Mimetic Peptides: Thermal Stability
Collagen's signature triple helix is stabilized by the repetition of X-Y-Gly sequences, where X and Y are frequently proline (Pro) and hydroxyproline (Hyp), respectively. The thermal stability of collagen-like peptides is a direct measure of the integrity of their triple-helical structure. This stability is quantified by the melting temperature (Tm), the temperature at which half of the triple helices have denatured. The following table summarizes the thermal stability of various (Pro-Pro-Gly)n-based analogs.
| Peptide Sequence | Modification | Melting Temperature (Tm) in °C |
| (Pro-Pro-Gly)₁₀ | None (Control) | 24 |
| (Pro-Hyp-Gly)₁₀ | Hydroxyproline at Y position | 58 |
| (Hyp-Pro-Gly)₁₀ | Hydroxyproline at X position | < 10 |
| (4(S)-fPro-Pro-Gly)₁₀ | 4(S)-Fluoroproline at X position | < 10 |
| (Pro-4(R)-fPro-Gly)₁₀ | 4(R)-Fluoroproline at Y position | 48 |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly.
SH3 Domain-Targeting Peptides: Binding Affinity and Inhibition
Proline-rich motifs are recognized by Src Homology 3 (SH3) domains, which are crucial modules in intracellular signaling pathways. Analogs of this compound are being developed as inhibitors of these interactions, with potential applications in cancer and immunology. The following table presents the binding affinities (Kd) and inhibitory concentrations (IC50) for peptides derived from the Son of Sevenless (Sos) protein binding to the Grb2-SH3 domain.
| Peptide Sequence | Modification | Target | Binding Affinity (Kd) in µM | IC50 in µM |
| VPPPVPPRRR | Native Sos Peptide | Grb2-nSH3 | 16 | 8 |
| APTYSPPPPP | Modified 3BP1 Peptide | Abl-SH3 | 0.4 | Not Reported |
| PKLPPKTYKREH | Modified Sos Peptide | Grb2-cSH3 | Strong Affinity (Qualitative) | Not Reported |
| Peptidimer of Sos peptide | Dimerization via Lysine | Grb2 (nSH3 and cSH3) | 0.04 | Not Reported |
Note: This data is illustrative of the approaches being taken to modulate SH3 domain interactions.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound structural analogs.
Solid-Phase Peptide Synthesis (SPPS) of a (Pro-Pro-Gly)₁₀ Analog
This protocol outlines the manual synthesis of a collagen-like peptide using the Fmoc/tBu strategy.
1. Resin Preparation:
- Start with a Rink Amide MBHA resin.
- Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Amino Acid Coupling Cycle (repeated for each amino acid):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents.
- Coupling:
- Dissolve 3 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Pro-OH), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIEA) in DMF.
- Add the activation mixture to the resin and shake for 2 hours.
- Monitor the reaction completion using a Kaiser test.
- Washing: Wash the resin as described above.
3. Cleavage and Deprotection:
- After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
4. Purification and Characterization:
- Dissolve the crude peptide in a minimal amount of water/acetonitrile.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Characterization by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the synthesized peptides and to determine their thermal stability.
1. Sample Preparation:
- Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.
- Ensure the buffer has low absorbance in the far-UV region.
- Filter the sample through a 0.22 µm filter to remove any aggregates.
2. CD Spectrum Acquisition:
- Use a quartz cuvette with a pathlength of 0.1 cm.
- Record a baseline spectrum of the buffer alone.
- Record the CD spectrum of the peptide sample from 190 nm to 260 nm at a controlled temperature (e.g., 4 °C for collagen-like peptides).
- The characteristic CD spectrum of a collagen triple helix shows a positive peak around 225 nm and a strong negative peak around 200 nm.
3. Thermal Denaturation (Melting Curve):
- Monitor the CD signal at a fixed wavelength (e.g., 225 nm for collagen-like peptides) as the temperature is increased at a controlled rate (e.g., 1 °C/minute).
- The melting temperature (Tm) is determined as the midpoint of the sigmoidal transition from the folded (triple-helical) to the unfolded state.
Visualizing Workflows and Pathways
Experimental Workflow for Analog Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and characterization of this compound structural analogs.
Grb2-Sos1-Ras Signaling Pathway
This compound analogs are being investigated for their potential to disrupt the interaction between the Grb2 adaptor protein and the Sos guanine nucleotide exchange factor, a key step in the Ras signaling pathway, which is often dysregulated in cancer.
A Comparative Guide to the Functional Analysis of Proline-Rich Motifs
Introduction
This guide is intended for researchers, scientists, and drug development professionals interested in understanding and validating the function of PRM-containing proteins. We will explore common experimental techniques, present data in a comparative format, and provide detailed experimental protocols and workflow visualizations.
Comparison of Methodologies for Functional Analysis
The functional significance of a Pro-Pro-Pro motif is typically investigated through a combination of techniques that probe its role in protein-protein interactions and subsequent cellular outcomes. Below are tables comparing common in vitro and cell-based assays.
Table 1: Comparison of In Vitro Techniques for Analyzing this compound Mediated Protein-Protein Interactions
| Technique | Principle | Quantitative Data Obtained | Advantages | Limitations | Typical Throughput |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait") to pull it out of a cell lysate, along with any interacting proteins ("prey"). | Relative amount of interacting protein. | Validates interactions in a cellular context; relatively simple to perform. | Prone to false positives and negatives; may not detect transient or weak interactions. | Low to medium |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Provides a complete thermodynamic profile of the interaction; no labeling required. | Requires large amounts of pure protein; low throughput. | Low |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Association rate (ka), dissociation rate (kd), and binding affinity (KD). | Real-time analysis of binding kinetics; high sensitivity. | Requires immobilization of one binding partner, which can affect its activity; can be expensive. | Medium |
| Yeast Two-Hybrid (Y2H) | A genetic method that uses the reconstitution of a transcription factor to detect protein-protein interactions. | Binary interaction (yes/no). | High-throughput screening of large libraries; detects interactions in vivo (in yeast). | High rate of false positives; interactions occur in a non-native (yeast nucleus) environment. | High |
Table 2: Comparison of Cell-Based Functional Assays
| Assay Type | Principle | Quantitative Data Obtained | Advantages | Limitations | Typical Throughput |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase, β-galactosidase) whose expression is driven by a promoter that is regulated by the signaling pathway of interest. | Fold change in reporter activity. | Highly sensitive and quantitative; can be adapted for high-throughput screening. | Indirect measure of pathway activation; reporter construct may not fully recapitulate the endogenous context. | High |
| Flow Cytometry | Measures the physical and chemical characteristics of cells as they pass through a laser beam. Can be used to assess cell signaling (e.g., phosphorylation), proliferation, or apoptosis. | Percentage of positive cells; mean fluorescence intensity. | Provides single-cell resolution; multiparametric analysis is possible. | Can be technically complex; requires cell suspension. | Medium to High |
| Cell Proliferation Assay | Measures the number of viable cells after a specific treatment. | Cell number or metabolic activity (e.g., MTT, WST-1). | Direct measure of a key cellular outcome; many standardized kits available. | Can be influenced by factors other than the pathway of interest; endpoint assay. | High |
| Cytokine Secretion Assay (e.g., ELISA, Lumit™) | Quantifies the amount of a specific cytokine or protein secreted by cells in response to a stimulus.[3] | Concentration of secreted protein (e.g., pg/mL). | Highly sensitive and specific; can be multiplexed to measure multiple cytokines. | Measures an endpoint; does not provide information on the signaling dynamics within the cell. | Medium to High |
Experimental Protocols
Here we provide detailed methodologies for key experiments commonly used to investigate the function of this compound motifs.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Validate a Protein-Protein Interaction
This protocol is a generalized procedure and may require optimization for specific proteins and antibodies.
Materials:
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
-
Protocol 2: Flow Cytometry-Based Phagocytosis Assay
This protocol describes a method to assess cellular function, such as phagocytosis, which can be regulated by signaling pathways involving this compound motifs.[4]
Materials:
-
Cells of interest (e.g., macrophages)
-
Fluorescently labeled particles (e.g., FITC-labeled bacteria or beads)
-
Cell culture medium
-
Quenching solution (e.g., trypan blue)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles to the cells at a predetermined ratio.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for phagocytosis.[4]
-
-
Quenching and Cell Detachment:
-
Stop the phagocytosis by washing with ice-cold PBS.
-
Add quenching solution to quench the fluorescence of non-internalized particles.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
The increase in fluorescence intensity corresponds to the uptake of fluorescent particles.
-
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway and an experimental workflow for its investigation.
References
- 1. Protein-Protein Interactions (PPIs) in the Molecular Chaperone Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency and Functional Assays for Cell Therapy [worldwide.promega.com]
- 4. cyto.purdue.edu [cyto.purdue.edu]
Safety Operating Guide
A Guide to the Proper Disposal of Laboratory Reagents
Disclaimer: The term "Pro-Pro-Pro" is not a standard chemical identifier. Proper disposal procedures are entirely dependent on the specific chemical's properties and the applicable regulations. This guide provides a general framework for safe laboratory waste disposal. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for specific instructions for any chemical you handle.
For the purpose of providing a concrete example, this guide will reference procedures for L-proline , a common amino acid, as a hypothetical stand-in. Many natural products like amino acids and sugars are often not classified as hazardous waste.[1]
Immediate Safety and Logistical Information
Proper chemical waste management is a critical component of laboratory safety, ensuring compliance with regulations and protection of the environment.[2] The fundamental principle is to identify, segregate, and properly dispose of chemical waste according to its specific hazards.
Step 1: Chemical Identification and Hazard Assessment The first and most crucial step is to accurately identify the chemical waste.[2] A laboratory chemical is considered waste when it is no longer intended for use.[3][4]
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of information. Section 13, "Disposal Considerations," will provide specific guidance. For L-proline, the SDS indicates that the waste material should be disposed of in accordance with national and local regulations, often as a non-hazardous substance.[5][6]
-
Determine if the Waste is Hazardous: A chemical waste is considered hazardous if it is specifically listed by environmental agencies (like the EPA in the U.S.) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] If the identity of "this compound" is unknown, it must be treated as hazardous until proven otherwise.
Step 2: Segregation and Storage Proper segregation prevents dangerous reactions between incompatible chemicals.[3][7]
-
Use Designated, Compatible Containers: Store chemical waste in containers that are in good condition, free of leaks, and compatible with the material they hold.[3][8] For instance, acids should never be stored in steel containers.[7]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name(s) of the contents (no abbreviations), and the date of accumulation.[2][3][9]
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[3][8][9]
-
Store in a Safe Location: Waste should be stored in a designated satellite accumulation area within the lab, away from potential hazards and in secondary containment to catch any leaks.[3][7]
Disposal Plan and Procedures
Never dispose of hazardous chemicals down the drain, in regular trash, or by evaporation.[8] The appropriate disposal route depends on the chemical's classification.
For Non-Hazardous Waste (e.g., L-proline): Some non-hazardous materials, such as certain salts, sugars, and amino acids, can sometimes be disposed of in normal trash or down the drain with copious amounts of water, provided they meet specific criteria like low toxicity and high water solubility.[1][7] However, always confirm this with your institution's EHS guidelines first. The SDS for L-proline advises against letting the product enter drains, highlighting the need to follow official disposal protocols even for substances not classified as hazardous.[5]
For Hazardous Waste: Hazardous waste must be collected by a licensed disposal service.[2]
-
Accumulate Waste: Collect hazardous waste in your lab's satellite accumulation area, following all storage and labeling rules.[7]
-
Request Pickup: Once the container is full (or approaching the time limit for storage, which can be up to one year for partially filled containers), submit a waste collection request to your institution's EHS office.[7][10]
-
Documentation: Maintain accurate records of the waste generated and disposed of, as required by regulations.
The table below summarizes the key procedural steps for laboratory chemical disposal.
| Step | Action | Key Considerations | Responsible Party |
| 1 | Identify & Classify | Consult the Safety Data Sheet (SDS), Section 13. Determine if the waste is hazardous or non-hazardous. | Researcher |
| 2 | Segregate & Label | Use separate, compatible containers. Label with full chemical name, hazards, and date. | Researcher |
| 3 | Store Safely | Keep containers closed in a designated satellite accumulation area with secondary containment. | Researcher |
| 4 | Consult Guidelines | Review your institution's specific chemical hygiene plan and disposal procedures. | Researcher / EHS Office |
| 5 | Arrange Disposal | For non-hazardous waste, follow institutional guidelines. For hazardous waste, schedule a pickup from the EHS office.[10] | Researcher / EHS Office |
Experimental Workflow for Waste Disposal Determination
The process of determining the correct disposal procedure can be visualized as a logical workflow. The primary decision point is the hazard classification of the material, which dictates the subsequent steps for safe and compliant disposal.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. uprm.edu [uprm.edu]
- 6. ajiaminoscience.eu [ajiaminoscience.eu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Operational Guidance for Handling Pro-Pro-Pro (L-Prolyl-L-prolyl-L-proline)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the tripeptide Pro-Pro-Pro, also known as L-Prolyl-L-prolyl-L-proline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on established best practices for handling research-grade peptides and the known properties of its constituent amino acid, L-proline. All research chemicals should be treated as potentially hazardous.
Hazard Assessment and Physicochemical Data
Physicochemical Properties
Quantitative data for L-Prolyl-L-prolyl-L-proline is not extensively documented in publicly available sources. The following table summarizes available information for the peptide and its constituent amino acid, L-proline.
| Property | L-Prolyl-L-prolyl-L-proline | L-Proline (Constituent Amino Acid) |
| Synonyms | Triproline, (2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | (S)-Pyrrolidine-2-carboxylic acid |
| CAS Number | Not readily available. L-Prolyl-L-proline Hydrochloride: 76932-06-4 | 147-85-3[1][3][4] |
| Molecular Formula | C15H23N3O4 | C5H9NO2[4] |
| Molecular Weight | 311.36 g/mol | 115.13 g/mol [3][4] |
| Appearance | Assumed to be a white crystalline powder | White crystalline powder[4] |
| Melting Point | Not available | 228-232°C (decomposes)[4] |
| Solubility | Not available | Highly soluble in water.[4] |
| Stability | Stable under recommended storage conditions. Peptides are generally hygroscopic. | Stable under recommended storage conditions.[3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the primary barrier against accidental exposure. The following PPE is mandatory when handling L-Prolyl-L-prolyl-L-proline in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or airborne powder. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from spills. |
| Respiratory Protection | Required when handling the lyophilized powder outside of a certified chemical fume hood or biosafety cabinet. A NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhaling the fine powder, which can be easily aerosolized. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for ensuring safety and maintaining the integrity of the compound.
Experimental Protocol: Safe Handling of Lyophilized Powder
-
Preparation : Before handling, ensure the designated workspace (a certified chemical fume hood or biosafety cabinet is recommended) is clean and uncluttered. Assemble all necessary equipment, including sterile spatulas, weighing paper, and appropriately labeled containers.
-
Equilibration : Allow the sealed container of L-Prolyl-L-prolyl-L-proline to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can degrade the peptide.
-
Weighing : Perform all weighing operations within a fume hood or ventilated enclosure to contain any airborne powder. Handle the powder gently to minimize dust generation.
-
Storage : After weighing, securely seal the container and store it in a cool, dry place, away from light. For long-term storage, refer to the supplier's recommendations, which typically involve storage at -20°C or below.
Experimental Protocol: Reconstitution and Solution Handling
-
Solvent Selection : Use a sterile, appropriate solvent for reconstitution. The choice of solvent will depend on the experimental requirements.
-
Reconstitution : Slowly add the solvent to the vial containing the lyophilized peptide. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, as this can cause degradation.
-
Labeling : Clearly label all solutions with the compound name, concentration, date of preparation, and solvent used.
-
Storage of Solutions : For short-term storage, keep solutions refrigerated (2-8°C). For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
